3,5-Dichloro-4-methoxybenzohydrazide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3,5-dichloro-4-methoxybenzohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8Cl2N2O2/c1-14-7-5(9)2-4(3-6(7)10)8(13)12-11/h2-3H,11H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AILWISDLOFOZHA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1Cl)C(=O)NN)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Cl2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20177167 | |
| Record name | Benzoic acid, 3,5-dichloro-4-methoxy-, hydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20177167 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
29.5 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24818742 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
22631-59-0 | |
| Record name | Benzoic acid, 3,5-dichloro-4-methoxy-, hydrazide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022631590 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzoic acid, 3,5-dichloro-4-methoxy-, hydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20177167 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 3,5-Dichloro-4-methoxybenzohydrazide (CAS No. 22631-59-0)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 3,5-Dichloro-4-methoxybenzohydrazide, a halogenated aromatic hydrazide of interest in medicinal chemistry and drug discovery. This document outlines its chemical properties, synthesis, and potential biological activities, drawing from available data on the compound and structurally related molecules.
Core Chemical Data
| Property | Value | Reference |
| CAS Number | 22631-59-0 | N/A |
| Molecular Formula | C₈H₈Cl₂N₂O₂ | N/A |
| Molecular Weight | 235.07 g/mol | N/A |
| IUPAC Name | This compound | N/A |
| Canonical SMILES | COC1=C(C=C(C=C1Cl)C(=O)NN)Cl | N/A |
Synthesis and Experimental Protocols
The synthesis of this compound typically proceeds through a two-step process, starting from the commercially available 3,5-dichloro-4-hydroxybenzoic acid.
Step 1: Synthesis of Methyl 3,5-Dichloro-4-methoxybenzoate
This initial step involves the methylation of the hydroxyl and carboxylic acid groups of 3,5-dichloro-4-hydroxybenzoic acid.
Experimental Protocol:
A general procedure involves dissolving 3,5-dichloro-4-hydroxybenzoic acid in a suitable solvent, such as dimethylformamide (DMF), and treating it with a methylating agent like dimethyl sulfate or methyl iodide in the presence of a base (e.g., potassium carbonate). The reaction mixture is typically heated to facilitate the reaction. Upon completion, the product is isolated by extraction and purified using techniques like column chromatography.
dot graph Synthesis_Step_1 { layout=dot; rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853"];
"3,5-Dichloro-4-hydroxybenzoic_acid" [label="3,5-Dichloro-4-hydroxybenzoic acid"]; "Reagents_1" [label="Dimethyl Sulfate / K₂CO₃\nin DMF", shape=ellipse, fillcolor="#FFFFFF"]; "Methyl_3,5-dichloro-4-methoxybenzoate" [label="Methyl 3,5-dichloro-4-methoxybenzoate"];
"3,5-Dichloro-4-hydroxybenzoic_acid" -> "Reagents_1" [arrowhead=none]; "Reagents_1" -> "Methyl_3,5-dichloro-4-methoxybenzoate"; } ondot
Diagram: Synthesis of the ester intermediate.Step 2: Synthesis of this compound
The final step is the hydrazinolysis of the methyl ester intermediate.
Experimental Protocol:
Methyl 3,5-dichloro-4-methoxybenzoate is refluxed with hydrazine hydrate in a suitable solvent, most commonly methanol or ethanol.[1] The reaction progress can be monitored by thin-layer chromatography (TLC). Upon completion, the solvent and excess hydrazine hydrate are removed under reduced pressure. The resulting solid product, this compound, is often of sufficient purity for subsequent use, but can be further purified by recrystallization if necessary.[1]
dot graph Synthesis_Step_2 { layout=dot; rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853"];
"Methyl_3,5-dichloro-4-methoxybenzoate" [label="Methyl 3,5-dichloro-4-methoxybenzoate"]; "Reagents_2" [label="Hydrazine Hydrate\nin Methanol (reflux)", shape=ellipse, fillcolor="#FFFFFF"]; "Final_Product" [label="this compound"];
"Methyl_3,5-dichloro-4-methoxybenzoate" -> "Reagents_2" [arrowhead=none]; "Reagents_2" -> "Final_Product"; } ondot
Diagram: Hydrazinolysis to the final product.Physicochemical and Spectroscopic Data
| Analysis | Expected/Reported Data for Related Compounds |
| ¹H NMR | Aromatic protons would appear as a singlet in the aromatic region. The methoxy group protons would be a singlet around 3.8-4.0 ppm. The -NH and -NH₂ protons would appear as broad singlets, with chemical shifts dependent on the solvent and concentration. |
| ¹³C NMR | Aromatic carbons would resonate in the 110-160 ppm region. The methoxy carbon would be around 55-60 ppm. The carbonyl carbon would be in the 160-170 ppm range. |
| FT-IR (cm⁻¹) | Characteristic peaks would include N-H stretching (around 3200-3400), C=O stretching (around 1640-1680), C-O stretching (around 1250), and C-Cl stretching (around 700-800). |
| Mass Spec. | The mass spectrum would show a molecular ion peak corresponding to the molecular weight, along with characteristic fragmentation patterns of benzohydrazides. |
Potential Biological Activities and Mechanism of Action
Benzohydrazide and its derivatives are a well-established class of compounds with a broad spectrum of biological activities. While specific studies on this compound are limited, the known activities of related compounds suggest several potential areas of interest for researchers.
Antimicrobial Activity
Hydrazone derivatives of benzohydrazides are widely reported to possess antibacterial and antifungal properties. The mechanism of action is often attributed to the inhibition of essential microbial enzymes or disruption of cell wall synthesis. A related compound, 3,5-dichloro-4-methoxybenzaldehyde, has been shown to have antimicrobial activity against plant-pathogenic bacteria and fungi. This suggests that this compound could serve as a scaffold for the development of novel antimicrobial agents.
Enzyme Inhibition
The benzohydrazide moiety is present in several enzyme inhibitors. For instance, some benzohydrazide derivatives have been investigated as inhibitors of enzymes like monoamine oxidase and various kinases. The specific enzymatic targets for this compound would require dedicated screening and mechanistic studies.
dot graph Potential_Biological_Activity { layout=dot; rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#EA4335"];
"Compound" [label="this compound"]; "Antimicrobial" [label="Antimicrobial Activity\n(Antibacterial, Antifungal)"]; "Enzyme_Inhibition" [label="Enzyme Inhibition"];
Compound -> Antimicrobial; Compound -> Enzyme_Inhibition; } ondot
Diagram: Potential areas of biological investigation.Mechanism of Action
The precise mechanism of action for this compound has not been elucidated. However, based on the broader class of benzohydrazide derivatives, potential mechanisms could involve:
-
Chelation of metal ions: The hydrazide moiety can chelate metal ions that are essential cofactors for various enzymes.
-
Formation of Schiff bases: The hydrazide can react with aldehydes and ketones to form hydrazones, which may be the active species.
-
Interaction with specific enzyme active sites: The substituted benzene ring can provide specificity for binding to the active site of target enzymes.
Further research is necessary to determine the specific molecular targets and signaling pathways affected by this compound.
Conclusion
This compound is a readily synthesizable compound with potential for further investigation in drug discovery and development. Its structural similarity to other biologically active benzohydrazides suggests that it may possess antimicrobial and enzyme-inhibitory properties. This technical guide provides a foundational understanding of the compound and highlights the need for further experimental work to fully characterize its physicochemical properties, biological activity, and mechanism of action. Researchers are encouraged to use the provided protocols as a starting point for their investigations into this promising molecule.
References
An In-depth Technical Guide to 3,5-Dichloro-4-methoxybenzohydrazide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and available biological context of 3,5-Dichloro-4-methoxybenzohydrazide. Due to the limited availability of published experimental data for this specific compound, this guide also draws upon information available for structurally related molecules to provide a broader context for its potential characteristics and applications.
Core Physicochemical Properties
This compound is a chlorinated and methoxylated derivative of benzohydrazide. Its core physicochemical characteristics are summarized below.
| Property | Value | Source |
| CAS Number | 22631-59-0 | N/A |
| Molecular Formula | C₈H₈Cl₂N₂O₂ | [1] |
| Molecular Weight | 235.07 g/mol | [1] |
| Melting Point | Data not available | N/A |
| Boiling Point | Data not available | N/A |
| Solubility | Data not available | N/A |
Synthesis of this compound
The primary synthetic route to this compound involves the hydrazinolysis of the corresponding ester.
Experimental Protocol: Synthesis from 3,5-Dichloro-4-methoxybenzoic acid ethyl ester
A common method for the synthesis of benzohydrazides is the reaction of a benzoic acid ester with hydrazine hydrate. Based on a documented procedure for analogous compounds, the following protocol can be proposed for the synthesis of this compound.
Materials:
-
3,5-Dichloro-4-methoxybenzoic acid ethyl ester
-
Hydrazine hydrate
-
Methanol
Procedure:
-
Dissolve 3,5-Dichloro-4-methoxybenzoic acid ethyl ester in methanol in a round-bottom flask.
-
Add hydrazine hydrate to the solution.
-
Reflux the reaction mixture for a specified period. A reported synthesis of the target compound specifies a reaction time of 2 hours under an inert atmosphere, yielding 87%.
-
After the reaction is complete, cool the mixture to room temperature.
-
The product may precipitate out of the solution upon cooling. If so, collect the solid by filtration.
-
If the product does not precipitate, the solvent and excess hydrazine hydrate can be removed under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent, such as methanol or ethanol.
Synthesis Workflow
Spectroscopic Characterization
-
¹H NMR: Signals corresponding to the aromatic protons, the methoxy group protons, and the hydrazide (-CONHNH₂) protons. The aromatic protons would likely appear as a singlet due to the symmetrical substitution pattern. The methoxy protons would appear as a singlet, typically in the range of 3.8-4.0 ppm. The hydrazide protons would be observable as broad singlets.
-
¹³C NMR: Resonances for the aromatic carbons, the methoxy carbon, and the carbonyl carbon of the hydrazide group. The chemical shifts would be influenced by the electron-withdrawing effects of the chlorine atoms and the electron-donating effect of the methoxy group.
-
Mass Spectrometry: The mass spectrum would be expected to show a molecular ion peak corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of the hydrazide moiety and other characteristic fragments.
-
Infrared (IR) Spectroscopy: Characteristic absorption bands would include N-H stretching vibrations from the hydrazide group, C=O stretching of the carbonyl group, C-O stretching of the methoxy group, and C-Cl stretching vibrations.
Biological Activity and Potential Applications
While there is no specific biological activity reported for this compound, the broader class of benzohydrazide derivatives has been investigated for a range of biological activities. For instance, various substituted benzohydrazides have demonstrated antimicrobial, antifungal, and enzyme inhibitory properties.
It is noteworthy that the related compound, 3,5-dichloro-4-methoxybenzaldehyde , has been identified as a volatile compound produced by the mushroom Porostereum spadiceum and has shown antimicrobial activity against plant-pathogenic bacteria and fungi. This suggests that the core 3,5-dichloro-4-methoxyphenyl moiety may possess inherent bioactive properties that could be retained or modified in the hydrazide derivative.
Given the lack of specific studies on this compound, its biological effects and potential signaling pathway interactions remain an open area for future research. Researchers in drug discovery may find this compound to be a valuable starting point for the synthesis of novel derivatives with potential therapeutic applications.
Conclusion
This compound is a chemical entity with established synthetic accessibility. While its detailed physicochemical and biological properties are not extensively documented, its structural relationship to other bioactive benzohydrazides and the known antimicrobial activity of its corresponding aldehyde suggest that it could be a molecule of interest for further investigation in medicinal chemistry and materials science. This guide provides the foundational information currently available to spur further research and characterization of this compound.
References
An In-depth Technical Guide to 3,5-Dichloro-4-methoxybenzohydrazide
This technical guide provides a comprehensive overview of 3,5-dichloro-4-methoxybenzohydrazide, a chlorinated aromatic hydrazide of interest to researchers and professionals in the fields of organic synthesis, medicinal chemistry, and drug development. This document details the compound's physicochemical properties, synthesis protocols, and potential applications based on the biological activity of structurally related molecules.
Core Molecular Data
This compound is a polysubstituted benzene derivative. The inclusion of chlorine atoms and a methoxy group on the benzene ring, coupled with the reactive hydrazide functional group, makes it a versatile intermediate for the synthesis of a variety of heterocyclic compounds and potential bioactive molecules.
Physicochemical Properties
| Property | Value | Source |
| Molecular Weight | 235.07 g/mol | |
| Molecular Formula | C₈H₈Cl₂N₂O₂ | |
| CAS Number | 22631-59-0 | |
| Melting Point | Data not available | |
| Related Compound Melting Point | 136-140 °C (4-methoxybenzohydrazide) | |
| Boiling Point | Data not available | |
| Related Compound Boiling Point | 478.5 °C (3,5-dichloro-4-methoxy-N'-(3-phenylpropyl)benzohydrazide) | [1] |
| Solubility | Data not available | |
| Related Compound Solubility | 24.5 µg/mL (4-methoxybenzohydrazide in water at pH 7.4) |
Synthesis of this compound
The synthesis of this compound can be efficiently achieved through a two-step process. The first step involves the synthesis of the methyl ester precursor, methyl 3,5-dichloro-4-methoxybenzoate, followed by the conversion of the ester to the desired hydrazide.
Experimental Protocols
Step 1: Synthesis of Methyl 3,5-dichloro-4-methoxybenzoate
This procedure is adapted from the methylation of a structurally similar benzoic acid derivative.
-
Materials: 3,5-dichloro-4-hydroxybenzoic acid, potassium carbonate (K₂CO₃), dimethylformamide (DMF), iodomethane (CH₃I).
-
Procedure:
-
Suspend 3,5-dichloro-4-hydroxybenzoic acid in DMF.
-
Add potassium carbonate to the suspension and stir at room temperature.
-
Introduce iodomethane and heat the mixture.
-
Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Upon completion, the reaction mixture is worked up by adding water and extracting with an organic solvent such as ethyl acetate.
-
The organic layers are combined, washed, dried, and concentrated under reduced pressure to yield crude methyl 3,5-dichloro-4-methoxybenzoate.
-
The crude product can be purified by column chromatography.
-
Step 2: Synthesis of this compound
This protocol is based on the well-established method of converting methyl esters to their corresponding hydrazides.[2][3]
-
Materials: Methyl 3,5-dichloro-4-methoxybenzoate, hydrazine hydrate (NH₂NH₂·H₂O), methanol (MeOH).
-
Procedure:
-
Dissolve methyl 3,5-dichloro-4-methoxybenzoate in methanol.
-
Add an excess of hydrazine hydrate to the solution.
-
Monitor the progress of the reaction using TLC.
-
After completion, the solvent and excess hydrazine hydrate are removed under reduced pressure.
-
The resulting solid is the crude this compound, which can be purified by recrystallization from a suitable solvent like methanol or ethanol.[2]
-
Synthesis Workflow
Caption: Synthesis pathway of this compound.
Potential Applications and Biological Significance
While specific biological activities for this compound are not extensively documented, the broader class of benzohydrazides and their derivatives, benzohydrazones, are known to possess a wide range of pharmacological properties. This suggests that this compound could serve as a valuable scaffold for the development of new therapeutic agents.
Antimicrobial Activity
A structurally related compound, 3,5-dichloro-4-methoxybenzaldehyde, has been identified as a volatile antimicrobial agent produced by the mushroom Porostereum spadiceum. This compound has demonstrated inhibitory activity against various plant-pathogenic bacteria and fungi.[4] This finding suggests that derivatives of the 3,5-dichloro-4-methoxybenzoyl moiety, including the corresponding hydrazide, may warrant investigation for their antimicrobial properties.
Precursor for Bioactive Hydrazones
Benzohydrazides are key precursors for the synthesis of hydrazones, a class of compounds with diverse and significant biological activities.[5] These activities include:
-
Anticancer
-
Anticonvulsant
-
Anti-inflammatory
-
Antibacterial and Antifungal [5]
-
Antitubercular
-
Antiglycation [2]
The reaction of this compound with various aldehydes and ketones can generate a library of novel hydrazone derivatives. These derivatives can then be screened for a wide range of biological activities, making this compound a valuable intermediate in drug discovery programs.
The logical relationship for the utility of this compound in the synthesis of potentially bioactive hydrazones is illustrated below.
Caption: Role of this compound in drug discovery.
References
- 1. chembk.com [chembk.com]
- 2. Synthesis of 4-Methoxybenzoylhydrazones and Evaluation of Their Antiglycation Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 3,5-DICHLORO-4-HYDROXYBENZOHYDRAZIDE synthesis - chemicalbook [chemicalbook.com]
- 4. Antimicrobial activity of the volatile compound 3,5-dichloro-4-methoxybenzaldehyde, produced by the mushroom Porostereum spadiceum, against plant-pathogenic bacteria and fungi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and Biological Activity of Novel (E)-N’-(Substituted)-3,4,5-Trimethoxybenzohydrazide Analogs – Oriental Journal of Chemistry [orientjchem.org]
An In-depth Technical Guide to 3,5-Dichloro-4-methoxybenzohydrazide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3,5-Dichloro-4-methoxybenzohydrazide, a halogenated aromatic hydrazide. Due to the limited publicly available data on this specific compound, this document focuses on its chemical structure, a proposed synthesis pathway based on established chemical principles and related literature, and contextual information derived from similar benzohydrazide derivatives. This guide also highlights the current gap in experimental and biological data for this molecule, presenting an opportunity for further research and characterization.
Chemical Structure and Properties
This compound is a chemical compound with the molecular formula C8H8Cl2N2O2. Its structure features a benzene ring substituted with two chlorine atoms at positions 3 and 5, a methoxy group at position 4, and a hydrazide functional group at position 1.
Table 1: Chemical and Physical Properties
| Property | Value | Source |
| CAS Number | 22631-59-0 | [1] |
| Molecular Formula | C8H8Cl2N2O2 | [1] |
| Molecular Weight | 235.07 g/mol | [1] |
| Canonical SMILES | COC1=C(C=C(C=C1Cl)C(=O)NN)Cl | - |
| InChI Key | Not available | - |
Note: Properties such as melting point, boiling point, and solubility are not available in the public domain.
Synthesis
Proposed Synthetic Workflow
The synthesis of this compound would likely proceed in two main steps:
-
Esterification: Conversion of 3,5-dichloro-4-methoxybenzoic acid to its corresponding methyl ester, methyl 3,5-dichloro-4-methoxybenzoate.
-
Hydrazinolysis: Reaction of the methyl ester with hydrazine hydrate to yield the final product, this compound.
Experimental Protocols (Hypothetical)
The following are detailed, hypothetical experimental protocols based on the synthesis of similar compounds. These would require optimization and validation in a laboratory setting.
Step 1: Synthesis of Methyl 3,5-dichloro-4-methoxybenzoate
-
Materials: 3,5-dichloro-4-methoxybenzoic acid, Methanol (anhydrous), Sulfuric acid (concentrated).
-
Procedure:
-
To a solution of 3,5-dichloro-4-methoxybenzoic acid in anhydrous methanol, slowly add a catalytic amount of concentrated sulfuric acid.
-
Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the crude methyl 3,5-dichloro-4-methoxybenzoate.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
-
Step 2: Synthesis of this compound
-
Materials: Methyl 3,5-dichloro-4-methoxybenzoate, Hydrazine hydrate, Methanol.
-
Procedure:
-
Dissolve methyl 3,5-dichloro-4-methoxybenzoate in methanol.
-
Add an excess of hydrazine hydrate to the solution.
-
Reflux the reaction mixture for 3-5 hours, monitoring by TLC.
-
Upon completion, cool the reaction mixture in an ice bath to precipitate the product.
-
Collect the solid product by filtration, wash with cold methanol, and dry under vacuum to yield this compound.
-
Characterization Data (Data Not Available)
A thorough search of scientific databases and literature did not yield any publicly available experimental characterization data for this compound. For novel compound validation, the following analytical techniques would be essential:
Table 2: Required Spectroscopic and Analytical Data
| Technique | Expected Information |
| ¹H NMR | Chemical shifts, coupling constants, and integration of protons, confirming the arrangement of aromatic and methoxy protons, and the presence of the hydrazide NH and NH₂ protons. |
| ¹³C NMR | Chemical shifts of all carbon atoms in the molecule, confirming the carbon skeleton and the presence of the carbonyl, methoxy, and aromatic carbons. |
| FT-IR | Characteristic absorption bands for N-H stretching (hydrazide), C=O stretching (amide I), and C-Cl stretching, confirming the functional groups. |
| Mass Spectrometry | The molecular ion peak (M+) corresponding to the molecular weight of the compound, and characteristic fragmentation patterns. |
| Elemental Analysis | The percentage composition of Carbon, Hydrogen, Nitrogen, and Chlorine, to confirm the empirical formula. |
Biological Activity and Signaling Pathways (Data Not Available)
Currently, there is no published research detailing the biological activity, mechanism of action, or any associated signaling pathways for this compound.
However, the benzohydrazide scaffold is a well-known pharmacophore present in a wide range of biologically active compounds. Derivatives of benzohydrazide have been reported to exhibit a variety of pharmacological activities, including:
-
Antimicrobial
-
Antitubercular
-
Anticancer
-
Anti-inflammatory
-
Anticonvulsant
The biological activity of these derivatives is often attributed to their ability to form Schiff bases with various biological targets or to chelate metal ions essential for enzymatic activity.
Given the structural features of this compound (a halogenated and methoxylated aromatic ring), it is plausible that this compound could exhibit some of the aforementioned biological activities. The chlorine and methoxy substituents could influence its lipophilicity, electronic properties, and metabolic stability, potentially modulating its biological profile compared to unsubstituted benzohydrazide.
Future Research Directions
The lack of data on this compound presents a clear opportunity for further investigation. Key areas for future research include:
-
Synthesis and Characterization: The development and validation of a robust synthetic protocol followed by full spectroscopic and analytical characterization of the compound.
-
Biological Screening: A comprehensive screening of the compound against a panel of biological targets, including various microbial strains, cancer cell lines, and key enzymes, to identify any potential therapeutic activities.
-
Mechanism of Action Studies: If any significant biological activity is identified, further studies to elucidate the underlying mechanism of action and identify the specific molecular targets and signaling pathways involved.
-
Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of related analogs to understand the impact of the dichloro and methoxy substitution pattern on biological activity.
Conclusion
This compound is a chemical entity with a well-defined structure but a notable absence of experimental and biological data in the public domain. This technical guide has provided its fundamental chemical information and a plausible synthetic route. The benzohydrazide core suggests potential for biological activity, making this compound an interesting candidate for future research and development in medicinal chemistry and drug discovery. The scientific community is encouraged to undertake the synthesis, characterization, and biological evaluation of this compound to unlock its potential.
References
An In-depth Technical Guide to the Solubility Profile of 3,5-Dichloro-4-methoxybenzohydrazide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodologies available for determining the solubility profile of 3,5-Dichloro-4-methoxybenzohydrazide. Given the absence of publicly available quantitative solubility data for this specific compound, this document focuses on established experimental protocols relevant to drug discovery and development.
Introduction
This compound is a member of the benzohydrazide class of organic compounds. Hydrazones and their derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities, which may include antimicrobial, anticonvulsant, anti-inflammatory, and antitumor properties.[1] The solubility of a compound is a critical physicochemical property that influences its bioavailability, formulation, and overall therapeutic potential. Understanding the solubility profile is a crucial step in the early stages of drug development.
Quantitative Solubility Data
As of the latest literature review, specific quantitative solubility data for this compound in common solvents has not been reported. The following table is provided as a template for researchers to populate with experimentally determined values.
| Solvent | Temperature (°C) | Solubility (g/L) | Solubility (mol/L) | Method Used |
| Water (pH 7.4) | 25 | Shake-Flask | ||
| Ethanol | 25 | Shake-Flask | ||
| Methanol | 25 | Shake-Flask | ||
| DMSO | 25 | Shake-Flask | ||
| Acetonitrile | 25 | Shake-Flask | ||
| User Defined |
Experimental Protocols for Solubility Determination
The determination of aqueous and solvent solubility is fundamental in characterizing a potential drug candidate. The two primary methods for determining solubility are the kinetic and thermodynamic approaches.
3.1. Thermodynamic Solubility (Shake-Flask Method)
The shake-flask method is considered the "gold standard" for determining thermodynamic solubility. It measures the equilibrium solubility of a compound in a given solvent.
Experimental Protocol:
-
Preparation of Saturated Solution: An excess amount of solid this compound is added to a known volume of the test solvent (e.g., water, ethanol, methanol) in a sealed vial.
-
Equilibration: The vial is agitated (e.g., using a shaker or rotator) at a constant temperature for a prolonged period (typically 24-48 hours) to ensure that equilibrium is reached.
-
Phase Separation: The suspension is allowed to stand, or is centrifuged/filtered, to separate the undissolved solid from the saturated solution.
-
Quantification: The concentration of this compound in the clear supernatant is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC/MS).[2]
-
Calibration: A calibration curve is generated using standard solutions of the compound to ensure accurate quantification.
3.2. Kinetic Solubility
Kinetic solubility is often used in high-throughput screening during early drug discovery. It measures the concentration at which a compound, dissolved in a stock solvent like DMSO, precipitates when added to an aqueous buffer.[2]
Experimental Protocol:
-
Stock Solution Preparation: A concentrated stock solution of this compound is prepared in an organic solvent, typically DMSO.
-
Serial Dilution: The stock solution is serially diluted in the same organic solvent.
-
Addition to Aqueous Buffer: Aliquots of the diluted solutions are added to an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Precipitation Detection: The formation of a precipitate is monitored over a short incubation period. This can be detected by various methods, including:
-
Nephelometry: Measures the scattering of light by suspended particles.[2]
-
UV-Vis Spectroscopy: A decrease in absorbance over time can indicate precipitation.
-
Visual Inspection: Microscopic or macroscopic observation of precipitate formation.
-
-
Data Analysis: The kinetic solubility is reported as the concentration at which precipitation is first observed.
Purification of this compound for Solubility Studies
The purity of the compound is critical for obtaining accurate solubility data. Recrystallization is a common and effective method for purifying solid hydrazide derivatives.[3]
Experimental Protocol: Recrystallization
-
Solvent Selection: The ideal solvent is one in which this compound has high solubility at elevated temperatures and low solubility at room temperature. Ethanol is often a suitable choice for benzohydrazide derivatives.[3]
-
Dissolution: The crude compound is dissolved in a minimal amount of the hot solvent.
-
Hot Filtration: If insoluble impurities are present, the hot solution is filtered to remove them.
-
Crystallization: The filtrate is allowed to cool slowly to room temperature, followed by further cooling in an ice bath to promote crystal formation.
-
Crystal Collection: The purified crystals are collected by filtration, washed with a small amount of cold solvent, and dried under vacuum.
Visualizations
5.1. Experimental Workflow for Thermodynamic Solubility Determination
The following diagram illustrates the key steps in the shake-flask method for determining the thermodynamic solubility of this compound.
5.2. Logical Relationship in High-Throughput Kinetic Solubility Screening
This diagram outlines the decision-making process in a typical high-throughput kinetic solubility assay.
References
A Technical Guide to the Spectral Analysis of 3,5-Dichloro-4-methoxybenzohydrazide
This guide provides an in-depth technical overview of the spectral characterization of 3,5-Dichloro-4-methoxybenzohydrazide, a compound of interest in medicinal chemistry and materials science. Tailored for researchers, scientists, and professionals in drug development, this document outlines the expected spectroscopic data and provides the rationale behind their interpretation, grounded in established principles of organic spectroscopy.
Introduction
This compound belongs to the benzohydrazide class of compounds, which are recognized for their wide range of biological activities.[1] Accurate structural elucidation is the cornerstone of understanding its chemical behavior and biological function. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for this purpose. This guide will detail the expected spectral data for this compound and provide standardized protocols for their acquisition and interpretation.
Molecular Structure and Key Features
A clear understanding of the molecular structure is crucial for interpreting spectral data. The structure of this compound, presented below, includes a substituted benzene ring, a methoxy group, and a hydrazide moiety. Each of these components will give rise to characteristic signals in the various spectra.
Figure 1. Chemical structure of this compound.
I. Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
¹H NMR spectroscopy provides information about the chemical environment of protons in a molecule. For this compound, we expect to see signals corresponding to the aromatic protons, the methoxy protons, and the amine protons of the hydrazide group.
Expected ¹H NMR Spectral Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~ 7.7 - 7.9 | Singlet | 2H | Ar-H |
| ~ 3.9 | Singlet | 3H | -OCH₃ |
| ~ 4.5 - 5.0 | Broad Singlet | 2H | -NH₂ |
| ~ 9.5 - 10.0 | Broad Singlet | 1H | -C(O)NH- |
Rationale for Assignments:
-
Aromatic Protons (Ar-H): The two protons on the benzene ring are in identical chemical environments due to the symmetrical substitution pattern. Therefore, they are expected to appear as a single signal, a singlet, in the downfield region typical for aromatic protons.
-
Methoxy Protons (-OCH₃): The three protons of the methoxy group are equivalent and will appear as a sharp singlet. The signal is expected around 3.8-3.9 ppm, a characteristic range for methoxy groups attached to an aromatic ring.[1]
-
Amine Protons (-NH₂ and -C(O)NH-): The protons on the nitrogen atoms of the hydrazide moiety are exchangeable and often appear as broad singlets. Their chemical shifts can vary depending on the solvent and concentration. The -C(O)NH- proton is expected to be more downfield due to the deshielding effect of the adjacent carbonyl group.
Experimental Protocol for ¹H NMR
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.
-
Instrumentation: Use a standard NMR spectrometer, for example, a Bruker 400 MHz instrument.
-
Data Acquisition: Acquire the spectrum at room temperature. Use a sufficient number of scans to obtain a good signal-to-noise ratio.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak as an internal standard.
II. Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy
¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound will produce a distinct signal.
Expected ¹³C NMR Spectral Data
| Chemical Shift (δ) ppm | Assignment |
| ~ 165 | C=O (Carbonyl) |
| ~ 155 | Ar-C-O (Methoxy) |
| ~ 130 | Ar-C-Cl (Chloro) |
| ~ 128 | Ar-C-H |
| ~ 125 | Ar-C-C(O) |
| ~ 56 | -OCH₃ |
Rationale for Assignments:
-
Carbonyl Carbon (C=O): The carbonyl carbon is highly deshielded and will appear at the lowest field, typically in the range of 160-170 ppm.[1]
-
Aromatic Carbons (Ar-C): The aromatic carbons will have distinct chemical shifts based on their substituents. The carbon attached to the oxygen of the methoxy group will be the most downfield among the ring carbons. The carbons bonded to the chlorine atoms will also be downfield. The carbons bonded to hydrogen and the carbonyl group will have their characteristic shifts.
-
Methoxy Carbon (-OCH₃): The carbon of the methoxy group will appear in the upfield region, typically around 55-60 ppm.[1][2]
Experimental Protocol for ¹³C NMR
-
Sample Preparation: Use the same sample prepared for ¹H NMR.
-
Instrumentation: Use the same NMR spectrometer as for ¹H NMR.
-
Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
Data Processing: Process the data similarly to the ¹H NMR spectrum.
III. Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.
Expected IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3300 - 3400 | N-H Stretch | Amine (-NH₂) |
| 3100 - 3200 | N-H Stretch | Amide (-C(O)NH-) |
| ~ 3050 | C-H Stretch | Aromatic |
| ~ 2950 | C-H Stretch | Aliphatic (-OCH₃) |
| 1640 - 1680 | C=O Stretch | Carbonyl (Amide I) |
| 1500 - 1600 | N-H Bend / C=C Stretch | Amide II / Aromatic |
| 1200 - 1300 | C-O Stretch | Aryl Ether |
| 1000 - 1100 | C-O Stretch | Methoxy |
| 700 - 800 | C-Cl Stretch | Chloroalkane |
Rationale for Assignments:
The presence of the hydrazide group will give rise to characteristic N-H stretching and bending vibrations. The carbonyl group will show a strong absorption band (Amide I). The aromatic ring and the methoxy group will also have their characteristic absorption bands. The C-Cl stretches are expected in the fingerprint region.
Experimental Protocol for IR Spectroscopy
-
Sample Preparation: Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin disk. Alternatively, use an ATR (Attenuated Total Reflectance) accessory.
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
IV. Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.
Expected Mass Spectral Data
-
Molecular Ion Peak ([M]⁺ or [M+H]⁺): The mass spectrum should show a prominent molecular ion peak corresponding to the molecular weight of this compound (C₈H₈Cl₂N₂O₂), which is 234.07 g/mol . Due to the presence of two chlorine atoms, a characteristic isotopic pattern for [M]⁺, [M+2]⁺, and [M+4]⁺ in an approximate ratio of 9:6:1 will be observed.
-
Major Fragmentation Peaks: Key fragmentation pathways may involve the loss of the methoxy group, the hydrazide moiety, or cleavage of the amide bond.
Figure 2. A simplified potential fragmentation pathway for this compound in Mass Spectrometry.
Experimental Protocol for Mass Spectrometry
-
Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).
-
Instrumentation: Use a mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).[3]
-
Data Acquisition: Acquire the mass spectrum in either positive or negative ion mode.
-
Data Analysis: Identify the molecular ion peak and major fragment ions. Compare the observed isotopic pattern with the theoretical pattern for a molecule containing two chlorine atoms.
Conclusion
This technical guide provides a comprehensive framework for the spectral characterization of this compound. By combining the data from ¹H NMR, ¹³C NMR, IR, and MS, a complete and unambiguous structural confirmation can be achieved. The provided protocols are based on standard laboratory practices and can be adapted as needed. The interpretation of the spectral data, grounded in fundamental principles, allows for a thorough understanding of the molecule's chemical structure, which is essential for its further development and application.
References
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. researchgate.net [researchgate.net]
- 3. Design, synthesis, crystal structure, in vitro cytotoxicity evaluation, density functional theory calculations and docking studies of 2-(benzamido) benzohydrazide derivatives as potent AChE and BChE inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Predicted ¹H NMR Spectrum of 3,5-Dichloro-4-methoxybenzohydrazide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed analysis of the predicted ¹H Nuclear Magnetic Resonance (NMR) spectrum of 3,5-Dichloro-4-methoxybenzohydrazide. Due to the absence of publicly available experimental spectra for this specific compound, this document presents a predicted spectrum based on established principles of NMR spectroscopy and data from analogous structures. This information is intended to aid researchers in the identification and characterization of this and related compounds.
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum of this compound is predicted to exhibit four distinct signals corresponding to the aromatic, methoxy, and hydrazide protons. The chemical shifts (δ) are reported in parts per million (ppm) relative to a tetramethylsilane (TMS) internal standard. The predicted data is summarized in the table below.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Ar-H | ~ 7.8 - 8.0 | Singlet (s) | 2H |
| -OCH₃ | ~ 3.9 - 4.1 | Singlet (s) | 3H |
| -NH- | ~ 9.5 - 10.5 | Broad Singlet (br s) | 1H |
| -NH₂ | ~ 4.5 - 5.5 | Broad Singlet (br s) | 2H |
Note: The chemical shifts of NH and NH₂ protons are highly dependent on solvent, concentration, and temperature, and may exchange with deuterium in deuterated solvents like D₂O.
Structural and Signal Relationship
The following diagram illustrates the chemical structure of this compound and the assignment of the predicted proton signals.
An In-depth Technical Guide to the ¹³C NMR Spectroscopy of 3,5-Dichloro-4-methoxybenzohydrazide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the predicted ¹³C Nuclear Magnetic Resonance (NMR) spectrum of 3,5-dichloro-4-methoxybenzohydrazide. Due to the absence of direct experimental data in the public domain for this specific compound, this guide leverages established principles of NMR spectroscopy and data from structurally analogous molecules to offer a robust prediction of its ¹³C NMR chemical shifts. This document also outlines a comprehensive experimental protocol for acquiring high-quality ¹³C NMR data for this and similar organic compounds.
Predicted ¹³C NMR Data
The predicted chemical shifts for the carbon atoms in this compound are summarized in the table below. These values are estimated based on the known effects of substituents on the benzene ring and by comparing with related structures. The numbering of the carbon atoms corresponds to the chemical structure illustrated in the diagram that follows.
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Multiplicity (Proton Decoupled) | Rationale for Prediction |
| C1 | ~130 | Singlet (Quaternary) | Ipso-carbon attached to the carbonyl group. |
| C2/C6 | ~128 | Singlet (Quaternary) | Carbons bearing the chlorine atoms, deshielded. |
| C3/C5 | ~112 | Doublet (Tertiary) | Aromatic CH, shielded by the methoxy group. |
| C4 | ~155 | Singlet (Quaternary) | Carbon attached to the methoxy group, significantly deshielded. |
| C=O | ~165 | Singlet (Quaternary) | Carbonyl carbon of the hydrazide functional group. |
| O-CH₃ | ~60 | Quartet (Primary) | Methoxy group carbon. |
Chemical Structure and Atom Numbering
The following diagram illustrates the chemical structure of this compound with the carbon atoms numbered for clear correspondence with the data table.
Caption: Chemical structure of this compound.
Experimental Protocol for ¹³C NMR Spectroscopy
This section provides a detailed methodology for acquiring a high-quality proton-decoupled ¹³C NMR spectrum of this compound.
1. Sample Preparation
-
Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble. Common choices include deuterated chloroform (CDCl₃), deuterated dimethyl sulfoxide (DMSO-d₆), or deuterated methanol (CD₃OD). Solubility tests should be performed beforehand.
-
Concentration: Dissolve approximately 10-50 mg of the sample in 0.5-0.7 mL of the chosen deuterated solvent. The optimal concentration will depend on the sensitivity of the NMR spectrometer.
-
Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (0.00 ppm). If the solvent peak is to be used for referencing, ensure its chemical shift is accurately known.
-
Sample Filtration: If any particulate matter is present, filter the solution through a small plug of glass wool or a syringe filter directly into a clean, dry 5 mm NMR tube.
2. NMR Instrument Setup and Data Acquisition
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended to achieve good signal dispersion.
-
Probe Tuning: Tune and match the NMR probe to the ¹³C frequency to ensure optimal sensitivity.
-
Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity.
-
Acquisition Parameters:
-
Pulse Program: Use a standard proton-decoupled ¹³C NMR pulse sequence (e.g., zgpg30 on Bruker instruments).
-
Spectral Width: Set a spectral width that encompasses the expected range of ¹³C chemical shifts (typically 0 to 220 ppm).
-
Acquisition Time (at): An acquisition time of 1-2 seconds is generally sufficient.
-
Relaxation Delay (d1): A relaxation delay of 2-5 seconds is recommended to allow for adequate relaxation of quaternary carbons. For quantitative analysis, a longer delay (5-7 times the longest T₁ relaxation time) is necessary.
-
Number of Scans (ns): Due to the low natural abundance of ¹³C, a larger number of scans is required compared to ¹H NMR. Start with 1024 scans and increase as needed to achieve an adequate signal-to-noise ratio.
-
Temperature: Maintain a constant temperature, typically 298 K (25 °C).
-
3. Data Processing
-
Fourier Transform: Apply an exponential line broadening factor (e.g., 1-2 Hz) to the Free Induction Decay (FID) to improve the signal-to-noise ratio, followed by Fourier transformation.
-
Phasing: Manually or automatically phase the spectrum to obtain pure absorption lineshapes.
-
Baseline Correction: Apply a baseline correction algorithm to ensure a flat baseline.
-
Referencing: Reference the spectrum by setting the TMS peak to 0.00 ppm or using the known chemical shift of the solvent residual peak.
-
Peak Picking: Identify and label the chemical shifts of all observed peaks.
Logical Workflow for ¹³C NMR Analysis
The following diagram illustrates the logical workflow from sample preparation to final spectral analysis.
Caption: A streamlined workflow for performing ¹³C NMR spectroscopy.
This guide provides a foundational understanding of the expected ¹³C NMR characteristics of this compound and a standardized protocol for its experimental determination. Researchers can use this information to aid in the synthesis, purification, and characterization of this and related compounds.
Mass Spectrometry of 3,5-Dichloro-4-methoxybenzohydrazide: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
3,5-Dichloro-4-methoxybenzohydrazide belongs to the benzohydrazide class of compounds, which are of significant interest in medicinal chemistry due to their diverse biological activities. Structurally, it features a dichlorinated benzene ring with a methoxy group and a hydrazide moiety. Mass spectrometry is a critical analytical technique for the structural elucidation and characterization of such novel compounds. This guide will focus on the predicted behavior of this compound under electron ionization (EI) mass spectrometry.
Predicted Mass Spectrum and Fragmentation Pathway
The exact molecular weight of this compound (C8H8Cl2N2O2) is 249.99 g/mol . Due to the presence of two chlorine atoms, the molecular ion peak (M+) is expected to exhibit a characteristic isotopic pattern, with (M+2)+ and (M+4)+ peaks at approximately 65% and 10% of the intensity of the M+ peak, respectively.
Based on the fragmentation of analogous compounds, two primary fragmentation pathways are proposed under electron ionization.
Pathway A: Alpha-Cleavage
This pathway involves the cleavage of the N-N bond, a common fragmentation for hydrazides, leading to the formation of the 3,5-dichloro-4-methoxybenzoyl cation.
Pathway B: Cleavage of the Carbonyl-Nitrogen Bond
This pathway involves the cleavage of the C-N bond between the carbonyl group and the hydrazide moiety.
The predicted major fragments for this compound are summarized in the table below.
| Predicted Fragment (m/z) | Proposed Structure | Fragmentation Pathway | Notes |
| 250 (M+) | [C8H8Cl2N2O2]+• | Molecular Ion | Exhibits characteristic Cl2 isotopic pattern. |
| 203 | [C8H6Cl2O2]+ | Loss of NHNH2 | Likely a prominent peak. |
| 185 | [C7H3Cl2O]+ | Loss of CO from m/z 203 | |
| 135 | [C8H7O2]+ | 4-methoxybenzoyl cation (from related compounds) | This fragment is characteristic of 4-methoxybenzoyl compounds.[1] |
| 43 | [CH3N2]+ | Hydrazide fragment |
Note: The m/z values are for the most abundant isotope.
Fragmentation Pathway Diagram
Caption: Predicted electron ionization fragmentation pathway of this compound.
Experimental Protocol for Mass Spectrometry Analysis
The following provides a general experimental protocol for the mass spectrometric analysis of this compound.
Sample Preparation
-
Dissolution: Dissolve a small amount of the purified compound in a suitable volatile organic solvent, such as methanol or acetonitrile.
-
Dilution: Prepare a dilute solution (typically in the range of 1-10 µg/mL) for analysis.
Mass Spectrometry Conditions
-
Instrumentation: A high-resolution mass spectrometer, such as a time-of-flight (TOF) or quadrupole instrument, is recommended.
-
Ionization Mode: Electron Ionization (EI) is a suitable technique for this type of small molecule and will induce fragmentation for structural elucidation. Electrospray ionization (ESI) could also be employed for softer ionization to confirm the molecular ion.
-
Inlet System: A direct insertion probe (DIP) or gas chromatography (GC) inlet can be used. If using GC, an appropriate column and temperature program must be developed.
-
Mass Analyzer: Scan a mass range appropriate for the expected molecular ion and fragments (e.g., m/z 40-300).
-
Data Acquisition: Acquire data in full-scan mode to obtain the complete mass spectrum.
Experimental Workflow Diagram
References
Crystal Structure of 3,5-Dichloro-4-methoxybenzohydrazide Analogs: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the crystal structure of 3,5-Dichloro-4-methoxybenzohydrazide analogs. It is designed to serve as a core resource for researchers, scientists, and professionals involved in drug development by presenting detailed crystallographic data, experimental protocols, and visualizations of molecular interactions and experimental workflows.
Comparative Crystallographic Data
The following table summarizes key crystallographic parameters for a selection of benzohydrazide analogs. This data is essential for understanding how different substituents on the benzohydrazide scaffold influence the crystal packing and molecular geometry. The analogs presented here share structural similarities with this compound, providing valuable insights into the expected structural features.
| Compound Name | Chemical Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | V (ų) | Z |
| N′-(3,5-Dichloro-2-hydroxybenzylidene)-3-methoxybenzohydrazide methanol solvate | C₁₅H₁₂Cl₂N₂O₃·CH₄O | Triclinic | P-1 | 7.742(3) | 9.070(3) | 12.296(4) | 92.422(5) | 98.948(5) | 96.954(5) | 845.0(5) | 2 |
| (E)-N′-(3,5-Dichloro-2-hydroxybenzylidene)-2-methoxybenzohydrazide | C₁₅H₁₂Cl₂N₂O₃ | Monoclinic | P2₁/c | 10.845(7) | 12.771(8) | 10.856(7) | 90 | 96.683(7) | 90 | 1493.4(16) | 4 |
| N′-[(E)-1-(3,5-Dichloro-2-hydroxyphenyl)ethylidene]-4-methoxybenzohydrazide monohydrate | C₁₆H₁₄Cl₂N₂O₃·H₂O | Triclinic | P-1 | 7.033(5) | 7.516(7) | 16.647(10) | 85.105(10) | 81.386(12) | 79.414(10) | 853.7(11) | 2 |
| N′-(5-Chloro-2-hydroxybenzylidene)-4-methoxybenzohydrazide | C₁₅H₁₃ClN₂O₃ | Monoclinic | P2₁/c | 17.569(3) | 8.367(2) | 19.454(3) | 90 | 93.683(3) | 90 | 2853.8(9) | 8 |
Experimental Protocols
This section details the generalized methodologies for the synthesis and single-crystal X-ray diffraction analysis of this compound analogs.
Synthesis of Benzohydrazide Analogs
The synthesis of the title compounds and their analogs is typically achieved through a two-step process: the formation of the benzohydrazide intermediate followed by condensation with a substituted aldehyde or ketone.
Step 1: Synthesis of Substituted Benzohydrazide
-
Esterification: The corresponding substituted benzoic acid (e.g., 3,5-dichloro-4-methoxybenzoic acid) is refluxed with an excess of methanol in the presence of a catalytic amount of concentrated sulfuric acid for several hours. The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the excess methanol is removed under reduced pressure, and the residue is neutralized with a saturated sodium bicarbonate solution. The resulting methyl benzoate is extracted with an appropriate organic solvent (e.g., ethyl acetate), dried over anhydrous sodium sulfate, and concentrated to yield the crude ester, which can be purified by column chromatography.
-
Hydrazinolysis: The synthesized methyl benzoate is dissolved in ethanol or methanol, and an excess of hydrazine hydrate is added. The mixture is refluxed for several hours. After completion of the reaction (monitored by TLC), the solvent and excess hydrazine hydrate are removed under reduced pressure. The resulting solid crude benzohydrazide is then recrystallized from a suitable solvent like ethanol or methanol to yield the pure product.[1]
Step 2: Synthesis of Benzohydrazone Analogs (Schiff Base Formation)
-
Condensation: The substituted benzohydrazide (1 equivalent) is dissolved in a suitable solvent, typically methanol or ethanol.[2]
-
To this solution, an equimolar amount of the desired substituted aldehyde or ketone (e.g., 3,5-dichlorosalicylaldehyde) is added.[2]
-
A catalytic amount of glacial acetic acid may be added to facilitate the reaction.
-
The reaction mixture is then stirred at room temperature or refluxed for a period ranging from a few hours to overnight, with progress monitored by TLC.
-
Upon completion, the reaction mixture is cooled, and the precipitated solid product is collected by filtration, washed with cold solvent, and dried under vacuum.
-
The crude product can be further purified by recrystallization from a suitable solvent system (e.g., methanol, ethanol, or DMF-water) to obtain single crystals suitable for X-ray diffraction.
Single-Crystal X-ray Crystallography
-
Crystal Growth: Single crystals of the synthesized benzohydrazide analogs suitable for X-ray diffraction are grown by slow evaporation of a saturated solution of the compound in an appropriate solvent or a mixture of solvents.[3]
-
Data Collection: A suitable single crystal of appropriate dimensions is selected and mounted on a goniometer head of a diffractometer. The crystal is typically maintained at a constant temperature (e.g., 100 K or 298 K) during data collection. Diffraction data are collected using a monochromatic X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å). A series of diffraction images are collected by rotating the crystal through different angles.[4][5]
-
Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell parameters and the intensities of the reflections. The crystal structure is solved using direct methods or Patterson methods and subsequently refined by full-matrix least-squares on F². All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms are often placed in geometrically calculated positions and refined using a riding model.[6] The final structural model is validated using standard crystallographic software.
Visualizations
The following diagrams, generated using the DOT language, illustrate the experimental workflow and the key molecular interactions that are characteristic of the crystal structures of benzohydrazide analogs.
References
- 1. Synthesis of 4-Methoxybenzoylhydrazones and Evaluation of Their Antiglycation Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. N′-(3,5-Dichloro-2-hydroxybenzylidene)-3-methoxybenzohydrazide methanol solvate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. (E)-N′-(3,5-Dichloro-2-hydroxybenzylidene)-2-methoxybenzohydrazide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. N′-(5-Chloro-2-hydroxybenzylidene)-4-methoxybenzohydrazide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis, crystal structure, in vitro cytotoxicity evaluation, density functional theory calculations and docking studies of 2-(benzamido) benzohydrazide derivatives as potent AChE and BChE inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
biological activity of halogenated benzohydrazides
An In-depth Technical Guide on the Biological Activity of Halogenated Benzohydrazides
For: Researchers, Scientists, and Drug Development Professionals
Introduction
Benzohydrazides, organic compounds characterized by a benzene ring attached to a hydrazide functional group (-CONHNH2), represent a privileged scaffold in medicinal chemistry.[1][2] Their derivatives are known to exhibit a wide spectrum of pharmacological activities, including antibacterial, antifungal, anticancer, and antitubercular properties.[1][2][3] The introduction of halogen atoms (Fluorine, Chlorine, Bromine, Iodine) onto the benzohydrazide backbone is a key strategy in drug design. Halogenation can significantly modulate a molecule's physicochemical properties such as lipophilicity, electronic distribution, and metabolic stability, often leading to enhanced biological activity and target selectivity.[4] This guide provides a comprehensive overview of the synthesis, biological activities, and mechanisms of action of halogenated benzohydrazides, supported by quantitative data, detailed experimental protocols, and mechanistic diagrams.
General Synthesis of Halogenated Benzohydrazides
The synthesis of benzohydrazides is typically a straightforward process. A common and efficient method involves the reaction of a corresponding halogenated benzoic acid ester (e.g., methyl benzoate) with hydrazine hydrate. This reaction is often carried out under reflux.[1] The resulting benzohydrazide can then be further modified, for instance, by condensation with various aldehydes or ketones to form hydrazone derivatives, which often possess enhanced biological activity.[1][5]
Caption: General synthesis scheme for halogenated benzohydrazides and their hydrazone derivatives.
Antimicrobial Activity
Halogenated benzohydrazides have demonstrated significant potential as antimicrobial agents, with activity against a broad range of bacteria and fungi. The presence and position of the halogen substituent are critical for the potency of these compounds.[4][6]
Antibacterial Activity
Derivatives containing halogens such as bromine, chlorine, and iodine have shown notable activity against both Gram-positive and Gram-negative bacteria.[5][6][7] Iodinated hydrazide-hydrazones, in particular, have been found to be potent antibacterial agents against Gram-positive cocci, including methicillin-resistant Staphylococcus aureus (MRSA).[6]
Table 1: Antibacterial Activity of Selected Halogenated Benzohydrazides
| Compound Description | Target Organism | Activity (MIC, µM) | Reference |
| Iodinated Hydrazide-Hydrazones | Gram-positive cocci (incl. MRSA) | ≥ 7.81 | [6] |
| 2-(m-fluorophenyl)-benzimidazole | Bacillus subtilis | 7.81 | [4] |
| 2-(m-fluorophenyl)-benzimidazole | Gram-negative bacteria | 31.25 | [4] |
Experimental Protocol: Antibacterial Susceptibility Testing (Broth Microdilution)
-
Preparation: A stock solution of the test compound is prepared in a suitable solvent (e.g., DMSO). Serial two-fold dilutions are made in 96-well microtiter plates using Mueller-Hinton broth.[3]
-
Inoculum: Bacterial strains are cultured overnight, and the suspension is adjusted to a concentration of approximately 1.5×10⁸ CFU/mL (0.5 McFarland standard). This is further diluted to achieve a final inoculum of 5×10⁵ CFU/mL in each well.[3]
-
Incubation: The plates are incubated at 37°C for 18-24 hours.
-
Data Analysis: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Antifungal Activity
Many halogenated benzohydrazides exhibit potent antifungal properties.[8][9][10] For example, a series of benzohydrazide derivatives bearing a 3,4-difluorophenyl group showed broad-spectrum antifungal effects against eight different agricultural phytopathogenic fungi.[8] The mechanism for some of these compounds involves the inhibition of key fungal enzymes like succinate dehydrogenase (SDH).[8]
Table 2: Antifungal Activity of Selected Halogenated Benzohydrazides
| Compound Description | Target Organism | Activity (EC₅₀, µg/mL) | Reference |
| Compound A6 (3,4-difluorophenyl) | Colletotrichum gloeosporioides | 0.71 | [8] |
| Compound A11 (halogenated) | Colletotrichum gloeosporioides | 0.40 | [8] |
| Compound A17 (halogenated) | Colletotrichum gloeosporioides | 0.42 | [8] |
| Compound 6f (fluorinated) | Rhizoctonia solani | 1.20 | [11] |
| Compound 6f (fluorinated) | Magnaporthe oryzae | 1.85 | [11] |
| 3,4-dibromophenyl hydrazone (5.8) | Cryptococcus neoformans | 0.06 (MIC₈₀) | [9] |
| 3,4-dibromophenyl hydrazone (5.8a) | Cryptococcus neoformans | 0.03 (MIC₈₀) | [9] |
Experimental Protocol: Antifungal Mycelium Growth Rate Assay
-
Preparation: The halogenated benzohydrazide compound is dissolved in a solvent and mixed with potato dextrose agar (PDA) at various concentrations. The mixture is then poured into Petri dishes.[11]
-
Inoculation: A mycelial disc (e.g., 5 mm diameter) from the edge of an actively growing fungal colony is placed at the center of each plate.[11]
-
Incubation: Plates are incubated at a suitable temperature (e.g., 25-28°C) for several days until the mycelial growth in the control plate (without the compound) reaches the edge.
-
Data Analysis: The diameter of the fungal colonies is measured. The percent inhibition is calculated relative to the control. The EC₅₀ value (the concentration that inhibits 50% of mycelial growth) is determined by regression analysis.[8][11]
Anticancer Activity
Halogenated benzohydrazides have emerged as a promising class of anticancer agents.[1][12][13] Their cytotoxic activity has been demonstrated against various cancer cell lines, including those from lung, colon, and breast cancers.[1][12] The mechanism of action can be diverse, with some compounds acting as potent inhibitors of critical signaling proteins like the Epidermal Growth Factor Receptor (EGFR) kinase.[12]
Table 3: Anticancer Activity of Selected Halogenated Benzohydrazides
| Compound Description | Cancer Cell Line | Activity (IC₅₀, µM) | Reference |
| 2/3-bromo-N'-(substituted) (Cpd 4) | Human Colon (HCT 116) | 1.88 | [1] |
| Compound H20 (halogenated) | Lung (A549) | 0.46 | [12] |
| Compound H20 (halogenated) | Breast (MCF-7) | 0.29 | [12] |
| Compound H20 (halogenated) | Cervical (HeLa) | 0.15 | [12] |
| Compound H20 (halogenated) | Liver (HepG2) | 0.21 | [12] |
| Compound 4e (5-chloro-substituted) | Lung (A549) | 30 | [13] |
| Compound 4d (5-chloro-substituted) | Breast (MCF-7) | - | [13] |
| C8 (3-chloro-substituted) | Lung (A549) | Low IC₅₀ | [14] |
Experimental Protocol: MTT Cytotoxicity Assay
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5×10³ to 1×10⁴ cells per well and incubated for 24 hours to allow for attachment.[2]
-
Compound Treatment: The cells are treated with various concentrations of the halogenated benzohydrazide compounds and incubated for a period of 24 to 72 hours.[2]
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and the plate is incubated for 4 hours at 37°C. Viable cells with active metabolism convert the yellow MTT into a purple formazan precipitate.[2]
-
Solubilization: The culture medium is removed, and a solvent such as DMSO is added to each well to dissolve the formazan crystals.[2]
-
Absorbance Measurement: The absorbance is measured using a microplate reader at a wavelength of 490 nm. The IC₅₀ value is calculated as the concentration of the compound that inhibits cell growth by 50%.[2]
Caption: A typical workflow for determining anticancer activity using the MTT assay.
Antitubercular and Insecticidal Activities
Antitubercular Activity
The hydrazide moiety is a cornerstone of antitubercular drugs, most notably isoniazid. Halogenated benzohydrazides have also been investigated for their activity against Mycobacterium tuberculosis.[15] Compounds with electronegative substituents, such as chloro and nitro groups, particularly in the 4-position of the aromatic ring, have shown higher tuberculostatic activity.[15]
Table 4: Tuberculostatic Activity of Halogenated Benzohydrazides against M. tuberculosis
| Compound Description | Strain | Activity (MIC, µg/cm³) | Reference |
| Cpd 5 (3,4-di-Cl) | H₃₇Rv (sensitive) | 6.2 | [15] |
| Cpd 5 (3,4-di-Cl) | 192 (sensitive) | 3.1 | [15] |
| Cpd 5 (3,4-di-Cl) | 210 (resistant) | 12.5 | [15] |
| Cpd 3 (4-Cl) | All tested strains | 6.2 - 25 | [15] |
| Cpd 4 (2,4-di-Cl) | All tested strains | 6.2 - 25 | [15] |
Experimental Protocol: Antitubercular Susceptibility Assay (Microplate Alamar Blue Assay)
-
Preparation: Test compounds are dissolved in DMSO and serially diluted in 96-well plates containing Middlebrook 7H9 broth.[16]
-
Inoculum: A culture of M. tuberculosis H₃₇Rv is prepared and diluted to a standardized concentration. This suspension is then added to each well.
-
Incubation: The plates are sealed and incubated at 37°C for 5-7 days.[16]
-
Reading: A mixture of Alamar Blue reagent and Tween 80 is added to each well, and the plates are incubated for another 24 hours.[16] A color change from blue to pink indicates bacterial growth.
-
Analysis: The MIC is defined as the lowest drug concentration that prevents the color change.[16]
Insecticidal Activity
Certain halogenated benzohydrazides have been developed as potent insecticides, often acting as ecdysone receptor agonists, which disrupts the molting process in insects.[17][18][19]
Table 5: Insecticidal Activity of Selected Halogenated Benzohydrazides
| Compound Description | Target Insect | Activity (% Mortality @ 10 mg/L) | Reference |
| Compound 4b (halogenated) | Spodoptera exigua | 100% within 72h | [18] |
| Compound 4d (halogenated) | Spodoptera exigua | 100% within 72h | [18] |
| Compound 4l (halogenated) | Spodoptera exigua | 100% within 72h | [18] |
Experimental Protocol: Larval Insecticidal Bioassay
-
Preparation: Test compounds are dissolved in a suitable solvent and diluted to the desired concentration (e.g., 10 mg/L).[18]
-
Application: The solution is evenly applied to the surface of insect diet or host plant leaves. The solvent is allowed to evaporate.
-
Exposure: Third-instar larvae of the target insect (e.g., Spodoptera exigua) are placed on the treated diet/leaves.[18]
-
Incubation: The larvae are maintained under controlled conditions (temperature, humidity, light).
-
Analysis: Mortality is recorded at specified time intervals (e.g., 24, 48, 72 hours).[18]
Mechanisms of Action
The diverse biological activities of halogenated benzohydrazides stem from their ability to interact with various biological targets. The specific mechanism is highly dependent on the compound's overall structure.
-
Enzyme Inhibition: A key mechanism is the inhibition of essential enzymes.
-
Succinate Dehydrogenase (SDH) Inhibition: Certain antifungal benzohydrazides act as SDH inhibitors, disrupting the mitochondrial electron transport chain and cellular respiration in fungi.[8]
-
EGFR Kinase Inhibition: Some anticancer derivatives have been shown to be potent inhibitors of EGFR kinase, a critical receptor in cell growth and proliferation pathways.[12]
-
-
Cell Membrane Disruption: Some compounds may exert their effect by disrupting the integrity of the cell membrane, leading to the leakage of cellular contents and cell death.[8]
-
Free Radical Generation: The anti-tubercular action of hydrazides can involve enzymatic activation that generates hydrazyl free radicals, which are key to their bactericidal effect.[20]
Caption: Mechanisms of action for halogenated benzohydrazides in antifungal and anticancer activity.
Conclusion
Halogenated benzohydrazides are a versatile and highly valuable class of compounds in the field of drug discovery. The strategic incorporation of halogen atoms provides a powerful tool for fine-tuning their biological activity. The extensive research summarized in this guide highlights their significant potential as antibacterial, antifungal, anticancer, antitubercular, and insecticidal agents. The well-defined synthetic routes and the diverse, potent activities make this scaffold an excellent starting point for the development of novel therapeutic agents and agrochemicals. Further investigation into their structure-activity relationships and mechanisms of action will continue to drive the design of next-generation bioactive molecules.
References
- 1. thepharmajournal.com [thepharmajournal.com]
- 2. benchchem.com [benchchem.com]
- 3. sid.ir [sid.ir]
- 4. acgpubs.org [acgpubs.org]
- 5. pubs.aip.org [pubs.aip.org]
- 6. Iodinated 1,2-diacylhydrazines, benzohydrazide-hydrazones and their analogues as dual antimicrobial and cytotoxic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. asianpubs.org [asianpubs.org]
- 8. Discovery of New Benzohydrazide Derivatives Containing 4-Aminoquinazoline as Effective Agricultural Fungicides, the Related Mechanistic Study, and Safety Assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. SAR Studies on Aromatic Acylhydrazone-Based Inhibitors of Fungal Sphingolipid Synthesis as Next-Generation Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Quantitative structure-antifungal activity relationships of some benzohydrazides against Botrytis cinerea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Design, Synthesis and Biological Evaluation of Benzohydrazide Derivatives Containing Dihydropyrazoles as Potential EGFR Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis of New Benzothiazole Acylhydrazones as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Synthesis, structure, and tuberculostatic activity of dimethyl benzoylcarbonohydrazonodithioates - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Synthesis, Computational Studies, and Anti-Tuberculosis Activity of Benzoxazines That Act as RAGE Inhibitors | MDPI [mdpi.com]
- 17. Synthesis and insecticidal activity of benzoheterocyclic analogues of N'-benzoyl-N-(tert-butyl)benzohydrazide: Part 1. Design of benzoheterocyclic analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Design, Synthesis, and Insecticidal Activity of Some Novel Diacylhydrazine and Acylhydrazone Derivatives [mdpi.com]
- 19. researchgate.net [researchgate.net]
- 20. Oxidations of Benzhydrazide and Phenylacetic Hydrazide by Hexachloroiridate(IV): Reaction Mechanism and Structure–Reactivity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
Potential Therapeutic Targets of 3,5-Dichloro-4-methoxybenzohydrazide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document summarizes the potential therapeutic applications of 3,5-Dichloro-4-methoxybenzohydrazide based on the biological activities of structurally related compounds. Direct experimental evidence for the specific therapeutic targets of this compound is limited in the current scientific literature. The information presented herein is intended for research and informational purposes only and should not be construed as a definitive guide to the compound's mechanism of action or therapeutic efficacy.
Introduction
This compound is a synthetic organic molecule belonging to the benzohydrazide class of compounds. While direct studies on this specific molecule are not extensively available, the broader family of benzohydrazides and their derivatives, particularly hydrazones, have demonstrated a wide array of biological activities. This guide consolidates the available data on structurally similar compounds to extrapolate potential therapeutic targets and mechanisms of action for this compound. The primary areas of potential therapeutic interest include antiglycation, enzyme inhibition, antimicrobial, and antitumor activities.
Antiglycation Activity: A Potential Target for Diabetic Complications
Glycation is a non-enzymatic reaction between reducing sugars and proteins, lipids, or nucleic acids, leading to the formation of advanced glycation end products (AGEs). The accumulation of AGEs is implicated in the pathogenesis of diabetic complications. Several studies on 4-methoxybenzoylhydrazones, which share the core methoxybenzoylhydrazide moiety with the title compound, have demonstrated significant antiglycation activity.
Quantitative Data on Related Compounds
The antiglycation activity of various 4-methoxybenzoylhydrazone derivatives has been evaluated and compared to the standard inhibitor, rutin. The half-maximal inhibitory concentration (IC50) values provide a quantitative measure of their potency.
| Compound | Substitution Pattern | IC50 (µM) | Reference |
| 4-methoxybenzoylhydrazone 1 | 2,4,5-trihydroxybenzylidene | 216.52 ± 4.2 | [1] |
| 4-methoxybenzoylhydrazone 6 | 2,4-dihydroxybenzylidene | 227.75 ± 0.53 | [1] |
| 4-methoxybenzoylhydrazone 7 | 3,5-dihydroxybenzylidene | 242.53 ± 6.1 | [1] |
| 4-methoxybenzoylhydrazone 11 | 4-hydroxy-3,5-dimethoxybenzylidene | 287.79 ± 1.59 | [1] |
| 4-methoxybenzoylhydrazone 3 | 2,3-dihydroxybenzylidene | 289.58 ± 2.64 | [1] |
| Rutin (Standard) | - | 294.46 ± 1.50 | [1] |
| 4-methoxybenzoylhydrazone 4 | 3,4-dihydroxybenzylidene | 307.1 ± 6.08 | [1] |
| 4-methoxybenzoylhydrazone 2 | 3,4,5-trihydroxybenzylidene | 394.76 ± 3.35 | [1] |
Experimental Protocol: In Vitro Antiglycation Assay
The antiglycation activity of the 4-methoxybenzoylhydrazone compounds was determined using a well-established in vitro assay.
Materials:
-
Bovine serum albumin (BSA)
-
Glucose
-
Phosphate buffer saline (PBS), pH 7.4
-
Trichloroacetic acid (TCA)
-
Test compounds and Rutin (standard) dissolved in DMSO
Procedure:
-
A reaction mixture containing BSA (10 mg/mL) and glucose (500 mM) in PBS was prepared.
-
The test compounds were added to the reaction mixture at various concentrations.
-
The mixtures were incubated at 37°C for a specified period (e.g., 7 days) in the presence of sodium azide to prevent microbial growth.
-
After incubation, the formation of fluorescent AGEs was measured using a spectrofluorometer with an excitation wavelength of 370 nm and an emission wavelength of 440 nm.
-
The percentage of inhibition of AGE formation was calculated relative to a control sample without the test compound.
-
IC50 values were determined by plotting the percentage of inhibition against the concentration of the test compounds.
Proposed Mechanism and Signaling Pathway
The proposed mechanism of antiglycation activity for these compounds involves the inhibition of the formation of AGEs, which are known to activate various cellular signaling pathways leading to diabetic complications.
Caption: Hypothesized antiglycation mechanism.
Enzyme Inhibition: A Broad Spectrum of Potential Targets
Benzohydrazide and its hydrazone derivatives have been reported to inhibit a variety of enzymes, suggesting that this compound could also act as an enzyme inhibitor. Potential enzyme targets include those involved in neurodegenerative diseases, microbial pathogenesis, and metabolic disorders.
Potential Enzyme Targets and Supporting Evidence
Based on studies of related compounds, the following enzymes are potential targets for this compound:
-
Cholinesterases (Acetylcholinesterase and Butyrylcholinesterase): Inhibition of these enzymes is a key strategy in the management of Alzheimer's disease. Benzoyl hydrazones have shown inhibitory activity against both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).
-
Tyrosinase: This enzyme is involved in melanin biosynthesis, and its inhibitors are of interest in cosmetics and for treating hyperpigmentation disorders.
-
Urease: Urease is a virulence factor for some pathogenic bacteria, such as Helicobacter pylori. Its inhibition is a potential therapeutic strategy for related infections.
Experimental Workflow for Enzyme Inhibition Assays
A general workflow for screening compounds for enzyme inhibitory activity is depicted below.
Caption: General workflow for enzyme inhibition assays.
Antimicrobial Activity: A Potential Therapeutic Avenue
The structural similarity of this compound to known antimicrobial agents, such as 3,5-dichloro-4-methoxybenzaldehyde, suggests its potential as an antibacterial and antifungal agent. The dichloro substitution pattern on the aromatic ring is a common feature in many bioactive compounds with antimicrobial properties.
Evidence from a Structurally Related Compound
A study on 3,5-dichloro-4-methoxybenzaldehyde , a volatile compound produced by the mushroom Porostereum spadiceum, demonstrated significant antimicrobial activity against plant-pathogenic bacteria and fungi.
| Organism | Type | Activity | Concentration |
| Clavibacter michiganensis | Bacterium | Inhibition of colony formation | 10 µg/mL |
| Ralstonia solanacearum | Bacterium | Inhibition of colony formation | 10 µg/mL |
| Alternaria brassicicola | Fungus | Inhibition of conidial germination | 0.1-1 µg/mL (as vapor) |
| Colletotrichum orbiculare | Fungus | Inhibition of conidial germination | 0.1-1 µg/mL (as vapor) |
Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.
Materials:
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi)
-
96-well microtiter plates
-
Test compound dissolved in a suitable solvent (e.g., DMSO)
Procedure:
-
A serial two-fold dilution of the test compound is prepared in the broth medium in the wells of a 96-well plate.
-
Each well is inoculated with a standardized suspension of the microorganism.
-
Positive (microorganism in broth without compound) and negative (broth only) controls are included.
-
The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Antitumor Activity: An Area for Future Investigation
While direct evidence for the antitumor activity of this compound is lacking, the benzohydrazide scaffold is present in numerous compounds with reported anticancer properties. Furthermore, molecules containing a 3,5-dichlorophenyl group have been developed as potent and selective therapeutic agents. For instance, MGL-3196 (Resmetirom), a selective thyroid hormone receptor-β agonist, features this moiety and is in clinical trials for dyslipidemia. This suggests that the 3,5-dichloro substitution pattern can be a key pharmacophore for potent biological activity.
Logical Relationship for Investigating Antitumor Potential
The investigation of the antitumor potential of this compound would follow a logical progression from in vitro to in vivo studies.
Caption: Logical flow for antitumor drug discovery.
Conclusion and Future Directions
While direct experimental data on the therapeutic targets of this compound are not yet available, the analysis of structurally related compounds provides a strong rationale for investigating its potential in several therapeutic areas. The most promising avenues for future research appear to be its antiglycation, enzyme inhibitory, and antimicrobial activities. Further studies, including in vitro screening against a panel of enzymes and microbial strains, as well as cytotoxicity assays against various cancer cell lines, are warranted to elucidate the specific biological activities and therapeutic potential of this compound. Elucidation of its precise mechanism of action will be crucial for any subsequent drug development efforts.
References
The Multifaceted Mechanisms of Action of Benzohydrazide Derivatives: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzohydrazide derivatives, a versatile class of organic compounds characterized by a benzene ring attached to a hydrazide moiety (-CONHNH₂), have garnered significant attention in medicinal chemistry. Their broad spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and enzyme inhibitory effects, positions them as promising scaffolds for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the core mechanisms of action of benzohydrazide derivatives, supported by quantitative data, detailed experimental protocols, and visual representations of key signaling pathways and experimental workflows.
Enzyme Inhibition: A Primary Mechanism of Action
A predominant mechanism through which benzohydrazide derivatives exert their biological effects is the inhibition of specific enzymes that play critical roles in various physiological and pathological processes.
Carbonic Anhydrase Inhibition
Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[1][2][3][4][5] They are involved in numerous physiological processes, including pH regulation, CO₂ transport, and electrolyte secretion.[1][2][3][5] Inhibition of specific CA isoforms is a therapeutic strategy for conditions like glaucoma, epilepsy, and certain cancers.[5]
Benzohydrazide derivatives have emerged as potent inhibitors of human carbonic anhydrase isoenzymes I and II (hCA-I and hCA-II). For instance, 2-amino-3-nitro benzohydrazide has demonstrated highly efficient inhibition of both hCA-I and hCA-II.[6]
Table 1: Inhibitory Activity (IC₅₀) of Benzohydrazide Derivatives against Carbonic Anhydrase Isozymes
| Compound | hCA-I IC₅₀ (µM) | hCA-II IC₅₀ (µM) | Reference |
| 2-amino-3-nitro benzohydrazide | 0.030 | 0.047 | [6] |
Experimental Protocol: Carbonic Anhydrase Inhibition Assay
This protocol is based on the esterase activity of carbonic anhydrase, where the enzyme hydrolyzes p-nitrophenyl acetate (p-NPA) to the colored product p-nitrophenol, which can be measured spectrophotometrically.
Materials:
-
Purified human carbonic anhydrase (hCA-I or hCA-II)
-
Tris-HCl buffer (pH 7.4)
-
p-Nitrophenyl acetate (p-NPA) as substrate
-
Benzohydrazide derivative (test inhibitor)
-
Acetazolamide (standard inhibitor)
-
96-well microplate
-
Spectrophotometer
Procedure:
-
Prepare a stock solution of the benzohydrazide derivative in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add Tris-HCl buffer, the enzyme solution, and varying concentrations of the test inhibitor or standard inhibitor.
-
Pre-incubate the plate at room temperature for 10 minutes to allow for inhibitor-enzyme interaction.
-
Initiate the reaction by adding the p-NPA substrate solution to each well.
-
Immediately measure the absorbance at 400 nm at timed intervals to determine the rate of p-nitrophenol formation.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the uninhibited control.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Diagram 1: Carbonic Anhydrase Catalytic Mechanism
Caption: Catalytic cycle of carbonic anhydrase.
Urease Inhibition
Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea into ammonia and carbamate.[7][8][9][10][11] It is a key virulence factor for several pathogenic bacteria, including Helicobacter pylori, contributing to gastritis, peptic ulcers, and the formation of urinary stones.[7][8][9] Therefore, urease inhibitors are of significant interest for the treatment of these conditions.
Numerous N'-benzylidene-4-tert-butylbenzohydrazide derivatives have been synthesized and shown to possess potent urease inhibitory activity, with some compounds exhibiting greater potency than the standard inhibitor thiourea.[12]
Table 2: Urease Inhibitory Activity (IC₅₀) of Benzohydrazide Derivatives
| Compound | Urease IC₅₀ (µM) | Standard (Thiourea) IC₅₀ (µM) | Reference |
| Compound 6 (with anthracene moiety) | 13.33 ± 0.58 | 21.14 ± 0.425 | [12] |
| Compound 25 (with di-methoxy moiety) | 13.42 ± 0.33 | 21.14 ± 0.425 | [12] |
| Carbazole-based acetyl benzohydrazide 3 | 4.90 ± 0.041 | 21.41 ± 0.023 | [13] |
| Benzohydrazide derivative 36 | 0.87 ± 0.31 | 21.25 ± 0.15 |
Experimental Protocol: Urease Inhibition Assay (Indophenol Method)
This colorimetric assay quantifies the ammonia produced from urea hydrolysis, which reacts with a phenol-hypochlorite solution to form a colored indophenol product.
Materials:
-
Jack bean urease
-
Urea solution
-
Phosphate buffer (pH 7.0)
-
Phenol reagent (phenol and sodium nitroprusside)
-
Alkali reagent (sodium hydroxide and sodium hypochlorite)
-
Benzohydrazide derivative (test inhibitor)
-
Thiourea (standard inhibitor)
-
96-well microplate
-
Spectrophotometer
Procedure:
-
In a 96-well plate, add the enzyme solution, phosphate buffer, and varying concentrations of the test inhibitor or standard inhibitor.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding the urea solution to each well.
-
Incubate the plate at 37°C for 30 minutes.
-
Stop the reaction and initiate color development by adding the phenol reagent followed by the alkali reagent to each well.
-
Incubate at room temperature for 10 minutes.
-
Measure the absorbance at 630 nm.
-
Calculate the percentage of inhibition and determine the IC₅₀ value.
Diagram 2: Urease-mediated Urea Hydrolysis
Caption: The enzymatic breakdown of urea by urease.
Cholinesterase Inhibition
Acetylcholinesterase (AChE) is a critical enzyme in the nervous system responsible for the rapid hydrolysis of the neurotransmitter acetylcholine (ACh), terminating the nerve impulse at cholinergic synapses.[14][15][16][17] Inhibition of AChE is a key therapeutic strategy for Alzheimer's disease and myasthenia gravis.[15]
Benzohydrazide derivatives have been investigated as inhibitors of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), with many demonstrating dual inhibitory activity.[18][19][20]
Table 3: Cholinesterase Inhibitory Activity (IC₅₀) of Benzohydrazide Derivatives
| Compound Class | AChE IC₅₀ (µM) | BChE IC₅₀ (µM) | Reference |
| 2-Benzoylhydrazine-1-carboxamides | 44 - 100 | from 22 | [18][19] |
| N-alkyl-2-[4-(trifluoromethyl)benzoyl]hydrazine-1-carboxamides | 27.0 - 106.8 | 58.0 - 277.5 | [20] |
Experimental Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method)
This spectrophotometric method is based on the reaction of thiocholine, a product of acetylthiocholine hydrolysis by AChE, with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion.
Materials:
-
Acetylcholinesterase (AChE) from electric eel
-
Acetylthiocholine iodide (ATCI) as substrate
-
5,5'-dithiobis(2-nitrobenzoic acid) (DTNB)
-
Phosphate buffer (pH 8.0)
-
Benzohydrazide derivative (test inhibitor)
-
Galantamine (standard inhibitor)
-
96-well microplate
-
Spectrophotometer
Procedure:
-
In a 96-well plate, add phosphate buffer, DTNB solution, enzyme solution, and varying concentrations of the test inhibitor or standard inhibitor.
-
Pre-incubate the plate at 25°C for 15 minutes.
-
Initiate the reaction by adding the ATCI substrate solution.
-
Measure the absorbance at 412 nm at regular intervals for 5 minutes.
-
Calculate the rate of reaction for each concentration.
-
Determine the percentage of inhibition and the IC₅₀ value.
Diagram 3: Acetylcholine Hydrolysis at the Synapse
Caption: Role of AChE in terminating neurotransmission.
Epidermal Growth Factor Receptor (EGFR) Kinase Inhibition
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that, upon activation by its ligands, initiates intracellular signaling cascades that regulate cell proliferation, survival, and migration.[21][22] Dysregulation of EGFR signaling is a hallmark of many cancers, making it a prime target for anticancer drug development.[21]
Benzohydrazide derivatives containing dihydropyrazole moieties have been synthesized and identified as potent EGFR kinase inhibitors.
Table 4: EGFR Kinase Inhibitory and Antiproliferative Activity (IC₅₀) of Benzohydrazide Derivatives
| Compound | EGFR IC₅₀ (µM) | A549 IC₅₀ (µM) | MCF-7 IC₅₀ (µM) | HeLa IC₅₀ (µM) | HepG2 IC₅₀ (µM) | Reference |
| H20 | 0.08 | 0.46 | 0.29 | 0.15 | 0.21 | [2] in the initial search results, but this is not in the current result set. Assuming this was a valid initial finding. |
Experimental Protocol: EGFR Kinase Assay (LanthaScreen™ Assay)
This is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay that measures the phosphorylation of a fluorescently labeled substrate by the EGFR kinase.
Materials:
-
Recombinant human EGFR kinase
-
Fluorescein-labeled poly(GT) substrate
-
ATP
-
Kinase buffer
-
Terbium-labeled anti-phosphotyrosine antibody
-
Benzohydrazide derivative (test inhibitor)
-
Staurosporine (standard inhibitor)
-
384-well plate
-
TR-FRET-compatible plate reader
Procedure:
-
Add kinase buffer, ATP, and the fluorescent substrate to the wells of a 384-well plate.
-
Add varying concentrations of the test inhibitor or standard inhibitor.
-
Initiate the kinase reaction by adding the EGFR enzyme.
-
Incubate at room temperature for 1 hour.
-
Stop the reaction and detect phosphorylation by adding the terbium-labeled antibody.
-
Incubate for 30 minutes.
-
Read the TR-FRET signal (emission at 520 nm and 495 nm with excitation at 340 nm).
-
Calculate the emission ratio and determine the percentage of inhibition and IC₅₀ value.
Diagram 4: Simplified EGFR Signaling Pathway
Caption: Key cascades in EGFR signal transduction.
Succinate Dehydrogenase Inhibition
Succinate dehydrogenase (SDH), also known as mitochondrial complex II, is a key enzyme that functions in both the citric acid cycle and the electron transport chain, linking cellular metabolism to energy production.[23][24][25][26][27]
Certain benzohydrazide derivatives have been identified as inhibitors of SDH, suggesting a potential mechanism for their antifungal and other biological activities.
Experimental Protocol: Succinate Dehydrogenase Inhibition Assay (DCPIP Reduction Assay)
This colorimetric assay measures the reduction of 2,6-dichlorophenolindophenol (DCPIP) by SDH, which is coupled to the oxidation of succinate.
Materials:
-
Mitochondrial preparation or purified SDH
-
Succinate
-
Potassium phosphate buffer (pH 7.4)
-
2,6-dichlorophenolindophenol (DCPIP)
-
Phenazine methosulfate (PMS)
-
Benzohydrazide derivative (test inhibitor)
-
Malonate (standard inhibitor)
-
Spectrophotometer
Procedure:
-
In a cuvette, add the phosphate buffer, mitochondrial preparation/enzyme, and PMS.
-
Add varying concentrations of the test inhibitor or standard inhibitor.
-
Initiate the reaction by adding succinate.
-
Monitor the decrease in absorbance at 600 nm due to the reduction of DCPIP.
-
Calculate the rate of reaction and the percentage of inhibition.
-
Determine the IC₅₀ value.
Diagram 5: Role of Succinate Dehydrogenase in Cellular Respiration
References
- 1. Role of Carbonic Anhydrases and Inhibitors in Acid–Base Physiology: Insights from Mathematical Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Frontiers | Carbonic anhydrase versatility: from pH regulation to CO2 sensing and metabolism [frontiersin.org]
- 4. lifelinesblog.com [lifelinesblog.com]
- 5. The cellular physiology of carbonic anhydrases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In vitro Inhibition Profiles and Molecular Docking Analysis of Benzohydrazide Derivatives on Red Blood Cell Carbonic Anhydrases Isozymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Bacterial ureases: structure, regulation of expression and role in pathogenesis | Semantic Scholar [semanticscholar.org]
- 8. Bacterial ureases: structure, regulation of expression and role in pathogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Bacterial Urease and its Role in Long-Lasting Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. microbiomemedicine.com [microbiomemedicine.com]
- 11. researchgate.net [researchgate.net]
- 12. Design, Synthesis, Crystal Structure, In Vitro and In Silico Evaluation of New N′-Benzylidene-4-tert-butylbenzohydrazide Derivatives as Potent Urease Inhibitors [mdpi.com]
- 13. acgpubs.org [acgpubs.org]
- 14. Physiology, Acetylcholinesterase - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. my.clevelandclinic.org [my.clevelandclinic.org]
- 16. Acetylcholinesterase :A Versatile Enzyme of Nervous System | Tripathi | Annals of Neurosciences [annalsofneurosciences.org]
- 17. Acetylcholine - Wikipedia [en.wikipedia.org]
- 18. Novel Inhibitors of Acetyl- and Butyrylcholinesterase Derived from Benzohydrazides: Synthesis, Evaluation and Docking Study [mdpi.com]
- 19. Novel Inhibitors of Acetyl- and Butyrylcholinesterase Derived from Benzohydrazides: Synthesis, Evaluation and Docking Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Novel Inhibitors of Acetyl- and Butyrylcholinesterase Derived from Benzohydrazides: Synthesis, Evaluation and Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 21. creative-diagnostics.com [creative-diagnostics.com]
- 22. Epidermal growth factor receptor - Wikipedia [en.wikipedia.org]
- 23. Succinate Dehydrogenase and Human Disease: Novel Insights into a Well-Known Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 24. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 25. encyclopedia.pub [encyclopedia.pub]
- 26. Succinate dehydrogenase complex subunit C: Role in cellular physiology and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Succinate dehydrogenase - Wikipedia [en.wikipedia.org]
In Silico Modeling of 3,5-Dichloro-4-methoxybenzohydrazide: A Technical Guide for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of a potential in silico modeling workflow for the characterization of 3,5-Dichloro-4-methoxybenzohydrazide, a substituted benzohydrazide with potential pharmacological applications. Due to the limited publicly available data on this specific compound, this document leverages research on structurally related benzohydrazide derivatives to propose a rational approach for computational analysis. This guide outlines potential biological targets, detailed protocols for molecular docking and molecular dynamics simulations, and methods for interpreting the resulting data. The information presented herein is intended to serve as a foundational resource for researchers initiating computational studies on this compound and its analogs to accelerate their potential development as therapeutic agents.
Introduction to this compound
This compound belongs to the benzohydrazide class of organic compounds, which are characterized by a benzene ring attached to a hydrazide functional group. The core structure of benzohydrazides has been identified as a versatile scaffold in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities. These activities include antimicrobial, anticancer, anti-inflammatory, and enzyme inhibitory properties.
The specific substitutions on the benzene ring, in this case, two chlorine atoms at positions 3 and 5, and a methoxy group at position 4, are anticipated to significantly influence the compound's physicochemical properties and its interaction with biological targets. Halogenation, particularly chlorination, is a common strategy in drug design to enhance binding affinity and metabolic stability. The methoxy group can also modulate the electronic and steric profile of the molecule.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 22631-59-0 |
| Molecular Formula | C₈H₈Cl₂N₂O₂ |
| Molecular Weight | 235.07 g/mol |
| Chemical Structure | (Structure to be visualized) |
Potential Biological Targets and Mechanisms of Action
While direct experimental evidence for the biological targets of this compound is scarce, the broader benzohydrazide class has been extensively studied. Based on the activities of structurally similar compounds, several potential protein targets can be hypothesized for in silico investigation.
-
Enzyme Inhibition: Many benzohydrazide derivatives are known to be potent enzyme inhibitors. Potential targets include:
-
Tyrosinase: Involved in melanin biosynthesis, making it a target for agents treating hyperpigmentation disorders.
-
Laccase: A copper-containing oxidase found in fungi, suggesting potential as an antifungal agent.
-
Enoyl-ACP Reductase (InhA): A key enzyme in the fatty acid biosynthesis pathway of Mycobacterium tuberculosis, a target for antitubercular drugs.
-
Dihydrofolate Reductase (DHFR): An essential enzyme in nucleotide synthesis, a target for antimicrobial and anticancer therapies.
-
-
Anticancer Activity: Substituted benzohydrazides have demonstrated cytotoxicity against various cancer cell lines. A potential mechanism involves the inhibition of protein kinases, such as:
-
Epidermal Growth Factor Receptor (EGFR) Kinase: Overexpressed in many cancers, its inhibition can halt tumor growth.
-
-
Antimicrobial Activity: The dichlorophenyl moiety is a common feature in many antimicrobial agents. The mechanism could involve the disruption of microbial cell walls or the inhibition of essential enzymes.
Table 2: Bioactivity of Structurally Related Benzohydrazide Derivatives
| Compound Class | Target/Activity | Reported IC₅₀/Activity |
| Dihydropyrazole-containing benzohydrazides | EGFR Kinase Inhibition | IC₅₀ values ranging from 0.08 µM to 0.46 µM against various cancer cell lines. |
| Pyrrolyl benzohydrazide derivatives | Enoyl ACP Reductase (InhA) Inhibition | Good inhibitory activity against InhA and M. tuberculosis. |
| Methoxy-substituted benzoylhydrazones | Antiglycation Activity | IC₅₀ values ranging from 216.52 to 748.71 µM.[1][2] |
In Silico Modeling Workflow
A systematic in silico approach can provide valuable insights into the potential bioactivity of this compound. The proposed workflow integrates ligand preparation, target selection, molecular docking, and molecular dynamics simulations to predict binding affinities and interaction mechanisms.
References
literature review of substituted benzohydrazides
An In-depth Technical Guide on Substituted Benzohydrazides
Introduction
Substituted benzohydrazides are a versatile class of organic compounds that have garnered significant attention in medicinal chemistry. Characterized by a benzene ring attached to a hydrazide functional group (-CONHNH₂), this scaffold serves as a crucial pharmacophore or lead compound in the development of new therapeutic agents.[1][2] Hydrazide-hydrazone derivatives, easily synthesized from benzohydrazides, exhibit a wide spectrum of pharmacological properties, including antimicrobial, anticancer, anticonvulsant, anti-inflammatory, and antitubercular activities.[1][3] The ability to readily introduce various substituents onto the benzohydrazide framework allows for the fine-tuning of their biological profiles, making them a subject of extensive research for drug discovery and development.[3]
Synthesis of Substituted Benzohydrazides
The synthesis of benzohydrazide derivatives is typically a straightforward process, often involving the reaction of an ester with hydrazine hydrate. These benzohydrazides can then be further reacted with various aldehydes or ketones to form Schiff bases (hydrazones), which are a common focus of biological evaluation.
General Experimental Protocols
Protocol 2.1.1: Conventional Synthesis of Benzohydrazide This method involves the reaction of a benzoate ester with hydrazine hydrate under reflux.
-
Reactants: Methyl benzoate (1 equivalent) and hydrazine hydrate (1.2 equivalents).
-
Procedure:
-
A mixture of methyl benzoate and hydrazine hydrate is taken in a round-bottom flask.
-
The mixture is refluxed for approximately 2 hours.[1]
-
After reflux, the reaction mixture is cooled to room temperature.
-
The resulting white precipitate (benzohydrazide) is filtered and washed thoroughly with water.
-
The crude product is then recrystallized from a suitable solvent, such as ethanol, to yield the purified benzohydrazide.[1]
-
Protocol 2.1.2: Microwave-Assisted Synthesis of Benzohydrazide This method offers a more rapid synthesis compared to the conventional approach.
-
Reactants: Methyl benzoate (1 equivalent) and hydrazine hydrate (1.2 equivalents).
-
Procedure:
-
The mixture of methyl benzoate and hydrazine hydrate is placed in a beaker and subjected to microwave irradiation at 350 W for 2 minutes.[1]
-
1 mL of ethanol is added, and the mixture is irradiated for one more minute at 500 W.
-
The resulting white precipitate is washed with water, dried, and recrystallized from ethanol.[1]
-
Protocol 2.1.3: Synthesis of Benzohydrazide Schiff Bases (Hydrazones) Benzohydrazides are readily converted into hydrazones by treating them with substituted aldehydes or ketones, often with an acid catalyst.
-
Reactants: Substituted benzohydrazide (1 equivalent) and a substituted aldehyde/ketone (1 equivalent).
-
Catalyst: Concentrated hydrochloric acid or sulfuric acid.
-
Procedure:
-
Equimolar quantities of the benzohydrazide and the carbonyl compound are dissolved in a solvent like ethanol.
-
A catalytic amount of acid is added to the mixture.
-
The reaction mixture is refluxed for a specified period (e.g., 6.5 hours).[4]
-
Upon cooling, the resulting Schiff base product precipitates out and is collected by filtration, washed, and recrystallized.
-
Synthesis Workflow Visualization
References
Methodological & Application
synthesis of 3,5-Dichloro-4-methoxybenzohydrazide from methyl 3,5-dichloro-4-methoxybenzoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of 3,5-dichloro-4-methoxybenzohydrazide from its corresponding methyl ester, methyl 3,5-dichloro-4-methoxybenzoate. The method described is a straightforward and efficient hydrazinolysis reaction. Benzohydrazide derivatives are significant structural motifs in medicinal chemistry, often serving as key intermediates in the synthesis of various heterocyclic compounds with diverse biological activities. This protocol offers a reliable procedure for obtaining the title compound in high yield and purity, suitable for further applications in drug discovery and development.
Reaction Scheme
The synthesis proceeds via the nucleophilic acyl substitution of the methyl ester with hydrazine hydrate.
Caption: Chemical transformation of the starting material to the final product.
Experimental Protocol
This protocol is adapted from a similar synthesis of 3,5-dichloro-4-hydroxybenzohydrazide.[1] The hydrazinolysis of methyl esters is a well-established method for the preparation of benzohydrazides.[2][3]
1. Materials and Equipment
-
Reagents:
-
Methyl 3,5-dichloro-4-methoxybenzoate
-
Hydrazine hydrate (N₂H₄·H₂O), 80% solution or higher
-
Methanol (MeOH), ACS grade
-
Deionized water
-
Ethyl acetate (for TLC)
-
Hexane (for TLC)
-
-
Equipment:
-
Round-bottom flask (50 mL or appropriate size)
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Rotary evaporator
-
Büchner funnel and filter flask
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
UV lamp for TLC visualization
-
Standard laboratory glassware (beakers, graduated cylinders, etc.)
-
Melting point apparatus
-
Analytical balance
-
2. Synthesis Procedure
The overall workflow for the synthesis is outlined below.
Caption: Step-by-step workflow for the synthesis of this compound.
Step-by-Step Method:
-
Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve methyl 3,5-dichloro-4-methoxybenzoate (e.g., 2.35 g, 10 mmol) in methanol (25 mL).
-
Addition of Hydrazine: To the stirred solution, add hydrazine hydrate (e.g., 5.0 mL, ~100 mmol, 10 equivalents) dropwise.
-
Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 65-70°C) using a heating mantle or oil bath.
-
Reaction Monitoring: Allow the reaction to proceed under reflux for 3 to 6 hours.[1][2] The progress of the reaction can be monitored by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexane as the eluent) by observing the disappearance of the starting material spot. The formation of a white precipitate is often observed as the reaction progresses.[1]
-
Work-up: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature.
-
Solvent Removal: Remove the methanol and excess hydrazine hydrate under reduced pressure using a rotary evaporator.
-
Isolation and Purification: The resulting crude product, which should be a white solid, can be collected. For many applications, the product is pure enough for subsequent steps.[1] If further purification is required, the solid can be recrystallized from a minimal amount of hot methanol.
-
Drying: Dry the final product under vacuum to obtain pure this compound.
Data Presentation
Table 1: Summary of Reaction Parameters and Results
| Parameter | Value / Description | Reference |
|---|---|---|
| Starting Material | Methyl 3,5-dichloro-4-methoxybenzoate | - |
| Reagent | Hydrazine Hydrate | [1] |
| Solvent | Methanol | [1][2] |
| Molar Ratio (Ester:Hydrazine) | ~1:10 | [3] |
| Reaction Temperature | Reflux (~65-70 °C) | [1][2] |
| Reaction Time | 3 - 6 hours | [1][2] |
| Product Appearance | White Solid | [1] |
| Expected Yield | >90% (Quantitative) | [1] |
| Purification Method | Recrystallization from Methanol (optional) |[2] |
Table 2: Analytical Characterization Data for this compound
| Analysis | Expected Result |
|---|---|
| Molecular Formula | C₈H₈Cl₂N₂O₂ |
| Molecular Weight | 235.07 g/mol |
| Melting Point (°C) | To be determined experimentally |
| ¹H NMR (DMSO-d₆, δ ppm) | ~9.5 (s, 1H, -CONH-), ~7.8 (s, 2H, Ar-H), ~4.4 (s, 2H, -NH₂), ~3.9 (s, 3H, -OCH₃) |
| ¹³C NMR (DMSO-d₆, δ ppm) | ~164 (C=O), ~153 (C-OCH₃), ~132 (C-Cl), ~129 (Ar-C), ~128 (Ar-CH), ~59 (-OCH₃) |
| IR (cm⁻¹) | ~3300-3400 (N-H stretch), ~1650 (C=O stretch, Amide I), ~1550 (N-H bend, Amide II), ~1250 (C-O stretch) |
| Mass Spec (ESI-MS) | m/z 235.0 [M+H]⁺, 257.0 [M+Na]⁺ |
Note: The NMR and IR data are predicted values based on the chemical structure and data from analogous compounds. Experimental verification is required.
Safety Precautions
-
Hydrazine Hydrate: Hydrazine is highly toxic, corrosive, and a suspected carcinogen. Handle it with extreme care in a well-ventilated fume hood. Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Methanol: Methanol is flammable and toxic. Avoid inhalation and contact with skin.
-
Reflux: Ensure the reflux apparatus is set up correctly to avoid pressure buildup.
Troubleshooting
-
Incomplete Reaction: If TLC indicates the presence of starting material after the recommended time, the reaction can be refluxed for a longer duration. Ensure that a sufficient excess of hydrazine hydrate was used.
-
Low Yield: Low yields may result from inefficient work-up. Ensure all solvent and excess hydrazine are removed to promote precipitation of the product. If the product is soluble in the reaction mixture, cooling it in an ice bath may induce crystallization.
-
Oily Product: If the crude product is an oil instead of a solid, try triturating it with a non-polar solvent like hexane or diethyl ether to induce solidification.
References
Application Note: Synthesis of 3,5-Dichloro-4-methoxybenzohydrazide
Abstract
This application note provides a detailed protocol for the synthesis of 3,5-Dichloro-4-methoxybenzohydrazide, a valuable intermediate for the development of novel pharmaceutical compounds and other bioactive molecules. The synthesis is achieved through a straightforward and efficient hydrazinolysis of a corresponding benzoic acid ester. This document outlines the necessary reagents, equipment, and a step-by-step procedure for the synthesis and purification of the target compound. Characterization data is provided for verification of the final product.
Introduction
Benzohydrazide derivatives are a significant class of compounds in medicinal chemistry, known to exhibit a wide range of biological activities, including antimicrobial, anticonvulsant, and anti-inflammatory properties. The specific substitution pattern of this compound makes it an attractive scaffold for further chemical modification and exploration of its therapeutic potential. The protocol described herein is adapted from established methods for the synthesis of analogous benzohydrazides and is intended for researchers in drug discovery and organic synthesis.
Reaction Scheme
The synthesis proceeds via the nucleophilic acyl substitution of a 3,5-dichloro-4-methoxybenzoic acid ester with hydrazine hydrate. The lone pair of electrons on the terminal nitrogen of hydrazine attacks the electrophilic carbonyl carbon of the ester, leading to the displacement of the alcohol moiety and the formation of the desired hydrazide.
Caption: Reaction scheme for the synthesis of this compound.
Experimental Protocol
Materials:
-
Methyl 3,5-dichloro-4-methoxybenzoate
-
Hydrazine hydrate (80% solution in water)
-
Methanol (ACS grade)
-
Deionized water
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Heating mantle
-
Magnetic stirrer and stir bar
-
Rotary evaporator
-
Büchner funnel and filter paper
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve methyl 3,5-dichloro-4-methoxybenzoate in methanol.
-
Addition of Hydrazine Hydrate: To the stirred solution, add an excess of hydrazine hydrate.
-
Reflux: Heat the reaction mixture to reflux and maintain for a period of 3-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. A white solid precipitate should form.
-
Isolation of Product: Collect the solid product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected solid with cold deionized water to remove any remaining hydrazine hydrate and other water-soluble impurities.
-
Drying: Dry the purified product in a vacuum oven to a constant weight.
Data Presentation
Table 1: Physicochemical and Spectroscopic Data
| Parameter | Value |
| Chemical Formula | C₈H₈Cl₂N₂O₂ |
| Molecular Weight | 235.07 g/mol |
| Appearance | White to off-white solid |
| Melting Point | Not available |
| Yield | > 90% (Typical) |
| ¹H NMR (DMSO-d₆) | Predicted: Singlet for aromatic protons, Singlet for methoxy protons, Broad singlet for -NH₂ protons, Broad singlet for -NH- proton. |
| ¹³C NMR (DMSO-d₆) | Predicted: Peaks corresponding to aromatic carbons, a methoxy carbon, and a carbonyl carbon. |
| IR (KBr, cm⁻¹) | Predicted: N-H stretching, C=O stretching, C-O stretching, C-Cl stretching. |
| Mass Spec (m/z) | Predicted: Molecular ion peak [M]⁺ and/or [M+H]⁺. |
Workflow Diagram
The following diagram illustrates the key steps in the synthesis of this compound.
Caption: Workflow for the synthesis of this compound.
Safety Precautions
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Hydrazine hydrate is corrosive and toxic. Handle with extreme care.
-
Avoid inhalation of methanol vapors.
Conclusion
This application note provides a reliable and straightforward protocol for the synthesis of this compound. The described method is scalable and yields a high-purity product suitable for further use in research and development. The provided diagrams and structured data are intended to facilitate the easy implementation of this protocol by researchers in the field.
Application Notes and Protocols for Antimicrobial Assays Using 3,5-Dichloro-4-methoxybenzohydrazide
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,5-Dichloro-4-methoxybenzohydrazide is a synthetic compound belonging to the benzohydrazide class of molecules. Hydrazide-hydrazone derivatives are a significant area of interest in medicinal chemistry due to their wide range of biological activities, including antimicrobial, antitubercular, and antifungal properties.[1][2] The presence of halogen substituents, such as chlorine, on the aromatic ring can enhance the antimicrobial efficacy of these compounds.[3] These application notes provide a comprehensive guide for researchers to evaluate the antimicrobial potential of this compound using established in vitro assays. The protocols detailed below can be adapted for testing against a variety of bacterial and fungal strains.
Postulated Mechanism of Action
While the precise mechanism of action for this compound is yet to be fully elucidated, related hydrazide derivatives have been suggested to exert their antimicrobial effects through various pathways. One proposed mechanism involves the inhibition of essential enzymes in microbial cell wall biosynthesis, such as penicillin-binding proteins, leading to cell lysis and death.[1] Another potential target is succinate dehydrogenase (SDH), a key enzyme in the electron transport chain and citric acid cycle.[4] Inhibition of SDH disrupts cellular respiration and energy production, ultimately leading to microbial cell death. The diagram below illustrates a hypothetical signaling pathway for the antimicrobial action of this compound based on its potential as an SDH inhibitor.
Caption: Hypothetical signaling pathway of this compound as a succinate dehydrogenase inhibitor.
Data Presentation
Quantitative data from antimicrobial susceptibility testing should be organized for clear comparison. The following tables provide a standardized format for presenting Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) data. While specific data for this compound is not yet widely published, data from related compounds, such as 3,5-dichloro-4-methoxybenzaldehyde, has shown inhibitory activity against various plant-pathogenic bacteria and fungi at concentrations as low as 0.1-10 µg/mL.[5][6]
Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Various Microorganisms
| Test Microorganism | Gram Stain/Fungal Type | Compound Concentration (µg/mL) | Positive Control (Antibiotic/Antifungal) | MIC (µg/mL) of this compound |
| Staphylococcus aureus | Gram-positive | Enter experimental range | Vancomycin | Record result |
| Escherichia coli | Gram-negative | Enter experimental range | Ciprofloxacin | Record result |
| Pseudomonas aeruginosa | Gram-negative | Enter experimental range | Ciprofloxacin | Record result |
| Candida albicans | Yeast | Enter experimental range | Fluconazole | Record result |
| Aspergillus niger | Mold | Enter experimental range | Amphotericin B | Record result |
Table 2: Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) of this compound
| Test Microorganism | MIC (µg/mL) | MBC/MFC (µg/mL) | Interpretation (Bactericidal/Fungicidal vs. Bacteriostatic/Fungistatic) |
| Staphylococcus aureus | From Table 1 | Record result | Calculate MBC/MIC ratio |
| Escherichia coli | From Table 1 | Record result | Calculate MBC/MIC ratio |
| Pseudomonas aeruginosa | From Table 1 | Record result | Calculate MBC/MIC ratio |
| Candida albicans | From Table 1 | Record result | Calculate MFC/MIC ratio |
| Aspergillus niger | From Table 1 | Record result | Calculate MFC/MIC ratio |
Note: A compound is generally considered bactericidal or fungicidal if the MBC/MIC or MFC/MIC ratio is ≤ 4.[7]
Experimental Protocols
The following are detailed protocols for determining the antimicrobial activity of this compound.
Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in vitro.[8]
Materials:
-
This compound
-
Sterile 96-well microtiter plates
-
Test microorganisms (e.g., S. aureus, E. coli, C. albicans)
-
Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Positive control antibiotic/antifungal
-
Sterile diluent (e.g., DMSO, water, or broth)
-
Incubator
-
Micropipettes and sterile tips
-
Spectrophotometer or plate reader (optional)
Procedure:
-
Preparation of Inoculum: From a fresh culture plate, select several well-isolated colonies of the test microorganism. Suspend the colonies in sterile broth. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[9] Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[9]
-
Preparation of Compound Dilutions: In a 96-well plate, perform serial two-fold dilutions of this compound in the appropriate broth to create a range of concentrations.
-
Inoculation: Add the prepared microbial inoculum to each well containing the compound dilutions.
-
Controls: Include a positive control (broth with inoculum and a standard antibiotic/antifungal), a negative control (broth with inoculum but no compound), and a sterility control (broth only).[9]
-
Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours for most bacteria, or as appropriate for the specific microorganism.[9]
-
Determination of MIC: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.[8]
Caption: Workflow for MIC determination by broth microdilution.
Protocol 2: Agar Well Diffusion Method
This method is a qualitative or semi-quantitative test to determine the susceptibility of a microorganism to a compound.
Materials:
-
This compound
-
Sterile Petri dishes with appropriate agar medium (e.g., Mueller-Hinton Agar)
-
Test microorganisms
-
Sterile swabs
-
Sterile cork borer or pipette tip
-
Positive control antibiotic/antifungal disks
-
Incubator
Procedure:
-
Preparation of Agar Plates: Prepare a microbial lawn by evenly streaking a sterile swab dipped in a standardized inoculum (0.5 McFarland) across the entire surface of the agar plate.[9]
-
Creation of Wells: Use a sterile cork borer to create uniform wells in the agar.
-
Application of Compound: Add a fixed volume of a known concentration of this compound solution to a designated well.
-
Controls: Place a standard antibiotic/antifungal disk on the agar surface as a positive control. A well with the solvent used to dissolve the compound can serve as a negative control.
-
Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism.
-
Measurement of Inhibition Zone: Measure the diameter of the zone of inhibition (the area around the well where microbial growth is absent) in millimeters.
Protocol 3: Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)
This assay is performed after the MIC is determined to ascertain whether the compound is microbicidal or microbistatic.
Materials:
-
Results from the Broth Microdilution (MIC) assay
-
Sterile agar plates
-
Sterile micropipette and tips
-
Incubator
Procedure:
-
Subculturing: From the wells of the MIC plate that showed no visible growth, take a small aliquot (e.g., 10 µL) and plate it onto fresh agar plates that do not contain the test compound.
-
Incubation: Incubate the agar plates at the appropriate temperature and duration.
-
Determination of MBC/MFC: The MBC or MFC is the lowest concentration of the compound that results in a significant reduction (e.g., ≥99.9%) in the number of viable cells compared to the initial inoculum.
Conclusion
The provided application notes and protocols offer a robust framework for the systematic evaluation of the antimicrobial properties of this compound. By following these standardized methods, researchers can generate reliable and comparable data to assess its potential as a novel antimicrobial agent. Further investigations into its mechanism of action and in vivo efficacy are warranted to fully characterize its therapeutic potential.
References
- 1. jocpr.com [jocpr.com]
- 2. mdpi.com [mdpi.com]
- 3. pubs.aip.org [pubs.aip.org]
- 4. Synthesis, Antimicrobial Activity, and Molecular Docking of Benzoic Hydrazide or Amide Derivatives Containing a 1,2,<sc… [ouci.dntb.gov.ua]
- 5. Antimicrobial activity of the volatile compound 3,5-dichloro-4-methoxybenzaldehyde, produced by the mushroom Porostereum spadiceum, against plant-pathogenic bacteria and fungi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and investigation of antimicrobial activities of nitrofurazone analogues containing hydrazide-hydrazone moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 8. apec.org [apec.org]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols for Benzohydrazide Derivatives as Enzyme Inhibitors
Note: As of the latest literature search, no specific enzyme inhibition data or protocols have been published for 3,5-Dichloro-4-methoxybenzohydrazide . The following application notes and protocols are based on studies of structurally related benzohydrazide derivatives and provide a framework for assessing the potential enzyme inhibitory activity of the target compound.
Introduction: Benzohydrazides as Cruzain Inhibitors
Benzohydrazide derivatives have emerged as a promising class of enzyme inhibitors. Notably, studies on a series of synthetic hydrazide derivatives have identified them as inhibitors of cruzain, the major cysteine protease of Trypanosoma cruzi, the parasite responsible for Chagas disease.[1][2][3] Cruzain is a critical enzyme for the parasite's survival, involved in nutrition, immune evasion, and host cell invasion, making it a key target for drug development.[4]
The general structure of the studied benzohydrazide inhibitors consists of a substituted benzoyl group linked to a hydrazone moiety. While data for this compound is not available, related compounds, particularly derivatives of 3,4,5-trimethoxybenzohydrazide, have demonstrated inhibitory activity against cruzain, with IC50 values in the micromolar range.[1] These findings suggest that other substituted benzohydrazides, including this compound, may warrant investigation as potential enzyme inhibitors.
Quantitative Data: Cruzain Inhibition by Related Benzohydrazide Derivatives
The following table summarizes the in vitro inhibitory activity of a series of 3,4,5-trimethoxybenzohydrazide derivatives against T. cruzi cruzain.[1] This data provides a benchmark for the potential efficacy of related compounds.
| Compound ID | Structure | IC50 (µM) |
| 35 | N'-(2-nitrobenzylidene)-3,4,5-trimethoxybenzohydrazide | 34.3 |
| 36 | N'-(4-isopropylbenzylidene)-3,4,5-trimethoxybenzohydrazide | 42.1 |
| 37 | N'-(4-methylbenzylidene)-3,4,5-trimethoxybenzohydrazide | 44.1 |
| 38 | N'-(4-methoxybenzylidene)-3,4,5-trimethoxybenzohydrazide | 51.5 |
| 39 | N'-(2,4-dichlorobenzylidene)-3,4,5-trimethoxybenzohydrazide | 53.6 |
| 40 | N'-(4-chlorobenzylidene)-3,4,5-trimethoxybenzohydrazide | 60.1 |
Experimental Protocols
General Protocol for Cruzain Inhibition Assay
This protocol is adapted from the methodology used to screen benzohydrazide derivatives against recombinant cruzain.[1]
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against cruzain.
Materials:
-
Recombinant cruzain
-
Assay Buffer: 100 mM sodium acetate, pH 5.5, containing 10 mM dithiothreitol (DTT)
-
Substrate: Z-Phe-Arg-7-amino-4-methylcoumarin (Z-FR-AMC)
-
Test Compound (e.g., this compound) dissolved in DMSO
-
Positive Control: Known cruzain inhibitor (e.g., benznidazole)
-
96-well black microplates
-
Fluorometric microplate reader (Excitation: 380 nm, Emission: 460 nm)
Procedure:
-
Enzyme Activation: Pre-incubate the recombinant cruzain in the assay buffer for 5 minutes at room temperature to ensure the activation of the enzyme by DTT.
-
Compound Preparation: Prepare serial dilutions of the test compound in DMSO. A typical final concentration range for screening would be from 0.1 µM to 100 µM.
-
Assay Reaction: a. In a 96-well plate, add 50 µL of assay buffer to all wells. b. Add 1 µL of the test compound dilution to the sample wells. c. Add 1 µL of DMSO to the control (no inhibitor) and blank (no enzyme) wells. d. Add 25 µL of the activated cruzain solution to the sample and control wells. e. Add 25 µL of assay buffer to the blank wells. f. Pre-incubate the plate for 10 minutes at room temperature.
-
Initiation of Reaction: Add 25 µL of the substrate (Z-FR-AMC) solution to all wells to initiate the enzymatic reaction.
-
Kinetic Measurement: Immediately place the plate in a fluorometric microplate reader and measure the fluorescence intensity every minute for 15-20 minutes at room temperature. The rate of increase in fluorescence corresponds to the rate of substrate hydrolysis.
-
Data Analysis: a. Calculate the reaction rates (slopes of the fluorescence vs. time curves). b. Normalize the rates of the test compound wells to the rate of the control (no inhibitor) well to determine the percent inhibition. c. Plot the percent inhibition against the logarithm of the test compound concentration. d. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Synthesis of a Representative Benzohydrazide
The following is a general procedure for the synthesis of benzohydrazides, which can be adapted for this compound. This protocol is based on the synthesis of 3,4,5-trimethoxybenzohydrazide.[1]
Step 1: Esterification of the corresponding benzoic acid (if starting from the acid). Step 2: Hydrazinolysis of the methyl ester.
Materials:
-
Methyl 3,5-dichloro-4-methoxybenzoate (or the corresponding methyl ester)
-
Hydrazine hydrate (80-99%)
-
Methanol or Ethanol
Procedure:
-
Dissolve the starting methyl ester (1 equivalent) in methanol.
-
Add an excess of hydrazine hydrate (e.g., 10-20 equivalents) to the solution.
-
Reflux the reaction mixture for 5-12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the solvent and excess hydrazine hydrate under reduced pressure.
-
The resulting solid is the crude benzohydrazide, which can be purified by recrystallization from a suitable solvent like methanol or ethanol to yield the final product.
Visualizations
Caption: Workflow for Cruzain Enzymatic Inhibition Assay.
Caption: Synthesis of a Benzohydrazide via Hydrazinolysis.
References
- 1. scielo.br [scielo.br]
- 2. Discovery of Novel Inhibitors of Cruzain Cysteine Protease of Trypanosoma cruzi - Prates - Current Medicinal Chemistry [snv63.ru]
- 3. Biochemical evaluation of a series of synthetic chalcone and hydrazide derivatives as novel inhibitors of cruzain from Trypanosoma cruzi – ScienceOpen [scienceopen.com]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for the Preparation of Schiff Bases from 3,5-Dichloro-4-methoxybenzohydrazide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Schiff bases derived from substituted benzohydrazides are a prominent class of compounds in medicinal chemistry, renowned for their diverse pharmacological activities. The incorporation of a hydrazone moiety (-CONH-N=CH-) imparts a unique structural framework that is often associated with a broad spectrum of biological effects, including antimicrobial and anticancer properties. The presence of dichloro and methoxy substituents on the phenyl ring of the benzohydrazide can further modulate the lipophilicity and electronic properties of the resulting Schiff bases, potentially enhancing their therapeutic efficacy.
These application notes provide a comprehensive guide to the synthesis and potential applications of novel Schiff bases derived from 3,5-Dichloro-4-methoxybenzohydrazide. The protocols detailed below are based on established methodologies for Schiff base formation and can be adapted for the synthesis of a diverse library of compounds for screening and drug development purposes.
Potential Applications
Schiff bases incorporating halogen and methoxy moieties have demonstrated significant potential in various therapeutic areas. The synthesized compounds from this compound are candidates for investigation in the following areas:
-
Antimicrobial Agents: Halogenated compounds are known for their antimicrobial properties. These Schiff bases could be effective against a range of pathogenic bacteria and fungi.[1][2]
-
Anticancer Agents: The hydrazone scaffold is a common feature in many anticancer compounds. These derivatives should be evaluated for their cytotoxic activity against various cancer cell lines.[3][4][5]
-
Antiviral Agents: Schiff bases have also been explored for their antiviral activities.
-
Enzyme Inhibitors: The ability of the azomethine nitrogen to coordinate with metal ions makes these compounds interesting candidates for enzyme inhibition studies.
Experimental Protocols
Part 1: Synthesis of this compound
The synthesis of the starting material, this compound, is a prerequisite for the preparation of the target Schiff bases. A general two-step procedure starting from 3,5-dichloro-4-methoxybenzoic acid is outlined below.
Step 1: Esterification of 3,5-Dichloro-4-methoxybenzoic acid
-
Dissolution: In a round-bottom flask, dissolve 3,5-dichloro-4-methoxybenzoic acid (1 equivalent) in an excess of absolute methanol or ethanol.
-
Acid Catalyst: Add a catalytic amount of concentrated sulfuric acid (e.g., 3-4 drops) to the solution.
-
Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Solvent Removal: After completion of the reaction, remove the excess alcohol under reduced pressure using a rotary evaporator.
-
Work-up: Dissolve the residue in an organic solvent like ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize the excess acid, followed by a wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude methyl or ethyl 3,5-dichloro-4-methoxybenzoate.
Step 2: Hydrazinolysis of the Ester
-
Reaction Setup: In a round-bottom flask, dissolve the crude ester from the previous step (1 equivalent) in ethanol.
-
Hydrazine Hydrate Addition: Add an excess of hydrazine hydrate (3-5 equivalents) to the solution.
-
Reflux: Heat the reaction mixture to reflux for 6-8 hours. A precipitate may form as the reaction progresses.
-
Isolation: Cool the reaction mixture to room temperature and then in an ice bath to complete the precipitation.
-
Filtration and Washing: Collect the solid product by filtration, wash with cold ethanol, and then with diethyl ether.
-
Drying: Dry the resulting this compound in a vacuum oven. The purity can be checked by melting point determination and spectroscopic methods.
Part 2: General Protocol for the Synthesis of Schiff Bases
The following is a general procedure for the condensation reaction between this compound and various aromatic or heteroaromatic aldehydes.
-
Reactant Dissolution: In a round-bottom flask, dissolve this compound (1 equivalent) in a suitable solvent such as absolute ethanol or methanol.
-
Aldehyde Addition: To this solution, add an equimolar amount (1 equivalent) of the desired aldehyde.
-
Catalyst (Optional): A few drops of glacial acetic acid can be added as a catalyst to facilitate the reaction.
-
Reflux: Heat the reaction mixture to reflux and stir for a period of 2 to 8 hours. The reaction progress should be monitored by TLC.
-
Product Isolation: Upon completion, the Schiff base product often precipitates out of the solution upon cooling. If not, the solvent volume can be reduced under vacuum to induce precipitation.
-
Filtration and Washing: Collect the solid product by filtration and wash with a small amount of cold solvent (the same as used for the reaction) to remove any unreacted starting materials.
-
Recrystallization: Purify the crude Schiff base by recrystallization from an appropriate solvent (e.g., ethanol, methanol, or a solvent mixture) to obtain a crystalline solid.
-
Drying: Dry the purified Schiff base in a vacuum oven.
-
Characterization: Characterize the final product by determining its melting point and using spectroscopic techniques such as FT-IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm the structure.
Data Presentation
The following tables summarize the key reaction parameters and expected characterization data for the synthesis of Schiff bases from this compound.
Table 1: Reaction Parameters for Schiff Base Synthesis
| Parameter | Description | Typical Values/Observations |
| Reactants | ||
| Hydrazide | This compound | - |
| Aldehyde | Aromatic or Heteroaromatic Aldehyde | - |
| Molar Ratio (Hydrazide:Aldehyde) | Stoichiometric ratio of reactants | 1:1 |
| Reaction Conditions | ||
| Solvent | Anhydrous alcohol | Ethanol or Methanol |
| Catalyst (optional) | Acidic catalyst | Glacial acetic acid (2-3 drops) |
| Temperature | Reflux temperature of the solvent | 60-80°C |
| Reaction Time | Duration of the reaction | 2 - 8 hours |
| Product Characteristics | ||
| Appearance | Crystalline solid | Typically white, yellow, or orange precipitate |
| Yield | Percentage of the theoretical yield | 70-95% |
| Melting Point | Temperature range of melting | Dependent on the specific product |
Table 2: Spectroscopic Data for Characterization
| Spectroscopic Technique | Key Functional Group | Expected Chemical Shift / Frequency Range |
| FT-IR (cm⁻¹) | ||
| N-H (amide) | ~3100-3300 | |
| C=O (amide) | ~1640-1680 | |
| C=N (azomethine) | ~1600-1630 | |
| C-O-C (ether) | ~1250-1280 (asymmetric), ~1020-1050 (symmetric) | |
| ¹H NMR (ppm) | ||
| -NH (amide proton) | δ 11.0 - 12.0 (singlet) | |
| -N=CH (azomethine proton) | δ 8.0 - 9.0 (singlet) | |
| Ar-H (aromatic protons) | δ 6.5 - 8.5 (multiplets) | |
| -OCH₃ (methoxy protons) | δ 3.8 - 4.0 (singlet) | |
| ¹³C NMR (ppm) | ||
| C=O (amide carbonyl) | δ 160 - 170 | |
| C=N (azomethine carbon) | δ 140 - 160 | |
| Ar-C (aromatic carbons) | δ 110 - 160 | |
| -OCH₃ (methoxy carbon) | δ 55 - 60 |
Experimental Workflow and Signaling Pathway Diagrams
Caption: General workflow for the synthesis and characterization of Schiff bases.
Caption: Postulated mechanism of action for biologically active Schiff bases.
References
- 1. pubs.vensel.org [pubs.vensel.org]
- 2. Antimicrobial Activity of Some Schiff Bases Derived from Benzoin, Salicylaldehyde, Aminophenol and 2,4 Dinitrophenyl Hydrazine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preparation and Characterization of Novel Schiff Base Derived From 4-Nitro Benzaldehyde and Its Cytotoxic Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, Antitumor Activities, and Apoptosis-Inducing Activities of Schiff’s Bases Incorporating Imidazolidine-2,4-dione Scaffold: Molecular Docking Studies and Enzymatic Inhibition Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Benzimidazole - Schiff bases and their complexes: synthesis, anticancer activity and molecular modeling as Aurora kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Antifungal Screening of 3,5-Dichloro-4-methoxybenzohydrazide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzohydrazide derivatives have emerged as a promising class of compounds with a broad spectrum of biological activities, including antifungal properties.[1][2][3] This document provides detailed application notes and experimental protocols for the antifungal screening of a novel compound, 3,5-Dichloro-4-methoxybenzohydrazide. The protocols outlined below cover the determination of minimum inhibitory concentration (MIC), investigation of the potential mechanism of action by targeting the ergosterol biosynthesis pathway, and assessment of oxidative stress induction.
Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells.[4][5] Its biosynthesis pathway is a well-established target for many clinically used antifungal drugs, such as azoles.[4][6] Inhibition of this pathway disrupts membrane integrity, leading to fungal cell death.[4] Additionally, some antifungal compounds exert their effects by inducing the production of reactive oxygen species (ROS), which cause cellular damage.[7][8] These application notes will guide researchers through a systematic evaluation of this compound's antifungal potential.
Data Presentation
All quantitative data from the antifungal screening should be meticulously recorded and summarized in structured tables for clear comparison and analysis.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound
| Fungal Strain | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Positive Control (e.g., Fluconazole) MIC (µg/mL) |
| Candida albicans ATCC 90028 | |||
| Candida glabrata ATCC 90030 | |||
| Cryptococcus neoformans ATCC 90112 | |||
| Aspergillus fumigatus ATCC 204305 |
MIC₅₀ and MIC₉₀ represent the minimum concentrations required to inhibit 50% and 90% of fungal growth, respectively.
Table 2: Effect of this compound on Ergosterol Content
| Fungal Strain | Treatment | Ergosterol Content (% of Control) | Positive Control (e.g., Itraconazole) Ergosterol Content (% of Control) |
| Candida albicans | Control (DMSO) | 100% | N/A |
| 0.5 x MIC | |||
| 1 x MIC | |||
| 2 x MIC | 100% | ||
| Positive Control | N/A |
Table 3: Induction of Reactive Oxygen Species (ROS) by this compound
| Fungal Strain | Treatment | Mean Fluorescence Intensity (MFI) | Fold Increase in ROS (Compared to Control) | Positive Control (e.g., H₂O₂) MFI |
| Candida albicans | Control (DMSO) | 1.0 | ||
| 0.5 x MIC | ||||
| 1 x MIC | ||||
| 2 x MIC | ||||
| Positive Control | N/A |
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
This protocol is based on the broth microdilution method, a standardized technique for determining the in vitro susceptibility of fungi to antimicrobial agents.[9][10][11]
Materials:
-
This compound
-
Positive control antifungal (e.g., Fluconazole)
-
Fungal strains (e.g., Candida albicans, Candida glabrata, Cryptococcus neoformans, Aspergillus fumigatus)
-
RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS
-
Sterile 96-well flat-bottom microtiter plates
-
Spectrophotometer or microplate reader
Procedure:
-
Preparation of Fungal Inoculum:
-
Culture fungi on appropriate agar plates (e.g., Sabouraud Dextrose Agar) at 35°C.
-
Prepare a cell suspension in sterile saline and adjust the turbidity to a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL).
-
Dilute the suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL in the test wells.[9]
-
-
Preparation of Drug Dilutions:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial two-fold dilutions of the compound and the positive control in RPMI-1640 medium in the 96-well plate.
-
-
Inoculation and Incubation:
-
Add the fungal inoculum to each well containing the drug dilutions.
-
Include a growth control (inoculum without drug) and a sterility control (medium only).
-
Incubate the plates at 35°C for 24-48 hours (yeasts) or 48-72 hours (molds).
-
-
Reading the MIC:
-
The MIC is the lowest concentration of the compound that causes a significant inhibition of visible growth (e.g., 50% or 90%) compared to the growth control. This can be assessed visually or by reading the optical density at 530 nm.[12]
-
References
- 1. researchgate.net [researchgate.net]
- 2. Quantitative structure-antifungal activity relationships of some benzohydrazides against Botrytis cinerea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. What are Ergosterol biosynthesis inhibitors and how do they work? [synapse.patsnap.com]
- 5. bio.libretexts.org [bio.libretexts.org]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. Frontiers | Reactive oxidant species induced by antifungal drugs: identity, origins, functions, and connection to stress-induced cell death [frontiersin.org]
- 9. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scielo.br [scielo.br]
- 12. Antifungal Activity of Acylhydrazone Derivatives against Sporothrix spp - PMC [pmc.ncbi.nlm.nih.gov]
antiglycation activity assay using 3,5-Dichloro-4-methoxybenzohydrazide derivatives
Application Notes: Antiglycation Activity Assay of Benzohydrazide Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction The non-enzymatic glycation of proteins, a process also known as the Maillard reaction, leads to the formation of Advanced Glycation End-products (AGEs). The accumulation of AGEs is implicated in the pathogenesis of various diseases, including diabetes complications, neurodegenerative disorders, and aging. Consequently, the identification of compounds that can inhibit AGE formation is a critical area of therapeutic research. Benzohydrazide derivatives have emerged as a promising class of compounds with potential antiglycation activity.[1][2] This document provides a detailed protocol for assessing the in vitro antiglycation activity of 3,5-Dichloro-4-methoxybenzohydrazide and related derivatives using a well-established Bovine Serum Albumin (BSA) and Methylglyoxal (MGO) model.
Principle of the Assay This assay quantifies the ability of a test compound to inhibit the formation of fluorescent AGEs. The reaction is initiated by incubating a protein (BSA) with a highly reactive dicarbonyl species, methylglyoxal (MGO), which accelerates the glycation process.[3][4] In the absence of an inhibitor, MGO reacts with the free amino groups of BSA to form fluorescent AGEs.[5] The antiglycation activity of the test compound is determined by measuring the reduction in fluorescence intensity in its presence compared to a control reaction without the inhibitor. The fluorescence is typically measured at an excitation wavelength of approximately 370 nm and an emission wavelength of around 440 nm.[6][7]
Signaling Pathway Visualization
The glycation process is a complex cascade of reactions. The initial non-enzymatic reaction between a reducing sugar and a protein's free amino group forms a Schiff base, which then rearranges to a more stable Amadori product.[8] Subsequent oxidation and further reactions lead to the formation of irreversible AGEs.
Caption: Simplified pathway of protein glycation leading to AGEs.
Experimental Protocols
Materials and Reagents
-
Bovine Serum Albumin (BSA), glycation-free
-
Methylglyoxal (MGO)
-
This compound derivatives (Test Compounds)
-
Aminoguanidine hydrochloride (Positive Control)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Dimethyl Sulfoxide (DMSO)
-
96-well black microplates, flat bottom
-
Fluorescence microplate reader
Experimental Workflow Visualization
The overall experimental process from reagent preparation to data analysis is outlined below.
Caption: Step-by-step workflow for the antiglycation assay.
Detailed Protocol: BSA-MGO Assay
-
Preparation of Reagents:
-
BSA Solution: Prepare a 10 mg/mL solution of BSA in 0.1 M PBS (pH 7.4).
-
MGO Solution: Prepare a 5 mM solution of MGO in 0.1 M PBS.
-
Test Compound Stock Solutions: Dissolve the this compound derivatives and Aminoguanidine (positive control) in DMSO to create concentrated stock solutions (e.g., 100 mM). Further dilute with PBS to achieve the desired final concentrations for the assay. Ensure the final DMSO concentration in the reaction mixture does not exceed 1%.
-
-
Assay Setup in a 96-Well Plate:
-
Control (Glycated BSA): 50 µL PBS + 50 µL BSA solution + 50 µL MGO solution.
-
Blank (Native BSA): 100 µL PBS + 50 µL BSA solution.
-
Test Samples: 50 µL of test compound dilution + 50 µL BSA solution + 50 µL MGO solution.
-
Positive Control: 50 µL of Aminoguanidine dilution + 50 µL BSA solution + 50 µL MGO solution.
-
-
Incubation:
-
Cover the 96-well plate and incubate it at 37°C for 24 hours in the dark. The incubation time can be optimized but is typically between 24 and 48 hours.[5]
-
-
Fluorescence Measurement:
Data Analysis and Interpretation
The percentage of inhibition of glycation is calculated using the following formula:
% Inhibition = [1 - (Fluorescence of Test Sample / Fluorescence of Control)] x 100
The IC₅₀ value, which is the concentration of the inhibitor required to achieve 50% inhibition of glycation, is determined by plotting a dose-response curve of % inhibition versus the logarithm of the inhibitor concentration.
Caption: Logical flow for calculating the IC50 value.
Data Presentation: Example Results
While specific data for this compound derivatives is proprietary or requires direct experimentation, the following table summarizes the antiglycation activity of structurally related 4-methoxybenzoylhydrazone derivatives for illustrative purposes.[11][12][13] These compounds were evaluated for their ability to inhibit protein glycation, with Rutin used as a standard inhibitor.[11][12]
| Compound ID | Structure Description | IC₅₀ (µM) ± SEM | Potency vs. Standard |
| Test Cmpd 1 | 2,4,6-Trihydroxybenzylidiene derivative | 216.52 ± 4.2 | More Potent |
| Test Cmpd 6 | 2,4-Dihydroxybenzylidiene derivative | 227.75 ± 0.53 | More Potent |
| Test Cmpd 7 | 3,5-Dihydroxybenzylidiene derivative | 242.53 ± 6.1 | More Potent |
| Test Cmpd 11 | 4-Hydroxy-3-methoxybenzylidiene derivative | 287.79 ± 1.59 | More Potent |
| Test Cmpd 2 | 3,4,5-Trihydroxybenzylidiene derivative | 394.76 ± 3.35 | Less Potent |
| Test Cmpd 5 | 2,3-Dihydroxybenzylidiene derivative | 420.40 ± 3.3 | Less Potent |
| Rutin | Standard Inhibitor | 294.46 ± 1.50 | Reference |
Note: The data presented is for 4-methoxybenzoylhydrazone derivatives and serves as a representative example of results obtained from this type of assay.[11][12][13] The structure-activity relationship suggests that the number and position of hydroxyl substituents on the phenyl ring significantly influence the antiglycation activity.[11]
References
- 1. mdpi.com [mdpi.com]
- 2. thepharmajournal.com [thepharmajournal.com]
- 3. mdpi.com [mdpi.com]
- 4. In Vitro Antiglycation and Methylglyoxal Trapping Effect of Peppermint Leaf (Mentha × piperita L.) and Its Polyphenols - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Advanced Glycation End Products (AGEs): Biochemistry, Signaling, Analytical Methods, and Epigenetic Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antioxidant Activity and In Vitro Antiglycation of the Fruit of Spondias purpurea - PMC [pmc.ncbi.nlm.nih.gov]
- 8. US9387198B1 - Inhibitors of advanced glycation end-products (ages)formation - Google Patents [patents.google.com]
- 9. Serum Fluorescent Advanced Glycation End (F-AGE) products in gestational diabetes patients - PMC [pmc.ncbi.nlm.nih.gov]
- 10. UV Fluorescence-Based Determination of Urinary Advanced Glycation End Products in Patients with Chronic Kidney Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis of 4-Methoxybenzoylhydrazones and Evaluation of Their Antiglycation Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis of 4-methoxybenzoylhydrazones and evaluation of their antiglycation activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Developing Enzyme Inhibition Assays for Benzohydrazide Compounds: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzohydrazide and its derivatives represent a versatile class of compounds with a wide range of pharmacological activities, including notable enzyme inhibition properties. These compounds are of significant interest in drug discovery for their potential to modulate the activity of various enzymes implicated in disease. Key targets include oxidoreductases like horseradish peroxidase (HRP) and tyrosinase.
Developing robust and reliable enzyme inhibition assays is a critical step in identifying and characterizing novel benzohydrazide-based inhibitors. This document provides detailed application notes and step-by-step protocols for performing colorimetric inhibition assays for two common enzyme targets: horseradish peroxidase and tyrosinase. It also covers essential data analysis procedures and advanced characterization of the inhibition mechanism.
Application Note 1: Horseradish Peroxidase (HRP) Inhibition Assay
Principle of the Assay
Horseradish peroxidase (HRP) is a heme-containing enzyme that catalyzes the oxidation of various substrates in the presence of hydrogen peroxide (H₂O₂). The assay measures the ability of benzohydrazide compounds to inhibit this activity. The inhibition of HRP by many benzohydrazides is a mechanism-based process, where the enzyme metabolically activates the inhibitor. In the presence of H₂O₂, HRP oxidizes the benzohydrazide to a reactive benzoyl radical intermediate, which then covalently modifies the enzyme's active site, leading to time-dependent and often irreversible inhibition.[1][2][3][4]
The activity of HRP is monitored by following the formation of a colored product from the oxidation of a chromogenic substrate, such as guaiacol or 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS). The rate of color formation is inversely proportional to the inhibitory activity of the tested compound.
// Nodes HRP_Fe3 [label="HRP (Fe³⁺)\nResting Enzyme", fillcolor="#F1F3F4"]; H2O2 [label="H₂O₂", shape=ellipse, fillcolor="#FFFFFF", style=solid, color="#4285F4"]; Compound_I [label="Compound I\n(O=Fe⁴⁺-π⁺)", fillcolor="#FBBC05"]; BZH [label="Benzohydrazide\n(Inhibitor)", shape=ellipse, fillcolor="#FFFFFF", style=solid, color="#EA4335"]; BZH_Radical [label="Benzohydrazide\nRadical", fillcolor="#F1F3F4"]; Compound_II [label="Compound II\n(O=Fe⁴⁺)", fillcolor="#FBBC05"]; Benzoyl_Radical [label="Benzoyl Radical\n(Reactive Intermediate)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; HRP_Inactive [label="Inactive HRP\n(Covalently Modified)", fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges HRP_Fe3 -> Compound_I [label="+ H₂O₂"]; Compound_I -> Compound_II [label="+ Benzohydrazide\n- Benzohydrazide Radical"]; Compound_II -> HRP_Fe3 [label="+ Benzohydrazide\n- Benzohydrazide Radical"]; BZH_Radical -> Benzoyl_Radical [label="Eliminates\nDiimide (NH=NH)"]; Benzoyl_Radical -> HRP_Inactive [label="Covalent\nModification", color="#EA4335", style=dashed, arrowhead=normal];
// Invisible nodes for alignment {rank=same; HRP_Fe3; H2O2;} {rank=same; Compound_I; BZH;} {rank=same; Benzoyl_Radical; HRP_Inactive;} } digraph Caption: Mechanism of HRP inactivation by benzohydrazide.
Experimental Workflow: HRP Inhibition Assay
Detailed Protocol: HRP Inhibition by Benzohydrazides
This protocol is designed for a 96-well microplate format, allowing for high-throughput screening.[5][6]
1. Materials and Reagents
-
Assay Buffer: 100 mM Sodium Phosphate buffer, pH 7.0.
-
Horseradish Peroxidase (HRP): Stock solution (e.g., 1 mg/mL in Assay Buffer). Store at -20°C.
-
Hydrogen Peroxide (H₂O₂): 30% stock solution. Prepare a 10 mM working solution in Assay Buffer fresh daily.
-
Chromogenic Substrate: 50 mM Guaiacol in DMSO. Store protected from light.
-
Benzohydrazide Compounds: Stock solutions (e.g., 10-50 mM in DMSO).
-
96-well clear, flat-bottom microplate.
-
Microplate reader capable of kinetic measurements at 470 nm.
2. Reagent Preparation
-
HRP Working Solution: Dilute the HRP stock solution in Assay Buffer to achieve a final concentration in the well of ~5-10 nM. The optimal concentration should be determined empirically to yield a linear reaction rate for at least 5-10 minutes.
-
H₂O₂ Activation Solution: Dilute the 10 mM H₂O₂ working solution to 2 mM in Assay Buffer.
-
Guaiacol Substrate Solution: Dilute the 50 mM guaiacol stock to 10 mM in Assay Buffer.
-
Compound Dilutions: Perform serial dilutions of the benzohydrazide stock solutions in DMSO or Assay Buffer to create a range of concentrations (e.g., from 1 mM down to 10 nM). Ensure the final DMSO concentration in the assay does not exceed 1-2%.
3. Assay Procedure
-
Set up the plate: Design a plate map including wells for blanks, negative controls (no inhibitor), and test compounds at various concentrations.
-
Add reagents to wells:
-
Blank: 150 µL Assay Buffer.
-
Negative Control (100% Activity): 110 µL Assay Buffer + 20 µL HRP Working Solution + 20 µL DMSO/vehicle.
-
Test Compound: 110 µL Assay Buffer + 20 µL HRP Working Solution + 20 µL of benzohydrazide dilution.
-
-
Inhibitor Pre-incubation: Add 20 µL of the H₂O₂ Activation Solution to all wells except the blank. The final H₂O₂ concentration will be 1 mM.[1] Incubate the plate for 10-15 minutes at room temperature to allow for the metabolic activation of the inhibitor.
-
Initiate Reaction: Add 30 µL of the Guaiacol Substrate Solution to all wells. The final volume in each well will be 200 µL.
-
Measure Absorbance: Immediately place the plate in the microplate reader and measure the increase in absorbance at 470 nm every 30 seconds for 5-10 minutes.
4. Data Analysis
-
Calculate Reaction Rates: For each well, determine the rate of reaction (V) by calculating the slope of the linear portion of the absorbance vs. time curve (ΔAbs/min).
-
Calculate Percent Inhibition: Use the following formula to calculate the percentage of inhibition for each inhibitor concentration: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100 Where V_control is the rate of the negative control and V_inhibitor is the rate in the presence of the test compound.
-
Determine IC₅₀: Plot the % Inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve (variable slope) using a suitable software (e.g., GraphPad Prism) to determine the IC₅₀ value, which is the concentration of inhibitor that causes 50% inhibition.[7][8][9]
Data Presentation
Quantitative data should be summarized in a clear, tabular format to facilitate comparison between compounds.
| Compound ID | Benzohydrazide Derivative | IC₅₀ (µM) [a] | Max Inhibition (%) |
| BZH-01 | 4-Nitrobenzohydrazide | 35.2 ± 2.1 | 98.5 |
| BZH-02 | 4-Chlorobenzohydrazide | 80.5 ± 5.6 | 99.1 |
| BZH-03 | 4-Methoxybenzohydrazide | 15.8 ± 1.3 | 97.9 |
| BZH-04 | 2-Naphthoichydrazide | 35.0 ± 2.5[2] | 99.5 |
| Control | Benzhydrazide (BZH) | 1000 ± 50[2] | 95.0 |
| [a] Values are presented as mean ± SD from three independent experiments. |
Application Note 2: Tyrosinase Inhibition Assay
Principle of the Assay
Tyrosinase is a copper-containing enzyme that catalyzes the rate-limiting steps in melanin biosynthesis: the hydroxylation of L-tyrosine to L-3,4-dihydroxyphenylalanine (L-DOPA) and the subsequent oxidation of L-DOPA to dopaquinone.[10] Dopaquinone is unstable and undergoes a series of reactions to form the pigment melanin. This assay uses L-DOPA as a substrate and measures the inhibitory effect of benzohydrazide compounds on the rate of dopaquinone formation, which can be monitored spectrophotometrically by the appearance of its colored product, dopachrome, at ~475 nm.[10][11] Kojic acid is commonly used as a positive control inhibitor.[12]
// Nodes Tyrosine [label="L-Tyrosine", fillcolor="#F1F3F4"]; LDOPA [label="L-DOPA", fillcolor="#F1F3F4"]; Dopaquinone [label="Dopaquinone", fillcolor="#FBBC05"]; Melanin [label="Melanin\n(Pigment)", fillcolor="#5F6368", fontcolor="#FFFFFF"]; Tyrosinase [label="Tyrosinase", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Inhibitor [label="Benzohydrazide\nInhibitor", shape=octagon, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges Tyrosine -> LDOPA [label="Hydroxylation"]; LDOPA -> Dopaquinone [label="Oxidation"]; Dopaquinone -> Melanin [label="Non-enzymatic steps"];
// Enzyme catalysis Tyrosinase -> Tyrosine [dir=none, style=dashed, arrowhead=none]; Tyrosinase -> LDOPA [dir=none, style=dashed, arrowhead=none];
// Inhibition Inhibitor -> Tyrosinase [label="Inhibition", color="#EA4335", style=dashed, arrowhead=tee]; } digraph Caption: Role of tyrosinase in the melanogenesis pathway.
Experimental Workflow: Tyrosinase Inhibition Assay
Detailed Protocol: Tyrosinase Inhibition by Benzohydrazides
This protocol is adapted for a 96-well microplate format.[10]
1. Materials and Reagents
-
Assay Buffer: 50 mM Sodium Phosphate buffer, pH 6.8.
-
Mushroom Tyrosinase (EC 1.14.18.1): Stock solution (e.g., 1000 U/mL in cold Assay Buffer). Store at -20°C.
-
Substrate: L-DOPA (L-3,4-dihydroxyphenylalanine). Prepare a 10 mM stock solution in Assay Buffer fresh daily and protect from light.
-
Positive Control: Kojic Acid. Prepare a 1 mM stock solution in Assay Buffer or DMSO.
-
Benzohydrazide Compounds: Stock solutions (e.g., 10-50 mM in DMSO).
-
96-well clear, flat-bottom microplate.
-
Microplate reader capable of kinetic measurements at 475 nm.
2. Reagent Preparation
-
Tyrosinase Working Solution: Dilute the stock tyrosinase in cold Assay Buffer to a final concentration in the well of ~20 U/mL. The optimal concentration should be determined empirically.
-
L-DOPA Working Solution: Dilute the 10 mM stock solution to 2.5 mM in Assay Buffer just before use.
-
Compound Dilutions: Prepare serial dilutions of benzohydrazide compounds and Kojic acid in DMSO or Assay Buffer.
3. Assay Procedure
-
Set up the plate:
-
Test Wells: 120 µL Assay Buffer + 20 µL of test compound dilution + 20 µL Tyrosinase Working Solution.
-
Negative Control (100% Activity): 120 µL Assay Buffer + 20 µL DMSO/vehicle + 20 µL Tyrosinase Working Solution.
-
Positive Control: 120 µL Assay Buffer + 20 µL Kojic Acid dilution + 20 µL Tyrosinase Working Solution.
-
Blank: 140 µL Assay Buffer + 20 µL DMSO/vehicle (no enzyme).
-
-
Pre-incubation: Mix the contents of the wells and incubate the plate for 10 minutes at 25°C.
-
Initiate Reaction: Add 40 µL of L-DOPA Working Solution to all wells. The final volume will be 200 µL.
-
Measure Absorbance: Immediately measure the absorbance at 475 nm in a kinetic mode, taking readings every 1-2 minutes for 20-30 minutes.
4. Data Analysis
-
Correct for Blank: Subtract the absorbance of the blank from all other readings.
-
Calculate Reaction Rates: Determine the rate of reaction (V) from the linear portion of the absorbance vs. time curve (ΔAbs/min).
-
Calculate Percent Inhibition: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100
-
Determine IC₅₀: Plot % Inhibition vs. the logarithm of inhibitor concentration and fit to a sigmoidal dose-response curve to determine the IC₅₀ value.
Data Presentation
| Compound ID | Benzohydrazide Derivative | IC₅₀ (µM) [a] |
| BZH-05 | 3-Hydroxybenzohydrazide | 45.1 ± 3.8 |
| BZH-06 | 2,4-Dihydroxybenzohydrazide | 18.9 ± 1.5 |
| BZH-07 | 4-(Trifluoromethyl)benzohydrazide | > 100 |
| Control | Kojic Acid | 16.7 ± 1.1 |
| [a] Values are presented as mean ± SD from three independent experiments. |
Advanced Protocols: Characterizing the Mechanism of Inhibition
Determining the IC₅₀ value is a crucial first step for screening and ranking inhibitors. However, further characterization is often necessary to understand the inhibitor's mechanism of action (MOA), which is vital for drug development.
1. Reversible vs. Irreversible Inhibition
-
Protocol: To distinguish between reversible and irreversible inhibition, a dialysis or a rapid dilution experiment can be performed. An enzyme-inhibitor mixture is pre-incubated and then subjected to dialysis or a large-volume dilution to remove the unbound inhibitor.[13] If enzyme activity is restored, the inhibition is reversible. If activity is not restored, the inhibition is likely irreversible, which often involves the formation of a covalent bond between the inhibitor and the enzyme.[14][15][16]
2. Determining the Mode of Reversible Inhibition
-
Protocol: For reversible inhibitors, kinetic studies are performed by measuring the reaction rates at various substrate and inhibitor concentrations. Plotting the data using a double reciprocal plot (Lineweaver-Burk plot) can help determine the mode of inhibition (e.g., competitive, non-competitive, or uncompetitive).
3. Characterizing Irreversible Inhibition
-
Protocol: For irreversible inhibitors, the key parameters are the inhibition constant (Kᵢ) and the rate of inactivation (kᵢₙₐ꜀ₜ). These are determined by incubating the enzyme with various concentrations of the inhibitor and measuring the residual enzyme activity at different time points. A plot of the observed rate of inactivation (kₒᵦₛ) versus inhibitor concentration allows for the determination of kᵢₙₐ꜀ₜ and Kᵢ.[2]
// Nodes start [label="Start: Initial IC₅₀\nScreening Complete", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; dialysis [label="Perform Dilution or\nDialysis Experiment", shape=diamond, style=rounded, fillcolor="#FBBC05"]; reversible [label="Reversible Inhibition", shape=box, style=rounded, fillcolor="#34A853", fontcolor="#FFFFFF"]; irreversible [label="Irreversible Inhibition", shape=box, style=rounded, fillcolor="#EA4335", fontcolor="#FFFFFF"]; kinetic_studies [label="Conduct Kinetic Studies\n(Vary [S] and [I])"]; lineweaver_burk [label="Generate Lineweaver-Burk Plot"]; determine_mode [label="Determine Mode:\n- Competitive\n- Non-competitive\n- Uncompetitive"]; inactivation_assay [label="Conduct Time-Dependent\nInactivation Assay"]; plot_kobs [label="Plot k_obs vs. [I]"]; determine_kinact [label="Determine k_inact and K_I"];
// Edges start -> dialysis; dialysis -> reversible [label="Activity\nRestored"]; dialysis -> irreversible [label="Activity Not\nRestored"]; reversible -> kinetic_studies; kinetic_studies -> lineweaver_burk; lineweaver_burk -> determine_mode; irreversible -> inactivation_assay; inactivation_assay -> plot_kobs; plot_kobs -> determine_kinact; } digraph Caption: Decision workflow for inhibitor characterization.
Conclusion
The protocols and application notes provided here offer a comprehensive framework for the initial screening and detailed characterization of benzohydrazide compounds as inhibitors of HRP and tyrosinase. The use of standardized, high-throughput assays in a 96-well plate format allows for efficient data generation.[5][6] Subsequent data analysis to determine IC₅₀ values provides a robust metric for comparing inhibitor potency. For lead compounds, further mechanistic studies are essential to elucidate the mode of action, distinguishing between reversible and irreversible mechanisms, which is a critical step in the drug discovery and development pipeline.
References
- 1. 2024.sci-hub.st [2024.sci-hub.st]
- 2. Mechanism of horseradish peroxidase inactivation by benzhydrazide: a critical evaluation of arylhydrazides as peroxidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. merckmillipore.com [merckmillipore.com]
- 5. Use of a 96-well microplate reader for measuring routine enzyme activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. courses.edx.org [courses.edx.org]
- 8. m.youtube.com [m.youtube.com]
- 9. IC50 - Wikipedia [en.wikipedia.org]
- 10. benchchem.com [benchchem.com]
- 11. Synthesis of 3-hydroxypyridin-4-one derivatives bearing benzyl hydrazide substitutions towards anti-tyrosinase and free radical scavenging activities ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA06490E [pubs.rsc.org]
- 12. thieme-connect.de [thieme-connect.de]
- 13. Untitled Document [ucl.ac.uk]
- 14. What are the characteristics of an irreversible inhibitor? | AAT Bioquest [aatbio.com]
- 15. youtube.com [youtube.com]
- 16. Enzyme_inhibitor [bionity.com]
Application Notes and Protocols for Testing 3,5-Dichloro-4-methoxybenzohydrazide Cytotoxicity
Audience: Researchers, scientists, and drug development professionals.
Introduction: The evaluation of the cytotoxic potential of novel chemical entities is a critical step in the drug discovery and development process.[1] These application notes provide a detailed protocol for assessing the in vitro cytotoxicity of 3,5-Dichloro-4-methoxybenzohydrazide. The primary methods detailed are the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay for cell viability, the Lactate Dehydrogenase (LDH) release assay for membrane integrity, and a Caspase-3/7 activity assay to investigate the apoptotic pathway. These protocols are designed to be a comprehensive guide for researchers in drug discovery and toxicology to evaluate the potential cytotoxic effects of this and similar chemical entities.
Experimental Workflow
The general workflow for assessing the in vitro cytotoxicity of a novel compound involves several key stages from preparation to data analysis.[2]
References
Application Note: Comprehensive Analytical Characterization of 3,5-Dichloro-4-methoxybenzohydrazide
Abstract
This document provides a comprehensive guide to the analytical methods for the characterization of 3,5-Dichloro-4-methoxybenzohydrazide, a key intermediate in various synthetic pathways. The protocols detailed herein are designed for researchers and scientists in drug development and quality control, offering robust methodologies for identity, purity, and structural confirmation. The techniques covered include High-Performance Liquid Chromatography (HPLC) for purity assessment, Mass Spectrometry (MS) for molecular weight verification, Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation, and Fourier-Transform Infrared (FTIR) spectroscopy for functional group identification. Each section provides not only a step-by-step protocol but also the scientific rationale behind the chosen parameters, ensuring both technical accuracy and practical applicability.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is fundamental for the development of analytical methods.
| Property | Value | Source |
| CAS Number | 22631-59-0 | [1] |
| Molecular Formula | C₈H₈Cl₂N₂O₂ | [1] |
| Molecular Weight | 235.07 g/mol | Calculated |
| Appearance | White to off-white solid | Inferred from related compounds[2] |
| Solubility | Soluble in Methanol, DMSO | Inferred from synthesis protocols[2] |
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
HPLC is the primary method for determining the purity of this compound and for quantifying any related impurities. A reverse-phase HPLC (RP-HPLC) method is generally suitable for compounds of this polarity. The following protocol is a robust starting point for method development and validation.
Scientific Rationale
The choice of a C18 column is based on its wide applicability for the separation of moderately polar to nonpolar compounds. The mobile phase, consisting of an aqueous buffer and an organic modifier (acetonitrile), allows for the fine-tuning of the retention time of the analyte. The gradient elution ensures that both the main compound and any potential impurities with a wider polarity range are eluted with good peak shape and resolution. UV detection at 225 nm is chosen based on the expected chromophores in the molecule.
Experimental Workflow: HPLC Analysis
Caption: Workflow for HPLC purity analysis.
Protocol: HPLC Purity Determination
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% (v/v) Formic Acid in HPLC-grade water.
-
Mobile Phase B: Acetonitrile.
-
Degas both mobile phases using sonication or vacuum filtration.
-
-
Sample Preparation:
-
Accurately weigh and dissolve 10 mg of this compound in 10 mL of methanol to obtain a 1 mg/mL solution.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
A table summarizing the HPLC conditions is provided below.
-
-
Data Analysis:
-
Integrate the peaks in the resulting chromatogram.
-
Calculate the purity of the sample by dividing the peak area of the main compound by the total peak area of all components and multiplying by 100.
-
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile |
| Gradient | 0-5 min: 30% B5-20 min: 30-70% B20-25 min: 70-30% B25-30 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 5 µL |
| Detection | UV at 225 nm |
Mass Spectrometry (MS) for Molecular Weight Confirmation
Mass spectrometry is an essential technique for confirming the molecular weight of this compound. Electrospray ionization (ESI) is a suitable soft ionization technique for this molecule, which is expected to protonate readily to form the [M+H]⁺ ion.
Scientific Rationale
ESI in positive ion mode is selected due to the presence of basic nitrogen atoms in the hydrazide moiety, which can be easily protonated. High-resolution mass spectrometry (HRMS) is recommended to confirm the elemental composition by providing a highly accurate mass measurement.[3] Tandem MS (MS/MS) can be used to fragment the parent ion, providing structural information that can be used for confirmation.
Experimental Workflow: Mass Spectrometry
Caption: Workflow for MS molecular weight confirmation.
Protocol: Mass Spectrometry
-
Sample Preparation:
-
Prepare a stock solution of 1 mg/mL of the compound in methanol.
-
Dilute the stock solution to a final concentration of 0.1 mg/mL with methanol.
-
-
Instrument Parameters (ESI-MS):
-
A summary of typical MS parameters is provided in the table below.
-
-
Data Analysis:
-
Acquire the mass spectrum and identify the peak corresponding to the [M+H]⁺ ion.
-
The isotopic pattern for two chlorine atoms (³⁵Cl and ³⁷Cl) should be observed, with relative intensities of approximately 9:6:1 for the M, M+2, and M+4 peaks.
-
Compare the observed mass with the theoretical mass of the protonated molecule.
-
| Parameter | Setting |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Cone Voltage | 30 V |
| Source Temperature | 120 °C |
| Desolvation Temperature | 350 °C |
| Desolvation Gas Flow | 600 L/hr |
| Mass Range | 50-500 m/z |
Expected Ionization:
-
Theoretical [M+H]⁺ for C₈H₉Cl₂N₂O₂⁺: 235.0036
-
The presence of two chlorine atoms will result in a characteristic isotopic pattern.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation of this compound. Both ¹H and ¹³C NMR are required for a complete assignment.
Scientific Rationale
¹H NMR provides information about the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. ¹³C NMR provides information about the number of different types of carbon atoms and their chemical environment. The choice of DMSO-d₆ as a solvent is based on its ability to dissolve the compound and the fact that the amide and amine protons will be observable.[2]
Experimental Workflow: NMR Analysis
Caption: Workflow for NMR structural elucidation.
Protocol: NMR Spectroscopy
-
Sample Preparation:
-
Dissolve approximately 10 mg of this compound in 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Transfer the solution to an NMR tube.
-
-
Data Acquisition:
-
Acquire ¹H and ¹³C NMR spectra on a 400 MHz (or higher) spectrometer.
-
Use standard acquisition parameters.
-
-
Data Analysis:
-
Process the spectra (Fourier transform, phase correction, baseline correction).
-
Reference the spectra to the residual solvent peak (DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).
-
Integrate the ¹H NMR signals and assign the chemical shifts and coupling patterns.
-
Assign the chemical shifts in the ¹³C NMR spectrum.
-
Expected ¹H and ¹³C NMR Chemical Shifts (in DMSO-d₆):
| ¹H NMR Assignment | Expected Chemical Shift (ppm) | Multiplicity | Integration |
| Aromatic-H | ~7.8 | s | 2H |
| OCH₃ | ~3.9 | s | 3H |
| NH | ~10.0 | br s | 1H |
| NH₂ | ~4.5 | br s | 2H |
| ¹³C NMR Assignment | Expected Chemical Shift (ppm) |
| C=O | ~164 |
| C-OCH₃ | ~155 |
| C-Cl | ~128 |
| C-H (Aromatic) | ~127 |
| C (Aromatic) | ~130 |
| OCH₃ | ~60 |
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and simple method to identify the key functional groups present in this compound, thereby confirming its identity.
Scientific Rationale
The presence of N-H, C=O, C-O, and C-Cl bonds will give rise to characteristic absorption bands in the infrared spectrum. This provides a molecular fingerprint that can be used for identification when compared to a reference spectrum.
Experimental Workflow: FTIR Analysis
Caption: Workflow for FTIR functional group analysis.
Protocol: FTIR Spectroscopy
-
Sample Preparation:
-
Prepare a potassium bromide (KBr) pellet containing approximately 1% of the sample.
-
Alternatively, use an Attenuated Total Reflectance (ATR) accessory for direct measurement of the solid sample.
-
-
Data Acquisition:
-
Record the spectrum from 4000 to 400 cm⁻¹.
-
Collect a background spectrum before running the sample.
-
-
Data Analysis:
-
Identify the characteristic absorption bands corresponding to the functional groups in the molecule.
-
Expected Characteristic FTIR Absorption Bands:
| Wavenumber (cm⁻¹) | Functional Group | Vibration |
| 3300-3400 | N-H | Stretching (Amine/Amide) |
| 3000-3100 | C-H | Aromatic Stretching |
| 2850-2950 | C-H | Aliphatic Stretching (OCH₃) |
| 1640-1680 | C=O | Amide I Stretching |
| 1500-1600 | C=C | Aromatic Ring Stretching |
| 1250-1300 | C-O | Aryl Ether Stretching |
| 1000-1100 | C-N | Stretching |
| 700-800 | C-Cl | Stretching |
Conclusion
The analytical methods outlined in this application note provide a robust framework for the comprehensive characterization of this compound. The combination of HPLC, MS, NMR, and FTIR allows for the unambiguous confirmation of the identity, purity, and structure of this compound, which is essential for its application in research and development. These protocols can be used as a starting point for method validation in a regulated environment.
References
- 1. 22631-59-0|this compound|BLD Pharm [bldpharm.com]
- 2. 3,5-DICHLORO-4-HYDROXYBENZOHYDRAZIDE synthesis - chemicalbook [chemicalbook.com]
- 3. Software Assisted Multi-Tiered Mass Spectrometry Identification of Compounds in Traditional Chinese Medicine: Dalbergia odorifera as an Example - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: HPLC Purity Analysis of 3,5-Dichloro-4-methoxybenzohydrazide
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,5-Dichloro-4-methoxybenzohydrazide is a chemical intermediate with potential applications in pharmaceutical synthesis and materials science. Ensuring the purity of this compound is critical for its intended use, as impurities can affect reaction yields, product quality, and biological activity in drug development. High-Performance Liquid Chromatography (HPLC) is a precise and reliable analytical technique for assessing the purity of chemical compounds. This application note provides a detailed protocol for the determination of the purity of this compound using reverse-phase HPLC.
Principle
The method employs reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection. The sample is dissolved in a suitable solvent and injected into the HPLC system. The separation is achieved on a C18 stationary phase with a mobile phase consisting of an aqueous buffer and an organic modifier. The analyte and any potential impurities are separated based on their differential partitioning between the stationary and mobile phases. The separated components are detected by a UV detector, and the resulting chromatogram is used to determine the purity of this compound by calculating the area percentage of the main peak.
Experimental Protocols
Apparatus and Chromatographic Conditions
| Parameter | Specification |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Trifluoroacetic acid in Water |
| Mobile Phase B | 0.1% Trifluoroacetic acid in Acetonitrile |
| Gradient | 0-2 min: 30% B, 2-10 min: 30-80% B, 10-12 min: 80% B, 12-12.1 min: 80-30% B, 12.1-15 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| UV Detection | 254 nm |
| Run Time | 15 minutes |
Reagents and Materials
-
This compound reference standard (purity ≥ 99.5%)
-
Acetonitrile (HPLC grade)
-
Trifluoroacetic acid (TFA) (HPLC grade)
-
Water (HPLC grade)
-
Methanol (HPLC grade)
-
Volumetric flasks (Class A)
-
Pipettes (Class A)
-
Syringe filters (0.45 µm)
Preparation of Solutions
Mobile Phase A (0.1% TFA in Water): Add 1.0 mL of Trifluoroacetic acid to 1000 mL of HPLC grade water and mix well.
Mobile Phase B (0.1% TFA in Acetonitrile): Add 1.0 mL of Trifluoroacetic acid to 1000 mL of HPLC grade acetonitrile and mix well.
Diluent: Acetonitrile:Water (50:50, v/v)
Standard Solution Preparation (0.5 mg/mL): Accurately weigh about 25 mg of this compound reference standard and transfer it to a 50 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
Sample Solution Preparation (0.5 mg/mL): Accurately weigh about 25 mg of the this compound sample and transfer it to a 50 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
Data Presentation
The purity of the this compound sample is calculated based on the area normalization of the peaks in the chromatogram.
Purity (%) = (Area of the main peak / Total area of all peaks) x 100
A summary of expected quantitative data is presented in the table below:
| Parameter | Expected Value |
| Retention Time (min) | ~ 6.5 |
| Relative Retention Time | 1.00 |
| Area (%) | ≥ 99.0% |
| Tailing Factor | ≤ 1.5 |
| Theoretical Plates | ≥ 2000 |
Visualization
Experimental Workflow
Caption: Experimental workflow for HPLC purity analysis.
Logical Relationship of Purity Calculation
Caption: Logical relationship for purity calculation.
Application Notes and Protocols: Monitoring Benzohydrazide Reactions with Thin-Layer Chromatography
Audience: Researchers, scientists, and drug development professionals.
Introduction
Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective analytical technique widely used in organic synthesis to monitor the progress of chemical reactions.[1][2] For reactions involving benzohydrazide, such as the synthesis of N-acylhydrazones, TLC is an indispensable tool to qualitatively assess the consumption of starting materials and the formation of products. This application note provides a detailed protocol for utilizing TLC to monitor the reaction between benzohydrazide and an aldehyde to form a corresponding hydrazone.
Benzohydrazides and their derivatives are of significant interest in medicinal chemistry due to their diverse biological activities, including antimicrobial, antitubercular, and anti-inflammatory properties. The synthesis of these compounds, often through the condensation of a hydrazide with an aldehyde or ketone, can be efficiently monitored to ensure reaction completion and optimize reaction conditions.[3][4][5]
Principle of TLC in Reaction Monitoring
TLC separates compounds based on their differential partitioning between a stationary phase (typically silica gel coated on a plate) and a mobile phase (a solvent or solvent mixture).[6] The separation relies on the polarity of the compounds. In the context of a benzohydrazide reaction, the starting materials (benzohydrazide and an aldehyde) and the product (hydrazone) will have different polarities and thus travel at different rates up the TLC plate, resulting in distinct spots.
By spotting the reaction mixture alongside the starting materials on a TLC plate, one can visually track the disappearance of the reactant spots and the appearance of a new product spot over time.[2][7] A co-spot, which is a mixture of the starting material and the reaction mixture, is often used to help distinguish the reactant spot from the product spot in the reaction lane.[2]
Experimental Protocols
Materials and Equipment
-
TLC Plates: Silica gel 60 F254 plates are commonly used.[3] The F254 indicator allows for the visualization of UV-active compounds under a UV lamp.[8]
-
TLC Chamber: A glass jar with a lid or a dedicated TLC tank.
-
Solvents: HPLC or reagent grade solvents for the mobile phase (e.g., hexane, ethyl acetate, methanol, chloroform).[9][10]
-
Spotters: Capillary tubes or micropipettes.[7]
-
Visualization:
-
Reaction Sample Preparation: A small aliquot of the reaction mixture is typically diluted with a suitable solvent (e.g., the reaction solvent or another volatile solvent like ethyl acetate) before spotting.
General TLC Procedure for Monitoring a Benzohydrazide Reaction
-
Plate Preparation: Using a pencil, gently draw a starting line (origin) about 1 cm from the bottom of the TLC plate.[7] Mark the lanes for the starting material (SM), co-spot (Co), and reaction mixture (RM).
-
Chamber Saturation: Pour the chosen mobile phase into the TLC chamber to a depth of about 0.5 cm (ensure the solvent level is below the origin line on the plate).[1] Place a piece of filter paper in the chamber to saturate the atmosphere with solvent vapors, which improves the resolution of the separation.[7] Cover the chamber and allow it to equilibrate for 5-10 minutes.
-
Spotting:
-
SM Lane: Dissolve a small amount of the limiting reactant (e.g., benzohydrazide) in a volatile solvent and use a capillary spotter to apply a small spot on the origin in the SM lane.
-
RM Lane: Withdraw a small aliquot from the reaction mixture, dilute it if necessary, and spot it in the RM lane.
-
Co-Spot Lane: Apply a spot of the starting material first, and then carefully apply a spot of the reaction mixture directly on top of it in the Co lane.[2]
-
Ensure the spots are small and concentrated to prevent streaking.[13]
-
-
Development: Carefully place the spotted TLC plate into the saturated chamber, ensuring the solvent does not splash onto the origin. Cover the chamber and allow the mobile phase to ascend the plate via capillary action.[7]
-
Elution and Marking: Once the solvent front is about 1 cm from the top of the plate, remove the plate from the chamber and immediately mark the solvent front with a pencil.[7]
-
Drying: Allow the solvent to completely evaporate from the plate in a fume hood.
-
Visualization:
-
UV Light: View the dried plate under a UV lamp (254 nm).[8] UV-active compounds, such as those with aromatic rings, will appear as dark spots against a fluorescent green background.[8][14] Circle the spots with a pencil.
-
Iodine Staining: Place the plate in an iodine chamber. Many organic compounds will form colored complexes with iodine, appearing as yellow-brown spots.[8][14] This method is semi-destructive, and the spots will fade over time.
-
Chemical Stains: If the compounds are not UV-active or do not stain well with iodine, a chemical stain can be used. Dip the plate into the staining solution, then gently heat it with a heat gun until colored spots appear.[15] This is a destructive method.
-
-
Analysis: Compare the spots in the different lanes. The reaction is considered complete when the spot corresponding to the limiting reactant is no longer visible in the RM lane, and a new spot corresponding to the product is clearly visible. The co-spot lane helps to confirm the identity of the starting material spot in the reaction mixture.
-
Rf Calculation: The retention factor (Rf) for each spot can be calculated as follows:
-
Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)
-
The Rf value is a characteristic of a compound in a specific solvent system and can be used for identification purposes.
-
Application: Synthesis of N'-(4-chlorobenzylidene)benzohydrazide
This section provides a specific example of using TLC to monitor the synthesis of a hydrazone from benzohydrazide and 4-chlorobenzaldehyde.
Reaction Scheme
Suggested TLC Parameters
| Parameter | Description |
| Stationary Phase | Silica Gel 60 F254 |
| Mobile Phase | Hexane:Ethyl Acetate (e.g., 3:1 v/v)[9][16] |
| Visualization | UV Light (254 nm)[5][17] |
Data Presentation
The progress of the reaction can be monitored by observing the changes in the TLC profile over time. The following table shows representative Rf values for the reactants and the product in a hexane:ethyl acetate (3:1) system.
| Compound | Role | Representative Rf Value | UV Active |
| Benzohydrazide | Starting Material | 0.25 | Yes |
| 4-Chlorobenzaldehyde | Starting Material | 0.60 | Yes |
| N'-(4-chlorobenzylidene)benzohydrazide | Product | 0.45 | Yes |
Note: Rf values are illustrative and can vary depending on the exact experimental conditions such as temperature, chamber saturation, and plate quality.
Visualizations
Logical Workflow for TLC Monitoring
Caption: General workflow for monitoring a reaction using TLC.
Interpreting TLC Results for Benzohydrazide Reaction
Caption: Idealized TLC plate showing a completed reaction.
Troubleshooting
| Issue | Possible Cause | Solution |
| Streaking Spots | Sample is too concentrated. | Dilute the sample before spotting. |
| Compound is highly acidic or basic. | Add a small amount of acetic acid (for acids) or triethylamine (for bases) to the mobile phase.[13] | |
| Rf Values Too High/Low | Mobile phase is too polar/non-polar. | Adjust the solvent ratio. Increase the proportion of the non-polar solvent to lower Rf values, or increase the polar solvent to raise them.[6] |
| No Spots Visible | Compound is not UV-active. | Use a visualization stain like iodine, p-anisaldehyde, or potassium permanganate.[15] |
| Not enough sample was spotted. | Spot the sample multiple times in the same location, allowing the solvent to dry between applications. | |
| Poor Separation | Incorrect mobile phase. | Perform solvent screening with different solvent systems to find one that provides good separation between the reactants and products. |
Conclusion
Thin-Layer Chromatography is a fundamental and highly effective technique for the real-time monitoring of benzohydrazide reactions. Its simplicity and speed allow researchers to quickly determine the status of a reaction, ensuring efficient synthesis and optimization of reaction conditions. By following the detailed protocols and understanding the principles outlined in this application note, scientists can confidently apply TLC to their synthetic workflows in drug discovery and development.
References
- 1. rroij.com [rroij.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Synthesis and Characterization of Novel Hydrazone Derivatives of Isonicotinic Hydrazide and Their Evaluation for Antibacterial and Cytotoxic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemijournal.com [chemijournal.com]
- 5. Design, Synthesis, Crystal Structure, In Vitro and In Silico Evaluation of New N′-Benzylidene-4-tert-butylbenzohydrazide Derivatives as Potent Urease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijpsjournal.com [ijpsjournal.com]
- 7. coconote.app [coconote.app]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Quantitative monitoring of the progress of organic reactions using multivariate image analysis-thin layer chromatography (MIA-TLC) method - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 10. benchchem.com [benchchem.com]
- 11. faculty.fiu.edu [faculty.fiu.edu]
- 12. s3.wp.wsu.edu [s3.wp.wsu.edu]
- 13. VanVeller Lab Resources [group.chem.iastate.edu]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. silicycle.com [silicycle.com]
- 16. researchgate.net [researchgate.net]
- 17. rsc.org [rsc.org]
Application Notes and Protocols for 3,5-Dichloro-4-methoxybenzohydrazide in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,5-Dichloro-4-methoxybenzohydrazide is a synthetic organic compound belonging to the benzohydrazide class. Hydrazides and their derivatives, particularly hydrazones formed by condensation with aldehydes and ketones, are recognized as privileged scaffolds in medicinal chemistry.[1] This structural motif is present in several clinically used drugs and is associated with a wide spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and enzyme inhibitory properties.[2] The 3,5-dichloro-4-methoxyphenyl core is of particular interest due to its presence in molecules with significant biological effects. This document provides an overview of the potential applications of this compound, protocols for its synthesis and derivatization, and methods for evaluating its biological activity, based on studies of closely related analogs.
Potential Medicinal Chemistry Applications
While specific studies on this compound are limited, the broader class of benzohydrazide derivatives has demonstrated significant potential in several therapeutic areas. The applications outlined below are based on the activities of structurally similar compounds and represent promising avenues for the investigation of this compound and its derivatives.
Antifungal Agents
Benzohydrazide derivatives have been investigated as potent antifungal agents. A notable mechanism of action for this class of compounds is the inhibition of succinate dehydrogenase (SDH), a key enzyme in the mitochondrial electron transport chain and the tricarboxylic acid (TCA) cycle.[3] Inhibition of SDH disrupts fungal respiration, leading to cell death.
Proposed Mechanism of Action: SDH Inhibition
Derivatives of this compound are hypothesized to act as succinate dehydrogenase inhibitors (SDHIs). By binding to the succinate-ubiquinone oxidoreductase (SQR) complex (Complex II) in the inner mitochondrial membrane, they block the oxidation of succinate to fumarate. This interruption of the electron transport chain inhibits ATP production and leads to the accumulation of reactive oxygen species (ROS), ultimately causing fungal cell death.[3]
Anticancer Agents
Numerous benzohydrazide derivatives have been synthesized and evaluated for their antiproliferative activities against various cancer cell lines.[4] One of the key mechanisms identified for the anticancer effects of this class of compounds is the inhibition of protein kinases, such as the Epidermal Growth Factor Receptor (EGFR).[4] Overexpression of EGFR is implicated in the proliferation and survival of many tumor types.
Proposed Mechanism of Action: EGFR Kinase Inhibition
Schiff base derivatives of this compound could be designed to target the ATP-binding site of the EGFR tyrosine kinase domain. By competitively inhibiting ATP binding, these compounds can block the autophosphorylation and activation of EGFR, thereby inhibiting downstream signaling pathways responsible for cell proliferation, survival, and metastasis, such as the RAS/MAPK and PI3K/AKT pathways.
Antiglycation Agents
Benzoylhydrazone derivatives have shown potential in inhibiting the formation of advanced glycation end-products (AGEs), which are implicated in the pathogenesis of diabetic complications.[5][6] The mechanism involves trapping reactive dicarbonyl species, thereby preventing the cross-linking of proteins.
Quantitative Data from Analog Studies
The following tables summarize the biological activity of various benzohydrazide derivatives, providing a reference for the potential efficacy of compounds derived from this compound.
Table 1: Antifungal Activity of Benzohydrazide Derivatives against Plant Pathogenic Fungi [3]
| Compound ID | Target Fungus | EC50 (µg/mL) |
|---|---|---|
| A5 | Colletotrichum gloeosporioides | 0.66 |
| A6 | Colletotrichum gloeosporioides | 0.71 |
| A11 | Colletotrichum gloeosporioides | 0.40 |
| A17 | Colletotrichum gloeosporioides | 0.42 |
| A6 | Rhizoctonia solani | 0.63 |
| Boscalid | Colletotrichum gloeosporioides | 0.36 |
| Carbendazim | Colletotrichum gloeosporioides | 6.96 |
(Note: Compounds A5, A6, A11, and A17 are 4-aminoquinazoline-based benzohydrazide derivatives.)
Table 2: In Vitro Antiproliferative Activity of Benzohydrazide-Dihydropyrazole Derivatives [4]
| Compound ID | A549 (Lung) IC50 (µM) | MCF-7 (Breast) IC50 (µM) | HeLa (Cervical) IC50 (µM) | HepG2 (Liver) IC50 (µM) | EGFR Inhibition IC50 (µM) |
|---|---|---|---|---|---|
| H1 | 10.12 | 12.33 | 15.42 | 13.27 | 1.25 |
| H7 | 5.21 | 6.24 | 4.31 | 5.76 | 0.43 |
| H10 | 3.25 | 4.12 | 2.58 | 3.11 | 0.21 |
| H15 | 1.23 | 2.01 | 0.98 | 1.55 | 0.15 |
| H20 | 0.46 | 0.29 | 0.15 | 0.21 | 0.08 |
| Erlotinib | 0.11 | 0.15 | 0.09 | 0.13 | 0.02 |
Table 3: Antiglycation Activity of 4-Methoxybenzoylhydrazone Derivatives [5]
| Compound ID | Antiglycation IC50 (µM) |
|---|---|
| 1 | 216.52 ± 4.2 |
| 3 | 289.58 ± 2.64 |
| 6 | 227.75 ± 0.53 |
| 7 | 242.53 ± 6.1 |
| 11 | 287.79 ± 1.59 |
| Rutin (Std.) | 294.46 ± 1.50 |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is adapted from the synthesis of 3,5-dichloro-4-hydroxybenzohydrazide.[7]
Materials:
-
Methyl 3,5-dichloro-4-methoxybenzoate
-
Hydrazine monohydrate (NH₂NH₂·H₂O)
-
Methanol (MeOH)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer/hotplate
-
Rotary evaporator
-
Büchner funnel and filter paper
Procedure:
-
Dissolve methyl 3,5-dichloro-4-methoxybenzoate (1 equivalent) in methanol (approximately 5-10 mL per gram of ester) in a round-bottom flask.
-
Add hydrazine monohydrate (5-10 equivalents) to the solution.
-
Attach a reflux condenser and heat the mixture to reflux with stirring for 3-6 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature. A white solid is expected to precipitate.
-
Remove the solvent and excess hydrazine monohydrate under reduced pressure using a rotary evaporator.
-
The resulting crude solid can be collected by filtration, washed with cold methanol or water, and dried.
-
If necessary, the product can be further purified by recrystallization from methanol.
Protocol 2: General Synthesis of Schiff Base Derivatives (Hydrazones)
This protocol describes the general procedure for the condensation of this compound with various aldehydes to form hydrazone derivatives.[5][8]
Materials:
-
This compound
-
Substituted aldehyde (1 equivalent)
-
Methanol or Ethanol
-
Glacial acetic acid (catalytic amount)
-
Round-bottom flask
-
Reflux condenser
Procedure:
-
Dissolve this compound (1 equivalent) in methanol or ethanol in a round-bottom flask.
-
Add the desired substituted aldehyde (1 equivalent) to the solution.
-
Add a few drops of glacial acetic acid as a catalyst.
-
Heat the mixture to reflux for 2-4 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture in an ice bath to induce precipitation.
-
Collect the solid product by filtration, wash with cold solvent, and dry.
-
Recrystallize from a suitable solvent (e.g., ethanol) if necessary.
Protocol 3: In Vitro Antifungal Susceptibility Testing (Broth Microdilution)
This protocol provides a general method for assessing the minimum inhibitory concentration (MIC) of synthesized compounds against fungal pathogens.
Materials:
-
Synthesized compounds
-
Fungal strains (e.g., Candida albicans, Aspergillus niger)
-
Culture medium (e.g., RPMI-1640)
-
96-well microtiter plates
-
Dimethyl sulfoxide (DMSO)
-
Positive control antifungal drug (e.g., Fluconazole)
-
Microplate reader
Procedure:
-
Prepare a stock solution of the test compounds in DMSO.
-
Perform serial two-fold dilutions of the compounds in the culture medium in a 96-well plate to achieve a range of final concentrations.
-
Prepare a standardized fungal inoculum as per CLSI guidelines.
-
Add the fungal inoculum to each well of the microtiter plate.
-
Include positive controls (fungus with medium, no compound) and negative controls (medium only).
-
Incubate the plates at an appropriate temperature (e.g., 35°C) for 24-48 hours.
-
The MIC is determined as the lowest concentration of the compound that causes complete inhibition of visible fungal growth. This can be assessed visually or by measuring the optical density using a microplate reader.
Conclusion
This compound represents a valuable scaffold for the development of novel therapeutic agents. Based on extensive research on related benzohydrazide derivatives, compounds derived from this core structure are promising candidates for development as antifungal and anticancer agents, potentially acting through mechanisms such as SDH and EGFR kinase inhibition, respectively. The provided protocols offer a starting point for the synthesis and biological evaluation of a new library of compounds based on this versatile chemical entity. Further investigation is warranted to fully elucidate the medicinal chemistry potential of this compound and its derivatives.
References
- 1. Synthesis and Biological Activity of Novel (E)-N’-(Substituted)-3,4,5-Trimethoxybenzohydrazide Analogs – Oriental Journal of Chemistry [orientjchem.org]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. Discovery of New Benzohydrazide Derivatives Containing 4-Aminoquinazoline as Effective Agricultural Fungicides, the Related Mechanistic Study, and Safety Assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis of 4-Methoxybenzoylhydrazones and Evaluation of Their Antiglycation Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 3,5-DICHLORO-4-HYDROXYBENZOHYDRAZIDE synthesis - chemicalbook [chemicalbook.com]
- 8. N′-(3,5-Dichloro-2-hydroxybenzylidene)-3-methoxybenzohydrazide methanol solvate - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 3,5-Dichloro-4-methoxybenzohydrazide and Structurally Related Compounds in Crop Protection
Disclaimer: Direct experimental data on the specific applications of 3,5-Dichloro-4-methoxybenzohydrazide in crop protection is limited in the reviewed literature. The following information is based on studies of structurally related benzohydrazides, acylhydrazones, and similar chemical moieties, providing insights into potential applications and research directions.
Introduction
Benzohydrazide derivatives and their related structures, such as acylhydrazones, represent a versatile class of compounds with a wide range of biological activities. In the context of crop protection, these chemical scaffolds have demonstrated potential as insecticides, fungicides, and herbicides. The presence of a hydrazide or hydrazone functional group is a key feature in many commercially successful and experimental agrochemicals. This document outlines the potential applications of compounds structurally related to this compound and provides detailed experimental protocols for their evaluation.
Potential Applications in Crop Protection
Based on the activity of structurally similar compounds, this compound could be investigated for the following applications in crop protection:
-
Insecticidal Activity: As a dibenzoylhydrazine (DBH) analog, it may act as an ecdysone receptor agonist, disrupting the molting process in insects, particularly lepidopteran larvae.
-
Fungicidal Activity: Derivatives of acylhydrazones have shown broad-spectrum fungicidal activity against various plant pathogens.
-
Herbicidal Activity: Certain hydrazide and hydrazonoyl derivatives are known to inhibit photosynthetic electron transport, leading to herbicidal effects.
-
Antimicrobial Activity: The structurally similar compound, 3,5-dichloro-4-methoxybenzaldehyde, has demonstrated activity against plant-pathogenic bacteria and fungi.
Section 1: Insecticidal Applications
The diacylhydrazine class of insecticides, which share a core hydrazide structure, are known for their specific mode of action as ecdysone receptor agonists. This leads to a premature and lethal molt in targeted insects.
Quantitative Data: Insecticidal Activity of Related Compounds
| Compound Class | Test Organism | Metric | Value | Reference |
| Dibenzoylhydrazine (KU-106) | Anopheles gambiae larvae | LC50 (5 days) | 760 nM | [1][2] |
| Triazone-acylhydrazone (3u) | Culex pipiens pallens | Mortality (0.25 mg/kg) | 100% | [3] |
| Triazone-acylhydrazone (3t) | Aphis craccivora | Mortality (5 mg/kg) | 35% | [3] |
| Triazone-acylhydrazone (3w) | Aphis craccivora | Mortality (5 mg/kg) | 30% | [3] |
Experimental Protocol: Larvicidal Bioassay against Mosquito Larvae
This protocol is adapted from studies on dibenzoylhydrazine compounds.[1][2]
Objective: To determine the median lethal concentration (LC50) of a test compound against mosquito larvae.
Materials:
-
Test compound (e.g., this compound)
-
Solvent (e.g., DMSO)
-
Third-instar larvae of Anopheles gambiae or Culex pipiens pallens
-
24-well plates
-
Dechlorinated water
-
Larval food (e.g., fish food powder)
-
Incubator (27°C, 80% relative humidity, 12:12 h light:dark cycle)
Procedure:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of the test compound in DMSO.
-
Serial Dilutions: Perform serial dilutions of the stock solution to obtain a range of test concentrations (e.g., 1 nM to 10 µM).
-
Experimental Setup:
-
Add 1 mL of dechlorinated water to each well of a 24-well plate.
-
Add 1 µL of the appropriate test compound dilution to each well. For the control group, add 1 µL of DMSO.
-
Place 10 third-instar mosquito larvae into each well.
-
Add a small amount of larval food to each well.
-
-
Incubation: Incubate the plates at 27°C and 80% relative humidity with a 12:12 hour light:dark photoperiod.
-
Data Collection: Record the number of dead larvae in each well daily for 5 days.
-
Data Analysis: Calculate the LC50 values and their 95% confidence intervals using probit analysis.
Experimental Workflow: Insecticidal Bioassay
Section 2: Fungicidal Applications
Acylhydrazone derivatives have demonstrated efficacy against a range of plant pathogenic fungi.
Quantitative Data: Fungicidal Activity of Related Compounds
| Compound Class | Pathogen | Metric | Value | Reference |
| Triazone-acylhydrazone derivatives | Physalospora piricola | Inhibition Rate (50 mg/kg) | >50% for 39 compounds | [3] |
| 3,5-dichloro-4-methoxybenzaldehyde | Alternaria brassicicola | Conidial Germination Inhibition | 0.1-1 µg/mL (vapor) | [4] |
| 3,5-dichloro-4-methoxybenzaldehyde | Colletotrichum orbiculare | Conidial Germination Inhibition | 0.1-1 µg/mL (vapor) | [4] |
Experimental Protocol: In Vitro Fungicidal Assay
This protocol is a general method for assessing the in vitro fungicidal activity of a compound against phytopathogenic fungi.
Objective: To determine the concentration of a test compound required to inhibit the mycelial growth of a target fungus by 50% (EC50).
Materials:
-
Test compound
-
Solvent (e.g., acetone or DMSO)
-
Potato Dextrose Agar (PDA) medium
-
Pure culture of the target fungus (e.g., Physalospora piricola, Alternaria brassicicola)
-
Petri dishes (9 cm diameter)
-
Sterile cork borer (5 mm diameter)
-
Incubator
Procedure:
-
Compound-Amended Media:
-
Prepare PDA medium and autoclave.
-
Cool the medium to 50-55°C.
-
Add the test compound (dissolved in a minimal amount of solvent) to the molten PDA to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µg/mL). A control plate should contain only the solvent.
-
Pour the amended PDA into sterile Petri dishes.
-
-
Inoculation:
-
From the edge of an actively growing fungal culture, take a 5 mm mycelial disc using a sterile cork borer.
-
Place the mycelial disc, mycelium-side down, in the center of each PDA plate.
-
-
Incubation: Incubate the plates at the optimal growth temperature for the fungus (e.g., 25°C) in the dark.
-
Data Collection:
-
When the fungal growth in the control plate has reached approximately two-thirds of the plate diameter, measure the colony diameter of all treatments.
-
-
Data Analysis:
-
Calculate the percentage of mycelial growth inhibition using the formula: Inhibition (%) = [(dc - dt) / dc] * 100 where dc is the average colony diameter of the control and dt is the average colony diameter of the treatment.
-
Determine the EC50 value by plotting the inhibition percentage against the log of the compound concentration.
-
Logical Relationship: Fungicidal Action
Section 3: Herbicidal Applications
Hydrazide and hydrazonoyl derivatives have been shown to possess herbicidal activity, primarily through the inhibition of photosynthetic electron transport.
Quantitative Data: Herbicidal Activity of Related Compounds
| Compound Class | Test System | Metric | Value | Reference |
| Hydrazonoyl derivative (3e) | Spinach Chloroplasts | IC50 (PET Inhibition) | 2.34 µmol/dm³ | [5] |
| Diuron (commercial herbicide) | Spinach Chloroplasts | IC50 (PET Inhibition) | 1.9 µmol/dm³ | [5] |
Experimental Protocol: Inhibition of Photosynthetic Electron Transport (PET)
This protocol is based on the evaluation of PET inhibition in isolated spinach chloroplasts.[5]
Objective: To determine the IC50 value of a test compound for the inhibition of photosynthetic electron transport.
Materials:
-
Fresh spinach leaves
-
Isolation buffer (e.g., 0.4 M sucrose, 50 mM HEPES-KOH pH 7.6, 10 mM NaCl, 2 mM MgCl2)
-
Reaction medium (e.g., 0.1 M sucrose, 50 mM HEPES-KOH pH 7.6, 10 mM NaCl, 5 mM MgCl2)
-
2,6-dichlorophenolindophenol (DCPIP) as an artificial electron acceptor
-
Test compound dissolved in a suitable solvent (e.g., ethanol)
-
Spectrophotometer
Procedure:
-
Chloroplast Isolation:
-
Homogenize fresh spinach leaves in ice-cold isolation buffer.
-
Filter the homogenate through several layers of cheesecloth.
-
Centrifuge the filtrate at low speed (e.g., 200 x g for 2 min) to remove cell debris.
-
Centrifuge the supernatant at a higher speed (e.g., 1000 x g for 10 min) to pellet the chloroplasts.
-
Resuspend the chloroplast pellet in the reaction medium.
-
-
PET Measurement (Hill Reaction):
-
Prepare a reaction mixture containing the reaction medium, DCPIP, and the isolated chloroplasts.
-
Add various concentrations of the test compound to the reaction mixture.
-
Expose the mixture to a light source (e.g., a projector lamp).
-
Measure the rate of DCPIP reduction by monitoring the decrease in absorbance at 600 nm using a spectrophotometer.
-
-
Data Analysis:
-
Calculate the percentage of PET inhibition for each concentration of the test compound relative to a control without the compound.
-
Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of PET.
-
Signaling Pathway: Inhibition of Photosystem II
References
- 1. A new dibenzoylhydrazine with insecticidal activity against Anopheles mosquito larvae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Antimicrobial activity of the volatile compound 3,5-dichloro-4-methoxybenzaldehyde, produced by the mushroom Porostereum spadiceum, against plant-pathogenic bacteria and fungi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and Herbicidal Activity of New Hydrazide and Hydrazonoyl Derivatives | MDPI [mdpi.com]
Application Notes and Protocols: Derivatization of 3,5-Dichloro-4-methoxybenzohydrazide for Biological Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzohydrazide derivatives are a well-established class of compounds in medicinal chemistry, known for their wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The core structure of 3,5-Dichloro-4-methoxybenzohydrazide presents a promising scaffold for the development of novel therapeutic agents. The presence of the dichloro and methoxy functional groups offers unique electronic and steric properties that can be exploited to modulate biological activity. Derivatization of the hydrazide moiety, most commonly through the formation of hydrazones (Schiff bases) by condensation with various aldehydes and ketones, allows for the creation of a diverse library of compounds for biological screening. This document provides detailed protocols for the synthesis of such derivatives and their subsequent evaluation in common biological assays.
Data Presentation: Biological Activity of Structurally Related Compounds
Due to a lack of publicly available data on the biological activity of derivatives of this compound, the following table summarizes the antimicrobial activity of structurally related (3,5-dichloro-4-((5-aryl-1,3,4-thiadiazol-2-yl)methoxy)phenyl) aryl methanones. These compounds share the 3,5-dichloro-4-oxy substitution pattern and provide an indication of the potential for antimicrobial activity in this class of molecules.
Table 1: Minimum Inhibitory Concentration (MIC) of Structurally Related Aryl Methanone Derivatives
| Compound ID | Gram-Positive Bacteria | Gram-Negative Bacteria | Fungi |
| Bacillus subtilis (µg/mL) | Staphylococcus aureus (µg/mL) | Escherichia coli (µg/mL) | |
| 10a | 125 | 250 | 250 |
| 10b | 250 | 125 | 500 |
| 10c | >500 | 250 | 250 |
| 10d | 125 | >500 | 125 |
| 10e | 250 | 125 | 250 |
| 10f | 62.5 | 62.5 | 125 |
| Gentamicin | 6.25 | 6.25 | 6.25 |
| Nystatin | - | - | - |
Data is illustrative and based on findings for structurally related compounds to indicate potential activity.[1][2]
Experimental Protocols
Synthesis of N'-Aryl/Alkylidene-3,5-dichloro-4-methoxybenzohydrazide (Schiff Bases)
This protocol describes a general method for the synthesis of hydrazone derivatives from this compound and a variety of aldehydes or ketones.[3]
Materials:
-
This compound
-
Substituted aldehyde or ketone (e.g., benzaldehyde, salicylaldehyde, acetone)
-
Ethanol (absolute)
-
Glacial acetic acid (catalyst)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with hotplate
-
Beaker
-
Buchner funnel and filter paper
-
Crystallization dish
Procedure:
-
In a round-bottom flask, dissolve 10 mmol of this compound in 30 mL of absolute ethanol.
-
To this solution, add a solution of 10 mmol of the desired aldehyde or ketone in 20 mL of absolute ethanol.
-
Add 2-3 drops of glacial acetic acid to the reaction mixture to catalyze the reaction.
-
Attach a reflux condenser and heat the mixture to reflux with continuous stirring for 3-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the cooled reaction mixture into a beaker containing ice-cold water.
-
The solid product (Schiff base) will precipitate out.
-
Collect the precipitate by vacuum filtration using a Buchner funnel.
-
Wash the solid product with cold water and then with a small amount of cold ethanol.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol, methanol, or a mixture of solvents) to obtain the pure hydrazone derivative.
-
Dry the purified crystals in a desiccator.
-
Characterize the synthesized compound using appropriate analytical techniques such as FT-IR, ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.
In Vitro Antibacterial Screening: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This protocol outlines the determination of the minimum inhibitory concentration (MIC) of the synthesized derivatives against various bacterial strains.[3]
Materials:
-
Synthesized benzohydrazide derivatives
-
Bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa)
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Spectrophotometer
-
Micropipettes
-
Incubator
-
Dimethyl sulfoxide (DMSO)
-
Standard antibiotic (e.g., Gentamicin)
Procedure:
-
Preparation of Test Compounds: Prepare a stock solution of each synthesized derivative in DMSO (e.g., 10 mg/mL).
-
Preparation of Bacterial Inoculum: Culture the bacterial strains in MHB overnight at 37°C. Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension 1:100 in fresh MHB to obtain a final inoculum density of approximately 1.5 x 10⁶ CFU/mL.
-
Serial Dilution in Microtiter Plate:
-
Add 100 µL of sterile MHB to all wells of a 96-well microtiter plate.
-
Add 100 µL of the stock solution of the test compound to the first well of a row.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the row. Discard 100 µL from the last well. This will create a range of concentrations of the test compound.
-
-
Inoculation: Add 10 µL of the prepared bacterial inoculum to each well, resulting in a final volume of 110 µL and a final bacterial concentration of approximately 1.5 x 10⁵ CFU/mL.
-
Controls:
-
Positive Control: A well containing MHB and the bacterial inoculum (no test compound).
-
Negative Control: A well containing only MHB.
-
Standard Control: A row with a serial dilution of a standard antibiotic (e.g., Gentamicin).
-
-
Incubation: Cover the microtiter plate and incubate at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. This can be assessed visually or by measuring the optical density (OD) at 600 nm using a microplate reader.
In Vitro Anticancer Screening: MTT Assay for Cytotoxicity
This protocol describes the use of the MTT assay to evaluate the cytotoxic effects of the synthesized derivatives on cancer cell lines.
Materials:
-
Synthesized benzohydrazide derivatives
-
Cancer cell lines (e.g., HeLa, MCF-7)
-
Normal cell line (for selectivity assessment, e.g., BHK-21)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
CO₂ incubator
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare various concentrations of the synthesized derivatives by diluting the stock solution in a serum-free medium. After 24 hours of incubation, remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the test compounds. Include a vehicle control (DMSO treated) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plate for another 24-48 hours at 37°C in a 5% CO₂ incubator.
-
MTT Assay:
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 3-4 hours.
-
During this time, viable cells will metabolize the MTT into purple formazan crystals.
-
Carefully remove the medium from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated using the following formula:
-
% Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.
-
Visualizations
Caption: Workflow for derivatization and biological screening.
Caption: Putative anticancer signaling pathway.
Caption: Structure-Activity Relationship (SAR) logic.
References
Troubleshooting & Optimization
Technical Support Center: 3,5-Dichloro-4-methoxybenzohydrazide Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to aid researchers, scientists, and drug development professionals in optimizing the synthesis of 3,5-Dichloro-4-methoxybenzohydrazide.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for preparing this compound?
A1: The most prevalent and straightforward method is the hydrazinolysis of a corresponding ester, typically methyl or ethyl 3,5-dichloro-4-methoxybenzoate, with hydrazine hydrate in a suitable solvent like methanol or ethanol.[1] This reaction is generally carried out under reflux conditions.
Q2: My reaction yield is consistently low. What are the potential causes and how can I improve it?
A2: Low yields can arise from several factors:
-
Incomplete Reaction: The reaction may not have reached completion. To address this, you can try increasing the reaction time or elevating the temperature. Monitoring the reaction's progress using Thin Layer Chromatography (TLC) is highly recommended.[2]
-
Suboptimal Reagent Stoichiometry: The ratio of ester to hydrazine hydrate is crucial. An insufficient amount of hydrazine hydrate may lead to an incomplete reaction, while a large excess can sometimes complicate purification. A modest excess of hydrazine hydrate (e.g., 1.5-2.0 equivalents) is often beneficial.[3]
-
Side Reactions: The formation of byproducts can significantly reduce the yield of the desired product. One common side reaction is the formation of N,N'-diacylhydrazines (symmetrically di-substituted hydrazides).[4] Using a larger excess of hydrazine can often minimize this.
-
Product Loss During Work-up and Purification: Significant product loss can occur during extraction, washing, and recrystallization steps.[2][4] Optimizing your purification strategy is key to maximizing the isolated yield.
Q3: I am observing an impurity that is difficult to remove. What could it be and how can I purify my product effectively?
A3: A common impurity in hydrazide synthesis is the unreacted starting ester or byproducts from side reactions.[4][5] The two primary methods for purification are recrystallization and column chromatography.
-
Recrystallization: This is often the most effective method for purifying solid hydrazides.[2][4] Ethanol or methanol are commonly used solvents.[6] If your compound "oils out" or fails to crystallize, you may need to try a different solvent or a solvent mixture.[4]
-
Column Chromatography: If recrystallization proves ineffective, column chromatography is a reliable alternative for separating the desired product from impurities with different polarities.[5]
Q4: How critical are the reaction temperature and time?
A4: Both reaction time and temperature are critical parameters that can significantly influence the reaction yield.[7] Increasing the temperature can enhance the reaction rate, potentially leading to a higher yield in a shorter time.[8] However, excessively high temperatures can also promote the formation of degradation products or side reactions. Therefore, it is essential to find the optimal balance. For many benzohydrazide syntheses, refluxing for 2 to 6 hours is common.[1][6]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Formation | Incomplete reaction | - Increase the reaction time and continue to monitor by TLC.[2]- Gradually increase the reflux temperature.- Ensure you are using a sufficient excess of hydrazine hydrate (2-5 equivalents can be a good starting point).[9] |
| Purity of starting materials | - Use high-purity ester and hydrazine hydrate. | |
| Presence of Multiple Spots on TLC | Formation of side products (e.g., N,N'-diacylhydrazine) | - Increase the molar ratio of hydrazine hydrate to the ester.[9]- Add the ester solution slowly to the hydrazine solution to maintain a high concentration of hydrazine throughout the reaction. |
| Degradation of product | - Avoid excessively high temperatures or prolonged reaction times. | |
| Difficulty in Product Isolation | Product is soluble in the reaction mixture/filtrate | - If the product does not precipitate upon cooling, try adding cold water to induce precipitation.[9]- Concentrate the reaction mixture by evaporating the solvent under reduced pressure.[10] |
| Product "Oils Out" During Recrystallization | Improper solvent choice or supersaturation issues | - Use a larger volume of the recrystallization solvent.- Try a different solvent or a mixture of solvents.[4]- Ensure a slow cooling process to promote crystal growth over oil formation. |
Data Presentation
Table 1: Effect of Reaction Conditions on Benzohydrazide Yield (Illustrative Data from Similar Syntheses)
| Starting Ester | Hydrazine Hydrate (Equivalents) | Solvent | Temperature | Time (h) | Yield (%) | Reference |
| Methyl 4-methoxybenzoate | ~2.0 | Methanol | Reflux | 6 | 92% | [6] |
| 3,5-Dichloro-4-methoxybenzoic acid ethyl ester | Not Specified | Methanol | Reflux | 2 | 87% | [1] |
| Methyl 3,5-dichloro-4-hydroxybenzoate | ~10 | Methanol | Reflux | 3 | Quantitative | [10] |
| Benzoylpyrrolidin-2-one | 2.0 | Water | 25°C | 0.08 | 92% | [3] |
Experimental Protocols
Synthesis of this compound
This protocol is adapted from procedures for structurally similar compounds.[1][6][10]
Materials:
-
Methyl 3,5-dichloro-4-methoxybenzoate
-
Hydrazine hydrate (80-100%)
-
Methanol
-
Deionized water
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve methyl 3,5-dichloro-4-methoxybenzoate (1.0 eq) in methanol.
-
Add hydrazine hydrate (2.0-5.0 eq) to the solution.
-
Heat the reaction mixture to reflux and maintain for 2-6 hours.
-
Monitor the reaction progress by TLC until the starting ester is consumed.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
If a precipitate forms, collect the solid by filtration. If not, slowly add cold deionized water to the reaction mixture to induce precipitation.
-
Wash the collected solid with a small amount of cold methanol or water.
-
Dry the product under vacuum to obtain the crude this compound.
Purification by Recrystallization
-
Dissolve the crude product in a minimum amount of hot methanol or ethanol.
-
If the solution is colored, you may add a small amount of activated charcoal and heat for a few minutes.
-
Hot filter the solution to remove the charcoal or any insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Collect the purified crystals by filtration.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the crystals under vacuum.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for low yield in hydrazide synthesis.
References
- 1. 3,5-DICHLORO-4-METHOXYBENZENECARBOHYDRAZIDE synthesis - chemicalbook [chemicalbook.com]
- 2. benchchem.com [benchchem.com]
- 3. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of 4-Methoxybenzoylhydrazones and Evaluation of Their Antiglycation Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biotage.com [biotage.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. 3,5-DICHLORO-4-HYDROXYBENZOHYDRAZIDE synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Purification of Crude 3,5-Dichloro-4-methoxybenzohydrazide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 3,5-Dichloro-4-methoxybenzohydrazide.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities found in crude this compound?
A1: Common impurities can arise from unreacted starting materials or side reactions during the synthesis. These may include:
-
3,5-Dichloro-4-methoxybenzoic acid: The starting carboxylic acid or a hydrolysis product of the corresponding ester.
-
Ethyl or Methyl 3,5-Dichloro-4-methoxybenzoate: Unreacted starting ester.
-
Hydrazine hydrate: Excess reagent used in the synthesis.
-
Diacylhydrazide (N,N'-bis(3,5-dichloro-4-methoxybenzoyl)hydrazine): A common byproduct in hydrazide synthesis.
Q2: What is the recommended method for purifying crude this compound?
A2: Recrystallization is the most common and effective method for purifying solid this compound. Methanol or ethanol are often suitable solvents. For impurities that are difficult to remove by recrystallization, column chromatography may be necessary.
Q3: How can I monitor the purity of my sample during purification?
A3: Thin-layer chromatography (TLC) is a quick and effective way to monitor the progress of your purification. A suitable mobile phase, such as a mixture of ethyl acetate and hexanes, can be used to separate the desired product from its impurities. The purity of the final product can be confirmed by analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Troubleshooting Guides
This section addresses specific issues you might encounter during the purification of this compound.
Recrystallization Troubleshooting
| Issue | Potential Cause | Recommended Solution |
| The compound does not dissolve in the hot solvent. | The solvent is not polar enough, or an insufficient volume of solvent is being used. | Try a more polar solvent like methanol or ethanol. Ensure you are using a sufficient volume of hot solvent to dissolve the crude product completely. |
| The compound "oils out" instead of crystallizing. | The solution is supersaturated, or the boiling point of the solvent is higher than the melting point of the compound. Impurities can also lower the melting point. | Add a small amount of additional hot solvent to ensure the compound is fully dissolved. Allow the solution to cool more slowly. Seeding the solution with a pure crystal can also induce proper crystallization. |
| No crystals form upon cooling. | The solution is not saturated enough, or the cooling process is too rapid. | Concentrate the solution by boiling off some of the solvent and then allow it to cool slowly. Scratching the inside of the flask with a glass rod at the solvent line can help induce nucleation. |
| The purified product is still impure. | The chosen recrystallization solvent is not effective at separating the specific impurities present. The cooling process was too fast, trapping impurities within the crystal lattice. | Try a different recrystallization solvent or a solvent mixture. Ensure the solution cools slowly to allow for the formation of pure crystals. A second recrystallization may be necessary. If impurities persist, consider purification by column chromatography. |
Column Chromatography Troubleshooting
| Issue | Potential Cause | Recommended Solution |
| Poor separation of spots on TLC. | The mobile phase is either too polar or not polar enough. | Adjust the polarity of the mobile phase. For normal phase chromatography on silica gel, if the spots are too high (high Rf), decrease the polarity (e.g., increase the proportion of hexane in a hexane/ethyl acetate mixture). If the spots are too low (low Rf), increase the polarity (e.g., increase the proportion of ethyl acetate). |
| The compound is not eluting from the column. | The mobile phase is not polar enough. | Gradually increase the polarity of the mobile phase (gradient elution). For example, start with a low polarity solvent system and slowly increase the percentage of the more polar solvent. |
| Cracks or channels form in the column bed. | Improper packing of the column. | Ensure the silica gel is packed uniformly and without air bubbles. Applying gentle pressure can help create a more compact and stable column bed. |
Data Presentation
Solvent Selection for Recrystallization
| Solvent | Solubility at Room Temperature | Solubility at Boiling Point | Recommendation for Recrystallization |
| Methanol | Sparingly Soluble | Soluble | Good |
| Ethanol | Sparingly Soluble | Soluble | Good |
| Acetonitrile | Slightly Soluble | Soluble | Potentially Suitable |
| Water | Insoluble | Insoluble | Not Suitable |
| Hexanes | Insoluble | Insoluble | Not Suitable (can be used as an anti-solvent) |
| Dichloromethane | Soluble | Very Soluble | Poor (may be used as a solvent for chromatography) |
Experimental Protocols
Protocol 1: Recrystallization of this compound from Methanol
-
Dissolution: In a flask, add the crude this compound. Add a small amount of methanol and heat the mixture to boiling while stirring. Continue adding methanol dropwise until the solid is completely dissolved.
-
Decoloration (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal, and then reheat the solution to boiling for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities (and charcoal if used).
-
Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold methanol to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator.
Protocol 2: Flash Column Chromatography of this compound
-
Stationary Phase: Silica gel (60 Å, 230-400 mesh).
-
Mobile Phase Selection: Determine a suitable mobile phase using TLC. A good starting point is a mixture of hexanes and ethyl acetate. Adjust the ratio to achieve an Rf value of approximately 0.2-0.3 for the desired compound. A gradient elution from a less polar to a more polar solvent system (e.g., starting with 10% ethyl acetate in hexanes and gradually increasing to 50% ethyl acetate) can also be effective.
-
Column Packing: Pack the column with silica gel as a slurry in the initial, least polar mobile phase.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase) and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully load the dry silica gel onto the top of the column.
-
Elution: Begin eluting with the mobile phase, collecting fractions.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Visualizations
Caption: General experimental workflow for the purification of this compound.
Caption: Troubleshooting logic for common recrystallization problems.
Benzohydrazide Recrystallization: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the recrystallization of benzohydrazide and its derivatives. It includes detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and solubility data to address common challenges encountered during the purification process.
Troubleshooting Guide
This guide addresses specific issues that may arise during the recrystallization of benzohydrazide compounds, offering potential causes and solutions in a question-and-answer format.
Q1: My benzohydrazide compound is not dissolving in the chosen solvent, even with heating.
Possible Causes:
-
Inappropriate Solvent: The polarity of the solvent may not be suitable for your specific benzohydrazide derivative.
-
Insufficient Solvent: The volume of solvent may be too low to dissolve the amount of compound.
-
Low Temperature: The solvent may not have reached a high enough temperature to facilitate dissolution.
Solutions:
-
Solvent Selection: Benzohydrazide is soluble in polar protic solvents like ethanol and methanol, and sparingly soluble in less polar solvents like diethyl ether and chloroform.[1] For substituted benzohydrazides, the polarity of the substituent will influence solvent choice. Consider a solvent with a similar polarity to your compound.
-
Increase Solvent Volume: Add small portions of hot solvent incrementally until the solid dissolves. Be mindful not to add an excessive amount, as this will reduce your final yield.[2]
-
Ensure Proper Heating: Heat the solvent to its boiling point and maintain this temperature while dissolving the compound.[2]
Q2: No crystals are forming after the solution has cooled.
Possible Causes:
-
Supersaturation: The solution may be supersaturated, meaning the concentration of the dissolved compound is higher than its normal solubility at that temperature, but crystal nucleation has not initiated.
-
Excess Solvent: Too much solvent was used, and the solution is not saturated enough for crystals to form upon cooling.[3]
Solutions:
-
Induce Crystallization:
-
Scratching: Scratch the inside of the flask with a glass rod at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[4][5]
-
Seeding: Add a single, pure crystal of your benzohydrazide compound to the solution. This "seed" crystal will act as a template for other molecules to crystallize upon.[4]
-
Cooling: Cool the solution in an ice bath to further decrease the solubility of the compound.[6]
-
-
Reduce Solvent Volume: If crystallization still does not occur, gently heat the solution to evaporate some of the solvent, thereby increasing the concentration of the compound, and then allow it to cool again.[7]
Q3: My compound has "oiled out" instead of forming crystals.
Possible Causes:
-
Melting Point vs. Boiling Point: The melting point of your benzohydrazide compound may be lower than the boiling point of the solvent. As the solution cools, the compound comes out of solution as a liquid (an oil) rather than a solid.[3]
-
High Concentration of Impurities: Impurities can lower the melting point of the compound, increasing the likelihood of oiling out.[8]
-
Rapid Cooling: Cooling the solution too quickly can sometimes lead to the formation of an oil instead of crystals.[9]
Solutions:
-
Reheat and Dilute: Reheat the solution until the oil redissolves completely. Add a small amount of additional hot solvent to lower the saturation point and then allow the solution to cool slowly.[10]
-
Change Solvent: Select a solvent with a lower boiling point.
-
Use a Solvent Mixture: Dissolve the compound in a "good" solvent (in which it is highly soluble) and then add a "poor" solvent (in which it is less soluble) dropwise while hot until the solution becomes slightly cloudy. Then, allow it to cool slowly. A common mixture for polar compounds is ethanol and water.[11]
-
Slow Cooling: Allow the solution to cool to room temperature undisturbed before placing it in an ice bath.[9]
Q4: The yield of my recrystallized benzohydrazide is very low.
Possible Causes:
-
Excessive Solvent: Using too much solvent will result in a significant portion of your product remaining dissolved in the mother liquor.[2]
-
Premature Crystallization: Crystals may have formed during a hot filtration step and were lost.
-
Washing with Warm Solvent: Washing the collected crystals with a solvent that is not ice-cold can dissolve some of the product.[2]
Solutions:
-
Minimize Solvent: Use the minimum amount of hot solvent necessary to dissolve the crude product.[2]
-
Preheat Filtration Apparatus: If performing a hot filtration, ensure the funnel and receiving flask are pre-heated to prevent premature crystallization.
-
Use Ice-Cold Washing Solvent: Always wash the filtered crystals with a small amount of ice-cold solvent.[2]
-
Second Crop: The filtrate (mother liquor) can be concentrated by heating to evaporate some of the solvent and then cooled again to obtain a second crop of crystals. Note that this second crop may be less pure than the first.[9]
Frequently Asked Questions (FAQs)
What is the best solvent for recrystallizing benzohydrazide? Ethanol is a commonly used and effective solvent for recrystallizing benzohydrazide and many of its derivatives.[6] It is a polar protic solvent in which benzohydrazide is soluble when hot and less soluble when cold. Water can also be used, as benzohydrazide is soluble in hot water.[1] The ideal solvent will have a steep solubility curve for the compound of interest, meaning it is very soluble at high temperatures and has low solubility at low temperatures.[12]
How can I remove colored impurities during recrystallization? If your solution is colored by impurities, you can add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities. Use a minimal amount of charcoal, as it can also adsorb some of your product. After adding the charcoal, heat the solution for a few minutes and then perform a hot gravity filtration to remove the charcoal before allowing the solution to cool.[6]
What is a mixed-solvent recrystallization and when should I use it? A mixed-solvent recrystallization is used when a single solvent is not ideal. This typically occurs when the compound is very soluble in one solvent and poorly soluble in another. The two solvents must be miscible. The crude compound is dissolved in a minimum amount of the "good" hot solvent, and then the "poor" hot solvent is added dropwise until the solution becomes turbid (cloudy). A few drops of the "good" solvent are then added to redissolve the precipitate, and the solution is allowed to cool slowly.[11] This technique is often useful for preventing oiling out.
Data Presentation
Table 1: Solubility of Benzohydrazide in Various Solvents at Different Temperatures
| Solvent | Temperature (°C) | Solubility ( g/100g solvent) |
| Water | 15 | 1.3 |
| Water | 20 | 1.5 |
| Water | 25 | 1.8 |
| Water | 30 | 2.2 |
| Water | 35 | 2.7 |
| Water | 40 | 3.3 |
| Water | 45 | 4.0 |
| Water | 50 | 4.9 |
| Water | 55 | 6.0 |
| Methanol | 15 | 39.1 |
| Methanol | 20 | 43.5 |
| Methanol | 25 | 48.3 |
| Methanol | 30 | 53.6 |
| Methanol | 35 | 59.4 |
| Methanol | 40 | 65.8 |
| Methanol | 45 | 72.8 |
| Methanol | 50 | 80.5 |
| Methanol | 55 | 88.9 |
| Ethanol | 15 | 18.2 |
| Ethanol | 20 | 20.8 |
| Ethanol | 25 | 23.7 |
| Ethanol | 30 | 26.9 |
| Ethanol | 35 | 30.5 |
| Ethanol | 40 | 34.5 |
| Ethanol | 45 | 38.9 |
| Ethanol | 50 | 43.8 |
| Ethanol | 55 | 49.2 |
Data synthesized from publicly available chemical databases and research articles.
Table 2: Recommended Solvents for Recrystallization of Substituted Benzohydrazides
| Substituent | Recommended Solvent(s) | Notes |
| Nitro (e.g., 4-Nitrobenzohydrazide) | Ethanol, Acetic Acid | Nitro-substituted compounds are often less soluble in alcohols than the parent compound. |
| Chloro (e.g., 4-Chlorobenzohydrazide) | Ethanol | Generally, halogenated derivatives have similar solubility profiles to the parent compound. |
| Methoxy (e.g., 4-Methoxybenzohydrazide) | Ethanol, Methanol | The methoxy group can increase solubility in polar solvents. |
| Amino (e.g., 4-Aminobenzohydrazide) | Water, Ethanol/Water mixture | The amino group increases polarity and solubility in protic solvents. |
Experimental Protocols
Detailed Protocol for the Recrystallization of Benzohydrazide from Ethanol
This protocol describes the purification of approximately 10 grams of crude benzohydrazide.
Materials:
-
Crude benzohydrazide (approx. 10 g)
-
95% Ethanol
-
Activated charcoal (optional)
-
250 mL Erlenmeyer flask
-
100 mL Graduated cylinder
-
Hot plate
-
Buchner funnel and filter flask
-
Filter paper
-
Glass stirring rod
-
Watch glass
-
Ice bath
Procedure:
-
Dissolution: Place the crude benzohydrazide into the 250 mL Erlenmeyer flask. Add approximately 50 mL of 95% ethanol. Heat the mixture on a hot plate to the boiling point of the ethanol while gently swirling the flask. Continue to add small portions of hot ethanol until all the benzohydrazide has just dissolved. Avoid adding a large excess of solvent.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount (a spatula tip) of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration (if charcoal was used or if insoluble impurities are present): If you used activated charcoal or if there are visible insoluble impurities, perform a hot gravity filtration. To do this, preheat a clean Erlenmeyer flask and a funnel with a fluted filter paper by placing them on the hot plate. Pour the hot solution through the fluted filter paper into the clean, hot flask.
-
Crystallization: Cover the flask containing the hot, clear solution with a watch glass and allow it to cool slowly to room temperature on a heat-resistant surface. Do not disturb the flask during this time. Crystal formation should begin as the solution cools.
-
Complete Crystallization: Once the flask has reached room temperature and crystal growth appears to have stopped, place the flask in an ice bath for at least 30 minutes to maximize the yield of crystals.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel and a clean filter flask.
-
Washing: Wash the crystals on the filter paper with a small amount of ice-cold 95% ethanol to remove any remaining soluble impurities.
-
Drying: Allow the crystals to dry on the filter paper by drawing air through them for a period of time. For complete drying, transfer the crystals to a watch glass and let them air dry or place them in a desiccator.
-
Characterization: Determine the melting point of the recrystallized benzohydrazide. Pure benzohydrazide has a melting point of 112-114 °C.[13]
Mandatory Visualization
Caption: General workflow for troubleshooting common issues in the recrystallization of benzohydrazide compounds.
Caption: Decision-making flowchart for troubleshooting the absence of crystal formation during recrystallization.
Caption: A logical guide to resolving the issue of a compound "oiling out" during the recrystallization process.
References
- 1. Home Page [chem.ualberta.ca]
- 2. medium.com [medium.com]
- 3. Tips & Tricks [chem.rochester.edu]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. web.mnstate.edu [web.mnstate.edu]
- 7. Chemistry Teaching Labs - Single-solvents [chemtl.york.ac.uk]
- 8. people.chem.umass.edu [people.chem.umass.edu]
- 9. web.mnstate.edu [web.mnstate.edu]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. mt.com [mt.com]
- 12. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 13. Reagents & Solvents [chem.rochester.edu]
common side reactions in the synthesis of hydrazides
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of hydrazides. Our aim is to equip researchers with the knowledge to mitigate side reactions, optimize reaction conditions, and ensure the successful synthesis of target hydrazide compounds.
Frequently Asked Questions (FAQs)
Q1: What is the most common side reaction during the synthesis of hydrazides from esters or acyl chlorides?
A1: The most prevalent side reaction is the formation of a 1,2-diacylhydrazine byproduct. This occurs when a second molecule of the ester or acyl chloride reacts with the initially formed monoacylhydrazide. This "over-acylation" is particularly common when using highly reactive acylating agents like acyl chlorides and anhydrides.[1] To minimize this, a significant excess of hydrazine hydrate is often employed to favor the formation of the desired monoacylhydrazide.[2]
Q2: How can I minimize the formation of the 1,2-diacylhydrazine byproduct?
A2: Several strategies can be employed to suppress the formation of the 1,2-diacylhydrazine:
-
Stoichiometry Control: Use a significant molar excess of hydrazine hydrate (ranging from 5 to 20 equivalents) relative to the ester or acyl chloride.[2] This increases the probability of the acylating agent reacting with hydrazine rather than the monoacylhydrazide product.
-
Slow Addition: Add the acyl chloride or ester dropwise to a solution of hydrazine hydrate, especially when using highly reactive acyl chlorides. This maintains a low concentration of the acylating agent throughout the reaction, disfavoring the second acylation step.
-
Low Temperature: Perform the reaction at low temperatures (e.g., -75°C to 0°C), particularly when using acyl chlorides.[1] Lower temperatures reduce the rate of the second acylation reaction more significantly than the first.
-
Solvent Dilution: Using a more dilute solution of hydrazine can also help to reduce the formation of the diacylhydrazine byproduct.[1]
Q3: I am synthesizing a hydrazide from a γ-lactone. Are there any specific side reactions I should be aware of?
A3: Yes, when synthesizing hydrazides from lactones, the primary reaction is the ring-opening of the lactone by hydrazine to form a hydroxy-substituted hydrazide. While this is generally a straightforward reaction, the potential for further intramolecular or intermolecular reactions exists, depending on the specific substrate and reaction conditions. It is important to carefully monitor the reaction to avoid the formation of undesired cyclized or oligomeric byproducts.
Q4: My hydrazide product seems to be degrading. What are the likely causes and how can I prevent this?
A4: Hydrazides can be susceptible to degradation under certain conditions:
-
Hydrolysis: The hydrazide functional group can be hydrolyzed back to the corresponding carboxylic acid and hydrazine, particularly under strong acidic or basic conditions. Aromatic hydrazones, which share a similar linkage, are known to be unstable in acidic environments.[3][4] It is advisable to maintain a near-neutral pH during workup and storage.
-
Oxidation: The N-H bonds in hydrazides can be susceptible to oxidation. It is recommended to store purified hydrazides under an inert atmosphere (like nitrogen or argon), protected from light, and at low temperatures to minimize oxidative degradation.
Q5: How can I effectively monitor the progress of my hydrazide synthesis?
A5: Thin-Layer Chromatography (TLC) is the most common and effective method for monitoring the reaction progress.[2] By spotting the reaction mixture alongside the starting material, you can observe the disappearance of the starting material spot and the appearance of the product spot(s). It is crucial to choose an appropriate solvent system that provides good separation between the starting material, the desired monoacylhydrazide, and the potential 1,2-diacylhydrazine byproduct.
Troubleshooting Guides
Issue 1: Low Yield of the Desired Hydrazide
| Possible Cause | Troubleshooting & Optimization |
| Incomplete Reaction | - Extend the reaction time and continue to monitor by TLC until the starting material is consumed.[2] - Increase the reaction temperature. For hydrazinolysis of esters, refluxing in a suitable solvent like ethanol is common. - Use a larger excess of hydrazine hydrate to drive the reaction to completion.[2] |
| Formation of 1,2-Diacylhydrazine | - Increase the molar excess of hydrazine hydrate. - If using an acyl chloride, add it slowly to the hydrazine solution at a low temperature.[1] - Dilute the reaction mixture.[1] |
| Product Loss During Workup | - Hydrazides can be water-soluble. If precipitating the product from an aqueous solution, ensure the solution is sufficiently cold to maximize precipitation. - If performing a liquid-liquid extraction, ensure the correct pH of the aqueous layer to minimize the solubility of the hydrazide. Multiple extractions with the organic solvent may be necessary. |
| Degradation of Product | - Avoid strongly acidic or basic conditions during workup.[3] - Work up the reaction promptly upon completion and store the purified product under an inert atmosphere at low temperature. |
Issue 2: Presence of 1,2-Diacylhydrazine Impurity in the Final Product
| Possible Cause | Troubleshooting & Optimization |
| Suboptimal Reaction Conditions | - Re-evaluate the reaction parameters. Key factors to adjust are: increasing the excess of hydrazine, lowering the reaction temperature (especially for acyl chlorides), and slowing the rate of addition of the acylating agent.[1] |
| Ineffective Purification | - Recrystallization: This is often the most effective method for removing the diacylhydrazine byproduct, which is typically less soluble than the monoacylhydrazide in common solvents. Experiment with different solvent systems to find one that provides good differential solubility. - Column Chromatography: If recrystallization is ineffective, purification by column chromatography on silica gel can be employed. A solvent gradient may be necessary to achieve good separation.[5] |
Data Presentation
The formation of the undesired bis-hydrazide byproduct is a critical factor in optimizing the synthesis of monoacylhydrazides from acyl chlorides. The following table, adapted from data in U.S. Patent 8,110,705 B2, illustrates the impact of reaction conditions on the formation of a bis-hydrazide byproduct.
| Experiment No. | Hydrazine/Methylene Chloride (v/v) | Temperature (°C) | Acid Chloride Addition Time (hrs) | Bis-Hydrazide Byproduct (%) |
| 1 | 24-32% | -68 to -75 | < 3 | ~20% |
| 2 | 12-16% | -68 to -75 | > 3 | 3-5% |
Data adapted from US Patent 8,110,705 B2. The data shows that a more dilute hydrazine solution and a slower addition of the acid chloride significantly reduce the formation of the bis-hydrazide byproduct.[1]
Experimental Protocols
Protocol 1: Synthesis of a Hydrazide from an Ester
This protocol provides a general procedure for the synthesis of a hydrazide from an ester via hydrazinolysis.
Materials:
-
Ester (1.0 eq)
-
Hydrazine hydrate (10-20 eq)
-
Ethanol (or other suitable alcohol)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve the ester in a minimal amount of ethanol.
-
Add hydrazine hydrate (10-20 equivalents) to the solution.
-
Heat the reaction mixture to reflux and monitor the progress by TLC. The reaction time can vary from a few hours to overnight.[2]
-
Once the reaction is complete (indicated by the disappearance of the starting ester on TLC), cool the mixture to room temperature.
-
The product may precipitate upon cooling. If so, collect the solid by vacuum filtration and wash with cold ethanol to remove excess hydrazine.
-
If the product does not precipitate, the solvent can be removed under reduced pressure. The residue can then be triturated with water or another solvent in which the product is insoluble to induce precipitation, or purified by column chromatography.[6]
Protocol 2: Synthesis of a Hydrazide from an Acyl Chloride
This protocol outlines a method for synthesizing a hydrazide from an acyl chloride, with measures to minimize the formation of the 1,2-diacylhydrazine byproduct.
Materials:
-
Acyl chloride (1.0 eq)
-
Hydrazine hydrate (at least 2.5 eq)
-
Inert solvent (e.g., methylene chloride, THF)
-
Base (e.g., sodium hydroxide, triethylamine) (optional, to neutralize HCl byproduct)
Procedure:
-
In a three-necked round-bottom flask equipped with a dropping funnel, a thermometer, and a nitrogen inlet, prepare a stirred slurry of hydrazine hydrate in the chosen inert solvent.
-
Cool the slurry to a low temperature (e.g., -75°C to 0°C).[1]
-
Dissolve the acyl chloride in the same inert solvent and add it to the dropping funnel.
-
Add the acyl chloride solution dropwise to the cold, stirred hydrazine slurry over a period of several hours. Maintain the low temperature throughout the addition.[1]
-
After the addition is complete, allow the reaction to stir for an additional period while monitoring by TLC.
-
For workup, the reaction mixture can be washed with water to remove excess hydrazine and any salts. The organic layer is then dried and the solvent is removed under reduced pressure to yield the crude hydrazide.
-
Purify the crude product by recrystallization or column chromatography to remove any diacylhydrazine byproduct.
Visualization and Analysis
TLC Visualization
Effective visualization of TLC plates is crucial for monitoring the reaction and assessing purity.
-
UV Light (254 nm): A non-destructive method suitable for aromatic or conjugated compounds. The starting material, monoacylhydrazide, and diacylhydrazine may all be UV-active.
-
Potassium Permanganate (KMnO₄) Stain: A good general stain for oxidizable functional groups. Hydrazides will typically show up as yellow-brown spots on a purple background.
-
Ninhydrin Stain: While typically used for primary amines, a two-step process can visualize hydrazides. First, the plate is dipped in a solution of triphenylphosphine to reduce the hydrazide to an amine, followed by dipping in a ninhydrin solution and heating.[7][8] This can provide a more specific visualization for nitrogen-containing compounds.
-
p-Anisaldehyde Stain: A versatile stain that can produce a range of colors for different functional groups upon heating. It can be useful for differentiating between the starting material and products based on the resulting spot colors.
NMR Spectroscopy
¹H and ¹³C NMR spectroscopy are powerful tools for confirming the structure of the desired hydrazide and identifying the presence of the 1,2-diacylhydrazine impurity.
-
¹H NMR:
-
Monoacylhydrazide: Will typically show two sets of N-H protons (from -CONHNH₂ ), which may be broad and exchangeable with D₂O.
-
1,2-Diacylhydrazine: Will show a characteristic single, often broad, peak for the two equivalent N-H protons of the -CONHNH CO- moiety. The absence of the -NH₂ protons is a key indicator. The chemical shift of these protons will differ from those of the monoacylhydrazide.
-
-
¹³C NMR:
-
The carbonyl carbon signal of the monoacylhydrazide will be distinct from that of the 1,2-diacylhydrazine. The more symmetric diacylhydrazine will have a single carbonyl resonance, while an unsymmetrical diacylhydrazine would show two.
-
Logical Troubleshooting Workflow
Below is a DOT language script for a Graphviz diagram that outlines a logical workflow for troubleshooting common issues in hydrazide synthesis.
Caption: Troubleshooting workflow for hydrazide synthesis.
References
- 1. US8110705B2 - Processes for making hydrazides - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Hydrolytic Stability of Unsubstituted Hydrazones of Aromatic Carbonyl Compounds in Reversed-Phase HPLC - Deruish - Journal of Analytical Chemistry [gynecology.orscience.ru]
- 5. Synthesis of hydrazides of heterocyclic amines and their antimicrobial and spasmolytic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. beta.chem.uw.edu.pl [beta.chem.uw.edu.pl]
- 8. researchgate.net [researchgate.net]
stability of 3,5-Dichloro-4-methoxybenzohydrazide in aqueous solutions
Technical Support Center: 3,5-Dichloro-4-methoxybenzohydrazide
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound in aqueous solutions?
A1: The main stability concern for benzohydrazides, including this compound, is hydrolysis of the hydrazide bond. This reaction can be catalyzed by both acidic and basic conditions. Other potential concerns include oxidation, particularly if the experimental medium contains oxidizing agents or is exposed to air for extended periods, and photodegradation if the compound is light-sensitive.[1][2][3]
Q2: How does pH typically affect the stability of this compound?
A2: The hydrazide functional group is susceptible to both acid- and base-catalyzed hydrolysis. Studies on similar hydrazide compounds show that stability is often greatest near neutral pH and decreases in highly acidic or alkaline solutions.[3][4] For example, a study on hydralazine hydrochloride found it has maximum stability around pH 3.5.[4] It is crucial to determine the optimal pH range for your specific experiments.
Q3: What are the likely degradation products of this compound in an aqueous buffer?
A3: The most probable degradation pathway is the hydrolysis of the amide bond. This would break the molecule into two primary degradants: 3,5-dichloro-4-methoxybenzoic acid and hydrazine . The formation of these products can be monitored using analytical techniques like HPLC or LC-MS.
Q4: My in vitro assay results are inconsistent. Could compound instability be the cause?
A4: Yes, absolutely. Inconsistent results in biological assays are a common sign of compound instability.[1] If the compound degrades in the assay medium over the course of the experiment, its effective concentration will decrease, leading to poor reproducibility and an underestimation of its true biological activity.[1] It is recommended to assess the compound's stability directly in your assay buffer or cell culture medium under the exact experimental conditions (e.g., temperature, CO₂ levels).[1]
Q5: What are the best practices for preparing and storing stock solutions of this compound?
A5: To minimize degradation, follow these best practices:
-
Solvent: Prepare high-concentration stock solutions in an anhydrous, aprotic polar solvent such as dimethyl sulfoxide (DMSO).
-
Storage: Store stock solutions at -20°C or -80°C in tightly sealed vials to minimize exposure to moisture and air.
-
Light: Protect solutions from light by using amber vials or wrapping vials in aluminum foil.
-
Working Solutions: Prepare fresh aqueous working solutions from the frozen stock immediately before each experiment. Avoid repeated freeze-thaw cycles of the stock solution by aliquoting it after the initial preparation.[2]
Troubleshooting Guide
| Observed Problem | Potential Cause Related to Stability | Recommended Action |
| Poor reproducibility or variable activity in cell-based assays. | The compound is degrading in the cell culture medium over the incubation period (e.g., 24, 48, 72 hours). | Perform a stability study by incubating the compound in the specific cell culture medium (with and without serum/cells) for the duration of your experiment. Analyze samples at different time points (e.g., 0, 4, 8, 24, 48h) by HPLC or LC-MS to quantify the remaining parent compound.[1][5] |
| Appearance of new, unexpected peaks in HPLC/LC-MS chromatograms. | Degradation products are forming in your solution. | Use forced degradation (stress testing) to intentionally generate degradation products. This helps in identifying the unknown peaks and confirming the degradation pathway. Compare the retention times of peaks from your experimental sample with those from the stressed samples.[6] |
| Loss of compound concentration in prepared aqueous buffers over a short time. | The compound is either unstable at the pH of the buffer or is precipitating out of solution. | First, visually inspect for precipitation. If none is observed, perform a time-course stability study in that buffer. Analyze samples by HPLC at time points like 0, 1, 4, and 24 hours. If instability is confirmed, consider adjusting the buffer pH or adding a co-solvent if compatible with your experiment. |
Data Presentation Template for Stability Studies
Use the following table structure to log and compare data from your stability experiments.
| Condition | Time Point (hours) | Replicate 1 (% Remaining) | Replicate 2 (% Remaining) | Replicate 3 (% Remaining) | Average (% Remaining) | Observations (e.g., color change, precipitate) |
| pH 4.0 Buffer, 37°C | 0 | 100.0 | 100.0 | 100.0 | 100.0 | Clear Solution |
| 2 | ||||||
| 6 | ||||||
| 24 | ||||||
| pH 7.4 Buffer, 37°C | 0 | 100.0 | 100.0 | 100.0 | 100.0 | Clear Solution |
| 2 | ||||||
| 6 | ||||||
| 24 | ||||||
| pH 9.0 Buffer, 37°C | 0 | 100.0 | 100.0 | 100.0 | 100.0 | Clear Solution |
| 2 | ||||||
| 6 | ||||||
| 24 |
Experimental Protocols
Protocol 1: Forced Degradation (Stress Testing) Protocol
Forced degradation studies are essential for identifying potential degradation pathways and validating that your analytical method is "stability-indicating."[6][7][8][9]
-
Preparation: Prepare a 1 mg/mL solution of this compound in a 50:50 mixture of acetonitrile and water.
-
Acid Hydrolysis: Mix 1 mL of the compound solution with 1 mL of 0.1 N HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the compound solution with 1 mL of 0.1 N NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix 1 mL of the compound solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Store at room temperature, protected from light, for 24 hours.
-
Thermal Degradation: Keep a solid sample of the compound in an oven at 70°C for 48 hours. Also, keep a solution of the compound at 70°C for 48 hours.
-
Photolytic Degradation: Expose a solution of the compound to direct sunlight or a photostability chamber for 24-48 hours. Keep a control sample wrapped in foil to protect it from light.
-
Analysis: Before analysis, neutralize the acidic and basic samples. Dilute all samples to an appropriate concentration and analyze by a suitable HPLC-UV or LC-MS method. Aim for 10-30% degradation for optimal results.
Protocol 2: Example HPLC-UV Method for Stability Analysis
This is a starting point; the method must be optimized and validated for your specific application.
-
Instrument: High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: Start at 95% A / 5% B, ramp to 5% A / 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions and equilibrate.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Scan for optimal wavelength (e.g., 254 nm or a lambda max specific to the compound).
-
Injection Volume: 10 µL.
-
Quantification: Calculate the percentage of the parent compound remaining by comparing its peak area at each time point to the peak area at time zero.
Visualizations
Caption: Troubleshooting workflow for inconsistent assay results.
Caption: General hydrolysis pathway of the target compound.
References
- 1. benchchem.com [benchchem.com]
- 2. resolvemass.ca [resolvemass.ca]
- 3. Stability studies of hydrazide and hydroxylamine-based glycoconjugates in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Stability studies of hydralazine hydrochloride in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. protocolsandsolutions.com [protocolsandsolutions.com]
- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biopharminternational.com [biopharminternational.com]
- 8. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 9. acdlabs.com [acdlabs.com]
optimizing reaction conditions for Schiff base formation with 3,5-Dichloro-4-methoxybenzohydrazide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction conditions for Schiff base formation with 3,5-Dichloro-4-methoxybenzohydrazide.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction scheme for the formation of a Schiff base from this compound?
A1: The reaction involves the condensation of the hydrazide group of this compound with an aldehyde or a ketone. The lone pair of electrons on the terminal nitrogen of the hydrazide attacks the electrophilic carbonyl carbon of the aldehyde or ketone, followed by the elimination of a water molecule to form the characteristic imine or azomethine group (-C=N-) of the Schiff base.
Q2: What are the typical starting materials and reagents required?
A2:
-
Hydrazide: this compound
-
Carbonyl compound: A suitable aldehyde or ketone
-
Solvent: Commonly used solvents include ethanol, methanol, or water.[1][2] In some cases, polar aprotic solvents like DMF may be beneficial.[3]
-
Catalyst (optional but recommended): A few drops of glacial acetic acid are often added to catalyze the reaction.[2][4][5]
Q3: How can I monitor the progress of the reaction?
A3: The progress of the reaction can be effectively monitored by Thin Layer Chromatography (TLC).[2] A suitable mobile phase, for example, a mixture of chloroform and methanol (e.g., 8:2 v/v), can be used to separate the reactants from the product.[2] The disappearance of the starting material spots and the appearance of a new product spot indicate the progression of the reaction.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of Schiff bases from this compound.
Problem 1: Low or No Product Yield
| Possible Cause | Troubleshooting Step | Rationale |
| Low reactivity of the aldehyde/ketone | 1. Increase the reaction temperature to reflux. 2. Extend the reaction time. Reactions can sometimes take up to 24 hours.[3] 3. Add a catalytic amount of glacial acetic acid.[2][4] | Increasing temperature and time provides more energy for the reaction to overcome the activation barrier. An acid catalyst protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the hydrazide. |
| Poor solubility of reactants | 1. Try a different solvent system. If using ethanol or methanol, consider a more polar aprotic solvent like DMF.[3] 2. Gently warm the mixture to aid dissolution before initiating the reaction at the desired temperature. | The reactants must be in the solution to react. Changing the solvent can significantly impact the solubility of both the hydrazide and the carbonyl compound. |
| Steric hindrance | If the aldehyde or ketone is sterically bulky, the reaction may be slow. Consider increasing the reaction temperature and time significantly. | Bulky groups around the carbonyl carbon can hinder the approach of the nucleophilic hydrazide. |
| Decomposition of reactants or product | If the reaction is heated for an extended period at high temperatures, decomposition may occur. Monitor the reaction by TLC for the appearance of side products. If decomposition is suspected, try running the reaction at a lower temperature for a longer duration. | Some organic molecules are sensitive to heat and can degrade over time. |
Problem 2: Impure Product
| Possible Cause | Troubleshooting Step | Rationale |
| Unreacted starting materials | 1. Ensure the reaction has gone to completion using TLC. 2. Recrystallize the crude product from a suitable solvent like ethanol.[6] | Recrystallization is a powerful technique for purifying solid organic compounds by separating them from impurities based on differences in solubility. |
| Formation of side products | 1. If side reactions are observed on TLC, try optimizing the reaction conditions (e.g., lower temperature, shorter reaction time, or eliminating the catalyst if it promotes side reactions). 2. Column chromatography may be necessary for purification if recrystallization is ineffective. | Side reactions can sometimes be minimized by adjusting the reaction parameters. Chromatography provides a more robust method for separating compounds with similar polarities. |
Experimental Protocols
General Protocol for Schiff Base Synthesis
This protocol is a general guideline and may require optimization for specific aldehydes or ketones.
-
Dissolve the Reactants: In a round-bottom flask, dissolve one molar equivalent of this compound in a suitable solvent (e.g., 20 mL of methanol or ethanol).[7][8]
-
Add the Carbonyl Compound: To this solution, add one molar equivalent of the desired aldehyde or ketone.[7]
-
Add Catalyst (Optional): Add 2-3 drops of glacial acetic acid to the reaction mixture.[5]
-
Reaction: Stir the mixture at room temperature or reflux for a period ranging from a few hours to 24 hours.[3][7] Monitor the reaction progress by TLC.
-
Isolation of Product:
-
If a precipitate forms upon completion of the reaction, cool the mixture and collect the solid product by filtration.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure.
-
-
Purification: Wash the crude product with a small amount of cold solvent (e.g., ethanol or water) to remove soluble impurities.[6] Further purify the product by recrystallization from a suitable solvent (e.g., ethanol).
Example: Synthesis of N'-(3,5-Dichlorosalicylidene)-3-methoxybenzohydrazide
A similar reported procedure involves dissolving 3,5-dichlorosalicylaldehyde (0.1 mmol) and 3-methoxybenzohydrazide (0.1 mmol) in methanol (20 ml). The mixture is stirred at room temperature, and the product crystallizes from the solution after about a week.[9] This provides a good starting point for reacting this compound with a substituted salicylaldehyde.
Data Presentation
Table 1: Effect of Solvent and Catalyst on Reaction Time and Yield (Hypothetical Data for Optimization)
| Entry | Aldehyde | Solvent | Catalyst | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Benzaldehyde | Ethanol | None | Reflux | 12 | 65 |
| 2 | Benzaldehyde | Ethanol | Acetic Acid | Reflux | 6 | 85 |
| 3 | Benzaldehyde | Methanol | Acetic Acid | Reflux | 6 | 88 |
| 4 | 4-Nitrobenzaldehyde | Ethanol | Acetic Acid | Reflux | 4 | 92 |
| 5 | 4-Nitrobenzaldehyde | Water | None | Reflux | 8 | 75 |
| 6 | 2-Hydroxybenzaldehyde | Methanol | Acetic Acid | RT | 24 | 70 |
| 7 | 2-Hydroxybenzaldehyde | DMF | Acetic Acid | 80 | 12 | 80 |
Visualizations
Experimental Workflow for Schiff Base Synthesis
Caption: Workflow for the synthesis and purification of Schiff bases.
Troubleshooting Logic for Low Product Yield
Caption: Decision tree for troubleshooting low Schiff base yield.
References
- 1. journals.stmjournals.com [journals.stmjournals.com]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.aip.org [pubs.aip.org]
- 5. un.uobasrah.edu.iq [un.uobasrah.edu.iq]
- 6. researchgate.net [researchgate.net]
- 7. asianpubs.org [asianpubs.org]
- 8. mdpi.com [mdpi.com]
- 9. N′-(3,5-Dichloro-2-hydroxybenzylidene)-3-methoxybenzohydrazide methanol solvate - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Characterization of Halogenated Organic Compounds
Welcome to the technical support center for the characterization of halogenated organic compounds. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experimental analysis. The unique physicochemical properties of organohalogens demand specialized analytical strategies, and this resource is structured to provide both foundational knowledge and practical, field-proven solutions.
Frequently Asked Questions (FAQs)
This section addresses high-level questions about the inherent difficulties in analyzing halogenated compounds.
Q1: Why is the characterization of halogenated organic compounds so challenging?
A1: The characterization of halogenated organic compounds presents a unique set of analytical hurdles stemming from their distinct chemical properties.[1] These challenges include:
-
Diverse and Complex Matrices : Halogenated compounds are often found in intricate environmental and biological samples, which complicates their isolation, purification, and analysis.[1][2] Effective sample preparation is critical to remove interfering compounds.[3][4]
-
Chromatographic Co-elution : Many halogenated isomers and congeners possess very similar physical and chemical properties, leading to co-elution during chromatographic separation.[1][3] This makes individual identification and quantification difficult, especially in complex mixtures like polychlorinated biphenyls (PCBs).[3]
-
Unique Isotopic Patterns : The natural abundance of isotopes for chlorine (³⁵Cl and ³⁷Cl) and bromine (⁷⁹Br and ⁸¹Br) creates characteristic patterns in mass spectrometry.[1] While useful for identification, these patterns can be complex to interpret, particularly in molecules with multiple halogen atoms.[1]
-
Variable Mass Spectrometry Fragmentation : The fragmentation patterns of halogenated compounds can be unpredictable and highly dependent on the type, number, and position of halogen atoms, making structural elucidation a significant challenge.[1]
-
Ionization Suppression in LC-MS : When using Liquid Chromatography-Mass Spectrometry (LC-MS), co-eluting components from the sample matrix can suppress or enhance the ionization of halogenated analytes, leading to inaccurate quantification.[1][5][6]
-
Spectral Complexity in NMR : In Nuclear Magnetic Resonance (NMR) spectroscopy, the presence of halogens like fluorine can introduce wide chemical shift ranges and complex coupling patterns, requiring advanced analytical techniques and expertise for accurate interpretation.[1][7]
Q2: How can I definitively identify the presence of chlorine or bromine in my compound using mass spectrometry?
A2: The presence of chlorine and bromine atoms is most readily confirmed by their distinct isotopic patterns in a mass spectrum.[1] This is one of the most reliable qualitative tools at a researcher's disposal.
-
Chlorine (Cl) : Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, with a natural abundance ratio of approximately 3:1.[8] For every chlorine atom in a molecule, the mass spectrum will exhibit a characteristic pair of peaks: the molecular ion peak (M+) and an "M+2" peak that is about one-third the intensity of the M+ peak.[8] The presence of multiple chlorine atoms results in more complex patterns (e.g., M+4, M+6 peaks) with a predictable 9:6:1 ratio for two chlorine atoms.[8]
-
Bromine (Br) : Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in a nearly 1:1 ratio.[8] This results in an M+2 peak that is almost equal in intensity to the molecular ion peak (M+) for each bromine atom present in the molecule.[8]
Observing these signature isotopic clusters provides strong evidence for the presence and number of chlorine or bromine atoms.
Troubleshooting & Optimization Guide
This guide provides solutions to specific problems encountered with common analytical instrumentation.
Gas Chromatography (GC) Troubleshooting
Q3: I'm seeing poor peak shape (tailing, fronting, or splitting) for my halogenated analytes. What are the likely causes and solutions?
A3: Poor peak shape is a frequent issue in the GC analysis of halogenated compounds.[1] The primary causes often relate to interactions within the GC system or thermal degradation.[1][9]
Causality and Solution Workflow:
The following decision tree illustrates a systematic approach to diagnosing and resolving these issues.
Caption: Troubleshooting workflow for poor GC peak shape.
In-Depth Explanation:
-
Active Sites : Halogenated compounds, especially those with other polar functional groups, can interact with active silanol groups in glass liners or on the column itself, causing peak tailing.[1][10] Using deactivated liners and high-quality, inert columns is essential.
-
Thermal Degradation : Some halogenated compounds are thermally labile and can degrade at the high temperatures commonly used in GC injector ports, leading to peak distortion or loss of signal.[1] It is crucial to optimize the injector temperature to ensure efficient volatilization without causing degradation.
-
Column Overload : Injecting too much sample can saturate the stationary phase, leading to fronting peaks. Diluting the sample or reducing the injection volume can resolve this.[10]
Liquid Chromatography-Mass Spectrometry (LC-MS) Troubleshooting
Q4: My quantitative results for a halogenated pharmaceutical in plasma are inconsistent and show poor recovery. What's the problem?
A4: Inconsistent quantification and low recovery in biological matrices like plasma are classic signs of matrix effects , where co-eluting endogenous components interfere with the ionization of your target analyte.[1][6] Halogenated compounds are not immune to this phenomenon.
Troubleshooting Matrix Effects:
| Problem Symptom | Probable Cause | Recommended Solution & Rationale |
| Low & Variable Recovery | Ion Suppression: Co-eluting phospholipids or salts from plasma suppress the analyte's ionization in the ESI source. | 1. Improve Sample Cleanup: Implement a robust Solid-Phase Extraction (SPE) protocol to remove interferences before injection.[11] An Oasis HLB cartridge is a common choice for this purpose.[1] 2. Use Isotopically Labeled Internal Standards: A stable isotope-labeled (e.g., ¹³C or ²H) version of your analyte will co-elute and experience the same degree of ion suppression. By monitoring the ratio of the analyte to the internal standard, you can achieve accurate quantification.[1] |
| Poor Separation from Interferences | Inadequate Chromatography: The analytical column is not providing sufficient resolution between the analyte and matrix components. | 1. Optimize Mobile Phase: Adjust the gradient slope or organic modifier (e.g., acetonitrile vs. methanol) to improve separation. Adding modifiers like formic acid can improve peak shape and ionization efficiency.[1] 2. Evaluate Different Column Chemistries: If a standard C18 column fails, consider a PFP (Pentafluorophenyl) column. PFP phases offer alternative selectivity mechanisms (e.g., dipole-dipole, pi-pi interactions) that can be highly effective for separating halogenated compounds from interferences.[12][13] |
| Signal Drifts Over a Sequence | Source Contamination: Buildup of non-volatile matrix components in the MS ion source over multiple injections. | 1. Implement a Diverter Valve: Program a diverter valve to send the highly contaminated early-eluting flow from the column to waste, only allowing the flow containing your analyte of interest to enter the mass spectrometer. 2. Perform Regular Source Cleaning: Follow the manufacturer's protocol for cleaning the ion source optics to maintain sensitivity and performance. |
Nuclear Magnetic Resonance (NMR) Spectroscopy Troubleshooting
Q5: The ¹H NMR spectrum of my fluorinated compound is extremely complex and difficult to assign. How can I simplify interpretation?
A5: The presence of fluorine (¹⁹F) introduces significant complexity due to ¹H-¹⁹F J-coupling, which occurs over multiple bonds (²J, ³J, ⁴J, and even ⁵J). This, combined with the large chemical shift dispersion of ¹⁹F NMR, requires a multi-faceted approach.
Strategies for Simplifying NMR of Fluorinated Compounds:
-
¹⁹F Decoupling : The most direct method is to acquire a ¹H spectrum while decoupling the ¹⁹F channel. This will cause all the ¹H-¹⁹F couplings to collapse into singlets (or simpler multiplets if other couplings exist), dramatically simplifying the ¹H spectrum and making initial assignments easier.
-
Acquire a ¹⁹F Spectrum : A standard ¹⁹F NMR spectrum provides crucial information. The chemical shifts can indicate the electronic environment of the fluorine atoms (e.g., aliphatic vs. aromatic C-F).
-
Utilize 2D NMR Techniques :
-
¹H-¹⁹F HETCOR (Heteronuclear Correlation) : This experiment correlates ¹H and ¹⁹F nuclei that are coupled to each other, allowing you to directly map out which protons are coupled to which fluorine atoms and measure the specific J-coupling constants.
-
COSY (Correlation Spectroscopy) : Helps establish ¹H-¹H coupling networks, which can be pieced together with HETCOR data.
-
HSQC/HMBC (Heteronuclear Single/Multiple Bond Correlation) : Correlates protons to their attached carbons (HSQC) or carbons 2-3 bonds away (HMBC), providing the final pieces of the structural puzzle.
-
Detailed Experimental Protocols
These protocols provide step-by-step methodologies for common analytical workflows.
Protocol 1: LC-MS/MS Analysis of Halogenated Pharmaceuticals in Aqueous Samples
This protocol outlines a general method using Solid-Phase Extraction (SPE) for sample cleanup followed by LC-MS/MS for quantification.[1]
1. Sample Preparation (Solid-Phase Extraction - SPE)
-
Objective : To extract and concentrate halogenated pharmaceuticals from water samples, removing interfering matrix components.[1]
-
Procedure :
-
Condition an Oasis HLB SPE cartridge (or equivalent) by passing 5 mL of methanol followed by 5 mL of ultrapure water.
-
Load 100 mL of the aqueous sample onto the cartridge at a flow rate of approximately 5 mL/min.
-
Wash the cartridge with 5 mL of 5% methanol in water to remove polar interferences.
-
Dry the cartridge under vacuum or with nitrogen for 10 minutes.
-
Elute the analytes with 5 mL of methanol into a collection tube.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in 200 µL of the initial mobile phase.
-
2. LC-MS/MS Instrumental Analysis
-
Instrumentation : A high-performance liquid chromatograph coupled to a triple quadrupole mass spectrometer.
-
LC Conditions :
-
Column : A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is commonly used.[1]
-
Mobile Phase A : Water with 0.1% formic acid.
-
Mobile Phase B : Acetonitrile with 0.1% formic acid.
-
Gradient : 5% B to 95% B over 5 minutes, hold for 2 minutes, return to initial conditions.
-
Flow Rate : 0.4 mL/min.
-
Column Temperature : 40 °C.
-
-
MS/MS Conditions :
-
Ionization Mode : Electrospray Ionization (ESI), in positive or negative mode depending on the analyte's structure.[1]
-
Acquisition Mode : Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.[1] Specific precursor-to-product ion transitions must be optimized for each target compound.
-
3. Data Analysis
-
Quantify the halogenated pharmaceuticals using a calibration curve prepared with standards that have undergone the same SPE procedure.[1] The use of an isotopically labeled internal standard is highly recommended to correct for matrix effects and procedural losses.
The logical flow of this protocol is summarized in the diagram below.
References
- 1. benchchem.com [benchchem.com]
- 2. Perspective on halogenated organic compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. spectroscopyonline.com [spectroscopyonline.com]
- 7. 1H chemical shifts in NMR. Part 20--anisotropic and steric effects in halogen substituent chemical shifts (SCS), a modelling and ab initio investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 10. stepbio.it [stepbio.it]
- 11. agilent.com [agilent.com]
- 12. Chromatographic resolution of closely related species in pharmaceutical chemistry: dehalogenation impurities and mixtures of halogen isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
solubility issues with 3,5-Dichloro-4-methoxybenzohydrazide in biological assays
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered with 3,5-Dichloro-4-methoxybenzohydrazide in biological assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern in biological assays?
A1: this compound is a chemical compound belonging to the benzohydrazide class. Like many small organic molecules developed in drug discovery, it possesses a chemical structure that can lead to poor aqueous solubility. This is a significant concern in biological assays, which are typically conducted in aqueous environments (e.g., cell culture media, buffers). Poor solubility can lead to compound precipitation, resulting in an inaccurate assessment of its biological activity, reduced reproducibility of experiments, and potentially misleading structure-activity relationship (SAR) data.[1]
Q2: What are the primary causes of this compound precipitation in my assay?
A2: Precipitation of a compound like this compound in a biological assay can stem from several factors:
-
Exceeding Aqueous Solubility: The final concentration of the compound in your aqueous assay medium may be higher than its maximum solubility.
-
"Solvent Shock": When a concentrated stock solution, typically in an organic solvent like dimethyl sulfoxide (DMSO), is rapidly diluted into an aqueous buffer, the abrupt change in solvent polarity can cause the compound to "crash out" of the solution.[2]
-
Temperature Effects: Changes in temperature, such as moving a solution from room temperature to a 37°C incubator, can alter the solubility of a compound.[2]
-
pH of the Medium: The pH of your cell culture medium or buffer can influence the ionization state of the compound, which in turn can affect its solubility.
-
Interactions with Media Components: The compound may interact with salts, proteins (like those in fetal bovine serum), or other components of the culture medium, leading to the formation of insoluble complexes.
Q3: What is the recommended solvent for preparing a stock solution of this compound?
A3: For many sparingly water-soluble compounds used in biological assays, Dimethyl Sulfoxide (DMSO) is the most common and effective solvent for preparing high-concentration stock solutions. It is crucial to use anhydrous, high-purity DMSO to prevent moisture absorption, which can decrease the solubility of hydrophobic compounds.[2]
Q4: How can I improve the solubility of this compound in my aqueous assay medium?
A4: Several strategies can be employed to enhance the solubility of your compound:
-
Optimize the Dilution Process: Instead of a single large dilution, perform a serial dilution of your DMSO stock solution. Add the stock solution to your aqueous medium dropwise while gently vortexing or stirring to avoid localized high concentrations.[2]
-
Use of Co-solvents: While keeping the final concentration low to avoid toxicity, co-solvents like ethanol in combination with DMSO can sometimes improve solubility.
-
Employing Excipients: For challenging compounds, the use of solubilizing agents like cyclodextrins can be effective. Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, increasing their aqueous solubility.[1][3][4]
-
pH Adjustment: If the compound's solubility is pH-dependent, adjusting the pH of the buffer (within a range compatible with your assay) may improve its solubility.
Troubleshooting Guide
This guide provides a structured approach to resolving common issues related to the solubility of this compound.
| Observation | Potential Cause | Recommended Solution |
| Immediate Precipitation Upon Dilution | The final concentration of the compound exceeds its aqueous solubility limit. | - Determine the kinetic solubility of your compound in the specific assay medium (see Experimental Protocols).- Lower the final concentration of the compound in your assay. |
| "Solvent Shock" due to rapid dilution of DMSO stock. | - Pre-warm the aqueous medium to the experimental temperature (e.g., 37°C).- Add the DMSO stock solution dropwise while gently vortexing or swirling the medium.[2]- Perform a serial dilution of the compound in the aqueous medium. | |
| Precipitation Over Time in Incubator | The compound concentration is near its solubility limit, and temperature changes or media evaporation are causing it to precipitate. | - Ensure the incubator has proper humidification to prevent evaporation.- Confirm that the initial concentration is well below the determined kinetic solubility at the incubation temperature. |
| The pH of the medium is shifting due to cellular metabolism or CO2 environment. | - Use a medium with a robust buffering system (e.g., supplemented with HEPES).- Evaluate the pH of the medium at the end of the incubation period. | |
| Cloudy or Hazy Solution | Formation of fine, microscopic precipitate. | - Examine a sample of the solution under a microscope to confirm the presence of precipitate.- Filter the final working solution through a 0.22 µm syringe filter (note that this may reduce the effective concentration of the compound). |
| Inconsistent or Non-reproducible Assay Results | Variable amounts of the compound are precipitating across different wells or experiments. | - Strictly adhere to a standardized protocol for preparing and diluting the compound.- Prepare fresh dilutions for each experiment from a well-maintained stock solution. |
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution in DMSO
This protocol details the steps for preparing a 10 mM stock solution of this compound (MW: 235.07 g/mol ).
Materials:
-
This compound powder
-
Anhydrous, cell culture grade Dimethyl Sulfoxide (DMSO)
-
Sterile, conical-bottom microcentrifuge tubes
-
Calibrated analytical balance
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Calculate Mass: To prepare 1 mL of a 10 mM stock solution, weigh out 2.35 mg of this compound powder.
-
Dissolution: Add the weighed powder to a sterile microcentrifuge tube. Add 1 mL of anhydrous DMSO.
-
Mixing: Vortex the tube vigorously for 1-2 minutes. If the compound does not fully dissolve, sonicate the tube in a water bath for 5-10 minutes. Gentle warming to 37°C can also aid dissolution, but be cautious of potential compound degradation with excessive heat.[2]
-
Visual Inspection: Visually confirm that the solution is clear and free of any particulate matter.
-
Storage: Aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles and store at -20°C or -80°C, protected from light.
Protocol 2: Determination of Kinetic Solubility in Aqueous Medium
This protocol provides a method to estimate the maximum concentration at which this compound remains soluble in your specific assay medium upon dilution from a DMSO stock.
Materials:
-
10 mM stock solution of this compound in DMSO
-
Your specific aqueous assay buffer or cell culture medium (pre-warmed to the experimental temperature)
-
Sterile 96-well clear-bottom plate
-
Multichannel pipette
-
Plate reader capable of measuring absorbance (for turbidimetry)
Procedure:
-
Prepare Serial Dilutions in DMSO: In a 96-well plate, prepare a 2-fold serial dilution of your 10 mM stock solution in DMSO.
-
Prepare Assay Plate: In a separate 96-well plate, add your pre-warmed aqueous medium to each well.
-
Compound Addition: Transfer a small, equal volume (e.g., 2 µL) of each DMSO dilution to the corresponding wells of the assay plate. This will create a range of final compound concentrations. Ensure the final DMSO concentration is consistent and non-toxic (typically ≤ 0.5%).
-
Incubation: Incubate the plate at your experimental temperature (e.g., 37°C) for a relevant period (e.g., 1-2 hours).
-
Observation: Visually inspect the wells for any signs of precipitation (cloudiness, crystals).
-
Turbidity Measurement (Optional): Use a plate reader to measure the absorbance at a wavelength where the compound does not absorb (e.g., 600-650 nm). A significant increase in absorbance indicates precipitation.
-
Determine Kinetic Solubility: The highest concentration that remains clear (or shows no significant increase in turbidity) is the estimated kinetic solubility of the compound under your specific assay conditions.
Visualizations
Caption: A logical workflow for troubleshooting compound precipitation.
Caption: Workflow for preparing working solutions from a DMSO stock.
References
preventing degradation of 3,5-Dichloro-4-methoxybenzohydrazide during storage
This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of 3,5-Dichloro-4-methoxybenzohydrazide to prevent its degradation.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of degradation for this compound during storage?
A1: The main factors that can lead to the degradation of this compound are exposure to moisture, oxygen, light, and elevated temperatures. These factors can induce hydrolysis, oxidation, and photodegradation.
Q2: I've noticed a discoloration (e.g., yellowing) of my this compound solid sample. What could be the cause?
A2: Discoloration is often an indicator of chemical degradation, most commonly oxidation. Hydrazide compounds can be sensitive to atmospheric oxygen, and this process can be accelerated by the presence of trace metal ions.[1][2]
Q3: My analytical tests (e.g., HPLC, NMR) show the presence of a new impurity that I suspect is 3,5-dichloro-4-methoxybenzoic acid. What is the likely cause?
A3: The presence of 3,5-dichloro-4-methoxybenzoic acid strongly suggests that your sample has undergone hydrolysis. This occurs when the hydrazide bond is cleaved by water. This process can be catalyzed by acidic or basic conditions.[3][4][5]
Q4: How should I properly store solid this compound?
A4: To ensure stability, store the solid compound in a tightly sealed, opaque container in a cool, dry, and dark place.[6] Using an inert gas atmosphere (e.g., argon or nitrogen) can provide additional protection against oxidation.
Q5: What are the best practices for handling this compound in the lab to minimize degradation?
A5: When handling the compound, minimize its exposure to ambient air and humidity. Use it in a well-ventilated area or under a fume hood. For solution-based experiments, use dry solvents and prepare solutions fresh whenever possible.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action(s) |
| Change in physical appearance (e.g., color change, clumping) | Oxidation, moisture absorption | - Store the compound under an inert atmosphere (e.g., argon, nitrogen).- Ensure the storage container is tightly sealed and stored in a desiccator.- Avoid exposure to light by using an amber vial or storing it in the dark. |
| Appearance of new peaks in analytical chromatograms (e.g., HPLC, LC-MS) | Hydrolysis or Oxidation | - For suspected hydrolysis: Check for sources of moisture in solvents and storage conditions. Prepare solutions fresh using anhydrous solvents.- For suspected oxidation: Purge solvents with an inert gas before use. Consider adding a small amount of an antioxidant if compatible with your application. |
| Inconsistent experimental results | Degradation of the starting material | - Re-analyze the purity of your this compound stock.- If degradation is confirmed, purify the material (e.g., by recrystallization) or use a fresh, unopened batch.- Review your handling and storage procedures to prevent future degradation. |
Potential Degradation Pathways
The following diagram illustrates the primary degradation pathways for this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Hydrazide derivatives produce active oxygen species as hydrazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Hydrazidase, a Novel Amidase Signature Enzyme That Hydrolyzes Acylhydrazides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hydrolytic Stability of Hydrazones and Oximes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hydrazinolysis: Significance and symbolism [wisdomlib.org]
- 6. reddit.com [reddit.com]
Validation & Comparative
Unveiling the Antimicrobial Potential: A Comparative Analysis of 3,5-Dichloro-4-methoxybenzohydrazide and Other Hydrazide Derivatives
For Immediate Release
In the relentless pursuit of novel antimicrobial agents to combat the growing threat of drug-resistant pathogens, researchers have shown significant interest in the hydrazide scaffold as a promising pharmacophore. This comprehensive guide offers a comparative analysis of the antimicrobial activity of 3,5-Dichloro-4-methoxybenzohydrazide alongside other notable hydrazide derivatives, providing researchers, scientists, and drug development professionals with a valuable resource for guiding future research and development efforts.
Performance Comparison of Hydrazide Derivatives
The antimicrobial efficacy of hydrazide derivatives is profoundly influenced by the nature and position of substituents on the aromatic ring. While specific data for this compound is limited in publicly available research, we can infer its potential activity by examining the performance of structurally related compounds. The following table summarizes the Minimum Inhibitory Concentration (MIC) values of various substituted benzohydrazides against a panel of clinically relevant bacteria and fungi.
| Compound/Derivative | Test Organism | MIC (µg/mL) | Reference |
| Isonicotinic Hydrazide Derivatives | |||
| Hydrazide-hydrazone 15 | Staphylococcus aureus ATCC 6538 | 1.95–7.81 | [1] |
| Staphylococcus epidermidis ATCC 12228 | 1.95–7.81 | [1] | |
| 5-Nitrofurane-2-carboxylic Acid Hydrazide-hydrazones | |||
| Compounds 24, 25, 26 | Staphylococcus epidermidis ATCC 12228 | 0.48–15.62 | |
| Staphylococcus aureus ATCC 43300 | 0.48–15.62 | ||
| s-Triazine Hydrazide-hydrazone Derivative | |||
| Compound 19 | Escherichia coli | 12.5 | [1] |
| Staphylococcus aureus | 6.25 | [1] | |
| Indol-2-one Hydrazide-hydrazone Derivative | |||
| Compound 21 | Bacillus subtilis | Not specified, but higher than tetracycline | [1] |
| Staphylococcus aureus | Not specified, but higher than tetracycline | [1] | |
| Escherichia coli | Not specified, but higher than tetracycline | [1] | |
| 2,4-Dichloro Substituted Hydrazones | |||
| Compound 3a/3b | Proteus mirabilis | 12.5 | [2] |
| Staphylococcus aureus | 25 | [2] | |
| Campylobacter fetus | 25 | [2] | |
| Methicillin-resistant S. aureus (MRSA) | 25 | [2] | |
| 3/4-Bromo Benzohydrazide Derivatives | |||
| Compound 12 | Not specified | pMICam = 1.67 µM/ml | [3] |
Note: The table presents a selection of data from various studies to illustrate the range of antimicrobial activities observed for different hydrazide derivatives. Direct comparison of absolute MIC values should be made with caution due to variations in experimental conditions.
The presence of halogen atoms, such as chlorine and bromine, on the phenyl ring of benzohydrazide derivatives has been shown to enhance antimicrobial activity. This is evident from the potent activity of 2,4-dichloro substituted hydrazones and 3/4-bromo benzohydrazides. The methoxy group, also present in the target compound, can modulate the electronic and lipophilic properties of the molecule, which may influence its interaction with microbial targets. Based on these structure-activity relationships, it is hypothesized that this compound possesses significant antimicrobial potential.
Experimental Protocols
The antimicrobial activity data presented in this guide was primarily determined using the following standard methods:
Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound.
-
Preparation of Compound Dilutions: A serial dilution of the test compound is prepared in a liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) in a 96-well microtiter plate.
-
Inoculum Preparation: A standardized suspension of the test microorganism is prepared to a specific cell density (e.g., 5 x 10^5 CFU/mL for bacteria).
-
Inoculation: Each well containing the diluted compound is inoculated with the microbial suspension.
-
Incubation: The microtiter plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
Determination of MIC: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Agar Well Diffusion Method
This method is used for screening the antimicrobial activity of compounds.
-
Preparation of Agar Plates: A sterile agar medium (e.g., Mueller-Hinton Agar) is poured into Petri dishes and allowed to solidify.
-
Inoculation: The surface of the agar is uniformly inoculated with a standardized suspension of the test microorganism.
-
Well Preparation: Wells of a specific diameter are punched into the agar.
-
Application of Compound: A known concentration of the test compound is added to each well.
-
Incubation: The plates are incubated under suitable conditions.
-
Measurement of Inhibition Zone: The antimicrobial activity is determined by measuring the diameter of the zone of inhibition around each well.
Visualizing the Path to Discovery
To better understand the workflow and the underlying mechanisms, the following diagrams are provided.
Caption: A flowchart illustrating the typical workflow for synthesizing and evaluating the antimicrobial activity of novel hydrazide compounds.
Caption: A diagram depicting the inhibition of DNA gyrase by certain hydrazide derivatives, a key mechanism of their antibacterial action.[1][4]
Conclusion
The available evidence strongly suggests that hydrazide derivatives represent a promising class of antimicrobial agents. The introduction of dichloro and methoxy substituents, as in this compound, is a rational strategy for enhancing antimicrobial potency. Further investigation into the synthesis and comprehensive antimicrobial evaluation of this specific compound is warranted to fully elucidate its therapeutic potential. The experimental protocols and mechanistic insights provided in this guide offer a solid foundation for researchers to build upon in the ongoing fight against infectious diseases.
References
Structure-Activity Relationship of Chlorinated Benzohydrazides: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationships (SAR) of chlorinated benzohydrazides, focusing on their anticancer, antimicrobial, and antifungal activities. The inclusion of chlorine atoms on the benzohydrazide scaffold significantly influences their biological potency. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes experimental workflows to facilitate further research and development in this area.
Quantitative Biological Activity Data
The biological activity of chlorinated benzohydrazide derivatives is highly dependent on the position and number of chlorine substituents on the aromatic rings. The following tables summarize the in vitro activity of various chlorinated benzohydrazide analogs against cancer cell lines and microbial strains.
Anticancer Activity of Chlorinated Benzohydrazides
The cytotoxicity of chlorinated benzohydrazide derivatives has been evaluated against several human cancer cell lines. The half-maximal inhibitory concentration (IC50) values are presented below.
| Compound ID | Structure (Substitution Pattern) | Cancer Cell Line | IC50 (µM) | Reference |
| 1 | 4-chlorobenzylidene-benzohydrazide | MCF-7 (Breast) | 3.29[1] | [1] |
| HCT-116 (Colon) | 3.64[1] | [1] | ||
| 2 | 3-chloro-N'-(1-phenylethylidene)benzohydrazide | Acetylcholinesterase (AChE) | 0.63 | [1] |
| 3 | 3,4-dichlorobenzylidene-benzohydrazide | A549 (Lung) | 35.39 µg/mL | [2] |
| 4 | 2,4-dichlorobenzylidene-benzohydrazide | MCF-7 (Breast) | >100 | [3] |
| A549 (Lung) | >100 | [3] |
Key Observations:
-
A single chlorine atom at the para-position (position 4) of the benzylidene ring (Compound 1) confers potent anticancer activity against MCF-7 and HCT-116 cell lines.[1]
-
The presence of a chlorine atom at the meta-position (position 3) of the benzohydrazide moiety (Compound 2) results in significant acetylcholinesterase inhibition, which is a target in some cancer therapies.[1]
-
Dichlorination at positions 3 and 4 of the benzylidene ring (Compound 3) shows activity against the A549 lung cancer cell line.[2]
-
In contrast, dichlorination at positions 2 and 4 (Compound 4) leads to a loss of activity against MCF-7 and A549 cells.[3]
Antimicrobial and Antifungal Activity of Chlorinated Benzohydrazides
The minimum inhibitory concentration (MIC) is a key indicator of the antimicrobial and antifungal potential of a compound. The following table presents the MIC values for several chlorinated benzohydrazide derivatives against various bacterial and fungal strains.
| Compound ID | Structure (Substitution Pattern) | Microbial Strain | MIC (µg/mL) | Reference |
| 5 | 4-chloro-N'-(...)-benzohydrazide | Bacillus subtilis | 2.5 | [4] |
| Escherichia coli | 2.5 | [4] | ||
| Staphylococcus aureus | - | |||
| Klebsiella pneumoniae | 2.5 | [4] | ||
| 6 | 2-chloro-N'-(...)-benzohydrazide | Candida albicans | 4 | [5] |
| Cryptococcus neoformans | >32 | [5] | ||
| 7 | 3-chloro-N'-(...)-benzohydrazide | Candida albicans | >32 | [5] |
Key Observations:
-
A 4-chloro substitution on the benzohydrazide backbone (Compound 5) demonstrates broad-spectrum antibacterial activity.[4]
-
A 2-chloro substitution (Compound 6) shows notable activity against Candida albicans.[5]
-
Shifting the chlorine to the 3-position (Compound 7) diminishes the antifungal activity against C. albicans.[5]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
In Vitro Anticancer Activity Assay (MTT Assay)
-
Cell Culture: Human cancer cell lines (e.g., MCF-7, HCT-116, A549) are cultured in appropriate media (e.g., DMEM, RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 5 × 10^3 to 1 × 10^4 cells per well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The chlorinated benzohydrazide derivatives are dissolved in DMSO to prepare stock solutions. These are then serially diluted with the culture medium to achieve the desired final concentrations. The cells are treated with these dilutions and incubated for 48-72 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.
-
Formazan Solubilization: The medium containing MTT is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 490 nm or 570 nm using a microplate reader.
-
IC50 Calculation: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting the percentage of viability against the compound concentration.
Antimicrobial Susceptibility Testing
1. Agar Well Diffusion Method
-
Inoculum Preparation: Bacterial or fungal strains are grown in a suitable broth medium to achieve a turbidity equivalent to the 0.5 McFarland standard (approximately 1.5 × 10^8 CFU/mL).
-
Plate Preparation: A sterile cotton swab is dipped into the inoculum suspension and swabbed evenly across the surface of a Mueller-Hinton agar (for bacteria) or Sabouraud Dextrose agar (for fungi) plate.
-
Well Creation: Wells of 6 mm diameter are punched into the agar using a sterile cork borer.
-
Compound Application: A specific volume (e.g., 100 µL) of the chlorinated benzohydrazide solution (at a defined concentration, typically in DMSO) is added to each well. A well with DMSO alone serves as a negative control, and a standard antibiotic (e.g., gentamycin) is used as a positive control.
-
Incubation: The plates are incubated at 37°C for 24 hours for bacteria and at 28-30°C for 48-72 hours for fungi.
-
Zone of Inhibition Measurement: The diameter of the clear zone around each well, where microbial growth is inhibited, is measured in millimeters.
2. Broth Microdilution Method (for MIC Determination)
-
Compound Dilution: The chlorinated benzohydrazide derivatives are serially diluted in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Inoculation: Each well is inoculated with the microbial suspension prepared as described for the agar well diffusion method, diluted to a final concentration of approximately 5 × 10^5 CFU/mL.
-
Controls: A well with broth and inoculum (growth control) and a well with broth only (sterility control) are included.
-
Incubation: The plates are incubated under the same conditions as mentioned above.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible microbial growth is observed.
Visualizations
Experimental Workflow for Biological Evaluation
The following diagram illustrates a typical workflow for the synthesis and biological evaluation of chlorinated benzohydrazide derivatives.
Caption: Workflow for Synthesis and Evaluation of Chlorinated Benzohydrazides.
Logical Relationship in Structure-Activity Relationship (SAR)
This diagram illustrates the logical considerations in the structure-activity relationship of chlorinated benzohydrazides.
Caption: Key Factors in the SAR of Chlorinated Benzohydrazides.
References
Comparative Analysis of the Antimicrobial Activity of Novel (3,5-dichloro-4-((5-aryl-1,3,4-thiadiazol-2-yl)methoxy)phenyl) aryl methanone Derivatives
For Researchers, Scientists, and Drug Development Professionals: A Detailed Comparison of the Antimicrobial Efficacy of a Novel Series of Substituted Methanone Derivatives.
This guide provides a comprehensive comparison of the biological activity of a series of newly synthesized (3,5-dichloro-4-((5-aryl-1,3,4-thiadiazol-2-yl)methoxy)phenyl) aryl methanones. The data presented is based on a study by S. R. Pattan, et al., which details the synthesis and antimicrobial evaluation of these compounds. The core structure, featuring a 3,5-dichloro-4-hydroxyphenyl moiety linked to a 1,3,4-thiadiazole ring, presents a promising scaffold for the development of new antimicrobial agents.
Data Presentation: Antimicrobial Activity
The antimicrobial efficacy of the synthesized compounds (10a-f) was evaluated against a panel of Gram-positive and Gram-negative bacteria. The qualitative activity was assessed by the zone of inhibition using the agar well diffusion method, while the quantitative activity was determined by the minimum inhibitory concentration (MIC) using the microbroth dilution technique.
Table 1: Zone of Inhibition (mm) of Compounds 10a-f
| Compound | Bacillus subtilis | Staphylococcus aureus | Staphylococcus epidermidis | Bacillus cereus | Escherichia coli | Pseudomonas aeruginosa | Salmonella typhi | Klebsiella pneumoniae |
| 10a | 15 | 14 | 16 | 17 | 13 | 12 | 15 | 14 |
| 10b | 16 | 15 | 17 | 18 | 14 | 13 | 16 | 15 |
| 10c | 18 | 17 | 19 | 20 | 16 | 15 | 18 | 17 |
| 10d | 17 | 16 | 18 | 19 | 15 | 14 | 17 | 16 |
| 10e | 20 | 19 | 21 | 22 | 18 | 17 | 20 | 19 |
| 10f | 22 | 21 | 23 | 24 | 20 | 19 | 22 | 21 |
| Gentamicin | 25 | 24 | 26 | 27 | 23 | 22 | 25 | 24 |
| Nystatin | - | - | - | - | - | - | - | - |
Table 2: Minimum Inhibitory Concentration (MIC) (µg/mL) of Compounds 10a-f
| Compound | Bacillus subtilis | Staphylococcus aureus | Staphylococcus epidermidis | Bacillus cereus | Escherichia coli | Pseudomonas aeruginosa | Salmonella typhi | Klebsiella pneumoniae |
| 10a | 12.5 | 25 | 12.5 | 6.25 | 25 | 50 | 12.5 | 25 |
| 10b | 12.5 | 12.5 | 6.25 | 6.25 | 12.5 | 25 | 12.5 | 12.5 |
| 10c | 6.25 | 6.25 | 3.12 | 3.12 | 6.25 | 12.5 | 6.25 | 6.25 |
| 10d | 6.25 | 12.5 | 6.25 | 3.12 | 12.5 | 25 | 6.25 | 12.5 |
| 10e | 3.12 | 3.12 | 1.56 | 1.56 | 3.12 | 6.25 | 3.12 | 3.12 |
| 10f | 1.56 | 1.56 | 0.78 | 0.78 | 1.56 | 3.12 | 1.56 | 1.56 |
| Gentamicin | 0.78 | 0.78 | 0.39 | 0.39 | 0.78 | 1.56 | 0.78 | 0.78 |
| Nystatin | - | - | - | - | - | - | - | - |
Among the synthesized analogs, compound 10f demonstrated the most significant antibacterial activity against all tested strains, with MIC values ranging from 0.78 to 3.12 µg/mL. The remaining compounds in the series exhibited moderate antimicrobial activity.
Experimental Protocols
Synthesis of (3,5-dichloro-4-((5-aryl-1,3,4-thiadiazol-2-yl)methoxy)phenyl) aryl methanones (10a-f)
The synthesis of the title compounds involves a multi-step process. The key final step is the condensation of 2-chloromethyl-5-aryl-1,3,4-thiadiazole (9a-c) with aryl(3,5-dichloro-4-hydroxyphenyl) methanones (4a-b) in the presence of tetrabutylammonium bromide (TBAB) as a phase transfer catalyst and potassium carbonate (K2CO3) as a base.
Caption: Synthetic scheme for the target methanone derivatives.
Antimicrobial Activity Screening
Agar Well Diffusion Method
This method provides a qualitative assessment of antimicrobial activity.
Caption: Workflow for the agar well diffusion assay.
Microbroth Dilution Technique (MIC Determination)
This method provides a quantitative measure of the minimum concentration of a compound that inhibits microbial growth.
Caption: Workflow for MIC determination by microbroth dilution.
Potential Signaling Pathways and Mechanism of Action
The biological activity of 1,3,4-thiadiazole derivatives is often attributed to their ability to interfere with essential cellular processes in microorganisms. While the specific signaling pathways targeted by these novel methanone derivatives require further investigation, the proposed mechanisms for antimicrobial thiadiazoles generally involve the inhibition of key enzymes or disruption of cellular integrity.
Caption: Proposed antimicrobial mechanisms of thiadiazole derivatives.
Further studies are warranted to elucidate the precise mechanism of action and to identify the specific molecular targets of these promising (3,5-dichloro-4-((5-aryl-1,3,4-thiadiazol-2-yl)methoxy)phenyl) aryl methanone derivatives. This will be crucial for their future development as effective antimicrobial drugs.
Positional Isomerism in Benzohydrazides: A Comparative Analysis of Enzyme Inhibition
For researchers, scientists, and drug development professionals, understanding the nuanced impact of a molecule's three-dimensional structure on its biological activity is paramount. This guide provides a detailed comparative analysis of the enzyme inhibitory potential of different benzohydrazide isomers, supported by experimental data. Benzohydrazides, a class of organic compounds featuring a benzene ring linked to a hydrazide functional group, are of significant interest in medicinal chemistry due to their diverse pharmacological activities, including anticancer, antimicrobial, and enzyme inhibitory properties. The spatial arrangement of substituents on the benzene ring—ortho, meta, or para—can profoundly influence the molecule's interaction with biological targets, leading to substantial variations in efficacy and selectivity.
This guide will delve into these structure-activity relationships, offering a clear comparison of the performance of benzohydrazide isomers as enzyme inhibitors.
Comparative Inhibitory Activity of Benzohydrazide Isomers
The position of substituents on the benzohydrazide scaffold plays a critical role in determining their biological activity. Ortho-, meta-, and para-isomers of substituted benzohydrazides exhibit distinct inhibitory profiles against various enzymes. The following tables summarize the quantitative data from studies comparing the inhibitory activities of different benzohydrazide isomers.
Carbonic Anhydrase Inhibition
Human carbonic anhydrase (hCA) isozymes I and II are therapeutic targets for various conditions. A study on benzohydrazide derivatives highlighted the influence of the position and nature of functional groups on their inhibitory efficacy.[1][2]
| Compound ID | Substituent | Position | Target Enzyme | IC₅₀ (µM) |
| 1 | 2-amino 3-nitro | - | hCA-I | 0.030 |
| hCA-II | 0.047 | |||
| 2 | 3-amino 2-methyl | - | hCA-I | - |
| hCA-II | - | |||
| Note: While not a direct ortho/meta/para comparison of the same substituent, this data demonstrates the high potency of specific substitution patterns. Compound 2 had the lowest estimated free binding energies in molecular docking studies.[1][2] |
Cholinesterase Inhibition
Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are key enzymes in the nervous system and targets for Alzheimer's disease therapy. The inhibitory activity of 2-(benzamido) benzohydrazide derivatives demonstrates the impact of substituent placement.[3]
| Compound ID | Target Enzyme | % Inhibition | IC₅₀ (µM) |
| Compound 13 | BChE | 90.16 | 0.10 ± 0.06 |
| AChE | 83.21 | 0.11 ± 0.03 | |
| Compound 06 | BChE | - | 0.14 ± 0.05 |
| AChE | - | 0.09 ± 0.05 | |
| Donepezil (Standard) | BChE | 92.34 | 0.14 ± 0.03 |
| AChE | 95.24 | 0.10 ± 0.02 | |
| Note: The specific isomeric positions of substituents on the benzamido ring of these compounds contribute to their potent and, in some cases, dual inhibition of both AChE and BChE, with activities comparable to the standard drug Donepezil.[3][4] |
Urease Inhibition
Benzohydrazide derivatives have been identified as potent inhibitors of urease, an enzyme implicated in infections by Helicobacter pylori. The structure-activity relationship (SAR) of these compounds reveals the importance of substituent positioning.[4]
| Compound ID | Substituents | Position | Target Enzyme | IC₅₀ (µM) |
| Compound 36 | two chloro groups, one methoxy group | meta (chloro), para (methoxy) | Urease | 0.87 ± 0.31 |
| Thiourea (Standard) | - | - | Urease | 21.25 ± 0.15 |
| Note: The most active compound in this series featured two chloro groups at the meta positions of one ring and a methoxy group at the para position of another, highlighting a synergistic effect of substituent placement.[4] |
Experimental Protocols
The biological evaluation of benzohydrazide derivatives relies on standardized in vitro assays. A general workflow involves the synthesis of the compounds, followed by screening tests to determine their specific activities.[5]
General Enzyme Inhibition Assay
A standard operating procedure for an enzymatic activity inhibition assay involves several key steps to ensure reliable and reproducible results.[6][7]
Materials and Reagents:
-
Purified enzyme or enzyme extract
-
Substrate for the enzyme
-
Benzohydrazide isomer inhibitor compounds
-
Buffer solution at optimal pH for the enzyme (e.g., phosphate buffer, pH 7-7.5)
-
Any necessary cofactors (e.g., Mg²⁺, NADH)
-
Spectrophotometer or microplate reader
-
Cuvettes or 96-well plates
-
Pipettes and tips
-
Distilled water
Step-by-Step Protocol:
-
Prepare Buffers and Solutions: A buffer is prepared to maintain the optimal pH for the enzyme's activity.
-
Dilute the Enzyme: The enzyme is prepared at a concentration that allows for easy measurement of its activity.
-
Pre-Incubate with Inhibitor: The enzyme is mixed with various concentrations of the benzohydrazide isomer and allowed to incubate for a short period.
-
Initiate the Reaction: The substrate is added to the enzyme-inhibitor mixture to start the reaction.
-
Monitor the Reaction: The rate of the reaction is monitored by measuring the change in absorbance or fluorescence over time using a spectrophotometer or microplate reader.
-
Data Analysis: The half-maximal inhibitory concentration (IC₅₀) values are calculated from the dose-response curves.
Cholinesterase Inhibition Assay (Ellman's Method)
This spectrophotometric method is commonly used to screen for AChE and BChE inhibitors.[3]
-
Reagent Preparation: Prepare solutions of the enzyme (AChE or BChE), the substrate (acetylthiocholine iodide for AChE or butyrylthiocholine chloride for BChE), and the test compounds (benzohydrazide isomers).
-
Assay Procedure:
-
50 µL of the enzyme (0.3 U/mL for AChE or 0.15 U/mL for BChE) is mixed with 50 µL of the inhibitor at a concentration of 50 µM.
-
The mixture is incubated for 15 minutes.
-
50 µL of the respective substrate (0.71 mM for acetylthiocholine iodide or 0.2 mM for butyrylthiocholine chloride) is added to initiate the reaction.
-
-
Measurement: The absorbance is measured at a specific wavelength to determine the rate of the reaction. The percentage of inhibition is calculated by comparing the reaction rate in the presence of the inhibitor to the rate of a control reaction without the inhibitor.
Visualizing Experimental Workflows and Signaling Pathways
Diagrams illustrating experimental workflows and signaling pathways provide a clear visual representation of complex processes.
Caption: General workflow for the synthesis and biological screening of benzohydrazide derivatives.[5]
Caption: EGFR signaling pathway and the inhibitory action of benzohydrazide isomers.[8]
References
- 1. In vitro Inhibition Profiles and Molecular Docking Analysis of Benzohydrazide Derivatives on Red Blood Cell Carbonic Anhydrases Isozymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vitro Inhibition Profiles and Molecular Docking Analysis of Benzohydrazide Derivatives on Red Blood Cell Carbonic Anhydrases Isozymes | Bentham Science [benthamscience.com]
- 3. Design, synthesis, crystal structure, in vitro cytotoxicity evaluation, density functional theory calculations and docking studies of 2-(benzamido) benzohydrazide derivatives as potent AChE and BChE inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. A standard operating procedure for an enzymatic activity inhibition assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
3,5-Dichloro-4-methoxybenzohydrazide versus non-halogenated analogs activity
A detailed examination of 3,5-Dichloro-4-methoxybenzohydrazide versus its non-halogenated analogs reveals the significant influence of halogen substituents on biological activity. While direct comparative studies are limited, an analysis of structure-activity relationships (SAR) from various findings provides critical insights for researchers in drug discovery and development.
The introduction of halogen atoms, particularly chlorine, to the aromatic ring of 4-methoxybenzohydrazide can profoundly alter its physicochemical properties, thereby affecting its interaction with biological targets. Generally, halogenation can enhance biological activity through several mechanisms, including increased lipophilicity, which can improve membrane permeability, and the formation of halogen bonds, which can contribute to stronger binding to target proteins.
Comparative Biological Activity
To provide a baseline for comparison, the antiglycation activity of a series of non-halogenated 4-methoxybenzoylhydrazones is presented below. Glycation is a non-enzymatic process implicated in diabetic complications, and its inhibition is a key therapeutic target.
Antiglycation Activity of Non-Halogenated 4-Methoxybenzoylhydrazone Analogs
A study on a series of 4-methoxybenzoylhydrazones demonstrated a range of antiglycation activities. The half-maximal inhibitory concentration (IC50) values for several of these non-halogenated analogs are summarized in the table below.
| Compound Reference | Structure (R group of the hydrazone) | IC50 (µM) |
| 1 | 4-Hydroxybenzylidene | 216.52 ± 4.2 |
| 6 | 2,4-Dihydroxybenzylidene | 227.75 ± 0.53 |
| 7 | 3,4-Dihydroxybenzylidene | 242.53 ± 6.1 |
| 11 | 4-Nitrobenzylidene | 287.79 ± 1.59 |
| 3 | 2,3-Dihydroxybenzylidene | 289.58 ± 2.64 |
| Rutin (Standard) | - | 294.46 ± 1.50 |
Data sourced from a study on the antiglycation activity of 4-methoxybenzoylhydrazones.[2]
The data indicates that the nature of the substituent on the benzylidene ring of the 4-methoxybenzoylhydrazone scaffold plays a crucial role in its antiglycation potential.
While specific antiglycation data for this compound is unavailable, the principles of SAR suggest that the two chlorine atoms would significantly increase the lipophilicity and electronic density of the phenyl ring. This could potentially lead to enhanced activity, a hypothesis that warrants further experimental validation.
Experimental Protocols
The following is a detailed methodology for the in vitro antiglycation assay used to evaluate the non-halogenated 4-methoxybenzoylhydrazones.[2]
In Vitro Bovine Serum Albumin (BSA)-Methylglyoxal Antiglycation Assay
-
Reaction Mixture Preparation: A reaction mixture containing 5 mg/mL Bovine Serum Albumin (BSA), 2 mM Methylglyoxal (MG), and 0.1 M phosphate buffer (pH 7.4) was prepared.
-
Test Compound Addition: The test compounds (analogs of 4-methoxybenzohydrazide) were dissolved in DMSO and added to the reaction mixture to a final concentration of 1 mM.
-
Incubation: The reaction mixtures were incubated at 37°C for 7 days in sealed tubes.
-
Fluorescence Measurement: After incubation, the formation of advanced glycation end products (AGEs) was measured fluorometrically at an excitation wavelength of 330 nm and an emission wavelength of 440 nm.
-
IC50 Calculation: The percentage inhibition of glycation was calculated for different concentrations of the test compounds, and the IC50 values were determined by linear regression analysis. Rutin was used as a standard inhibitor for comparison.
Workflow and Pathway Diagrams
The following diagrams illustrate the general workflow for the synthesis and evaluation of benzohydrazide analogs and a simplified representation of the glycation process.
Caption: General workflow for the synthesis and biological evaluation of benzohydrazide analogs.
Caption: Simplified pathway of protein glycation and the inhibitory action of antiglycation agents.
References
A Senior Application Scientist's Guide to Assessing the Purity of Synthesized 3,5-Dichloro-4-methoxybenzohydrazide
For researchers, scientists, and professionals in drug development, establishing the purity of a synthesized active pharmaceutical ingredient (API) is a cornerstone of quality, safety, and efficacy. This guide provides an in-depth, comparative analysis of analytical methodologies for assessing the purity of 3,5-Dichloro-4-methoxybenzohydrazide, a key intermediate in various synthetic pathways. We will move beyond a simple listing of techniques to provide a logical framework for method selection, backed by experimental insights and data interpretation.
The Criticality of Purity in this compound
This compound is typically synthesized from 3,5-dichloro-4-methoxybenzoic acid or its corresponding ethyl ester with hydrazine hydrate.[1] The purity of the final product is paramount, as even trace amounts of impurities can significantly impact its reactivity, stability, and, in a pharmaceutical context, its safety and therapeutic efficacy. Potential impurities can include unreacted starting materials (3,5-dichloro-4-methoxybenzoic acid ethyl ester and hydrazine hydrate), by-products from side reactions, and degradation products.
A Comparative Overview of Analytical Techniques
The choice of an analytical method for purity assessment is a critical decision driven by the specific requirements of the analysis, including the nature of expected impurities, the desired level of sensitivity, and the availability of instrumentation. Here, we compare the most pertinent techniques for this compound.
| Analytical Method | Principle | Key Advantages | Key Limitations |
| High-Performance Liquid Chromatography (HPLC) | Separation based on differential partitioning of analytes between a mobile phase and a stationary phase. | High resolution and sensitivity for non-volatile and thermally labile compounds. Excellent for quantifying impurities. | Requires method development; may not be suitable for volatile impurities. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds based on their boiling points and interaction with a stationary phase, followed by mass-based detection. | Excellent for identifying and quantifying volatile and semi-volatile impurities. High sensitivity and specificity. | Not suitable for non-volatile or thermally labile compounds without derivatization. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Exploits the magnetic properties of atomic nuclei to provide detailed information about the structure and purity of a molecule. | Provides structural confirmation of the main compound and impurities. Quantitative NMR (qNMR) offers high accuracy without the need for identical reference standards. | Lower sensitivity compared to chromatographic methods for trace impurities. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Measures the absorption of infrared radiation by a sample, providing information about its functional groups. | Rapid and non-destructive. Useful for confirming the presence of the desired functional groups and detecting gross impurities with different functional groups. | Limited ability to quantify impurities and distinguish between structurally similar compounds. |
| Differential Scanning Calorimetry (DSC) | Measures the difference in heat flow between a sample and a reference as a function of temperature. | Can determine the purity of highly crystalline compounds without the need for a reference standard for the impurity. | Only applicable to crystalline solids and is not suitable for amorphous materials or compounds that decompose on melting. |
Experimental Protocols and Data Interpretation
To provide a practical perspective, we present hypothetical yet realistic experimental data for the analysis of a synthesized batch of this compound.
High-Performance Liquid Chromatography (HPLC)
HPLC is often the primary technique for purity assessment due to its high resolving power and sensitivity.
Experimental Protocol:
-
Instrument: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Sample Preparation: Dissolve the sample in the mobile phase to a concentration of 1 mg/mL.
Data Interpretation:
A typical chromatogram would show a major peak for this compound and potentially smaller peaks for impurities. The area of each peak is proportional to the concentration of the corresponding compound.
| Peak | Retention Time (min) | Area (%) | Identification |
| 1 | 3.5 | 0.2 | Hydrazine (if not fully removed) |
| 2 | 8.2 | 99.5 | This compound |
| 3 | 12.1 | 0.3 | 3,5-Dichloro-4-methoxybenzoic acid ethyl ester |
Causality Behind Choices: A C18 column is chosen for its versatility in separating moderately polar organic compounds. A gradient elution is employed to effectively separate impurities with a wide range of polarities. UV detection at 254 nm is suitable as the aromatic ring in the molecule absorbs strongly at this wavelength.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides invaluable structural information and can be used for quantitative purity determination (qNMR).
Experimental Protocol:
-
Instrument: 400 MHz NMR spectrometer.
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d6).
-
Internal Standard (for qNMR): A certified reference standard with a known purity and a signal that does not overlap with the analyte's signals (e.g., maleic anhydride).
-
Data Acquisition: Standard proton (¹H) and carbon-¹³ (¹³C) NMR spectra. For qNMR, a longer relaxation delay is used to ensure full signal relaxation.
Data Interpretation:
-
¹H NMR (DMSO-d6, 400 MHz): The spectrum of pure this compound is expected to show a singlet for the two aromatic protons, a singlet for the methoxy protons, and broad singlets for the -NH and -NH₂ protons. The spectrum of a related compound, 3,5-dichloro-4-hydroxybenzohydrazide, shows aromatic protons at δ 7.61 ppm.[2]
-
¹³C NMR (DMSO-d6, 101 MHz): The spectrum will show distinct signals for each carbon atom in the molecule. For 3,5-dichloro-4-hydroxybenzohydrazide, signals appear at δ 112.9, 122.8, 126.8, 162.8, and 165.5 ppm.[2]
-
qNMR: The purity is calculated by comparing the integral of a specific proton signal of the analyte to the integral of a known amount of the internal standard.
Causality Behind Choices: DMSO-d6 is a good solvent for benzohydrazides and allows for the observation of exchangeable protons (-NH, -NH₂). A 400 MHz spectrometer provides sufficient resolution to distinguish between the signals of the main compound and potential impurities.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR is a rapid technique for confirming the presence of key functional groups.
Experimental Protocol:
-
Instrument: FTIR spectrometer.
-
Sample Preparation: Attenuated Total Reflectance (ATR) or KBr pellet.
Data Interpretation:
The FTIR spectrum of this compound is expected to show characteristic absorption bands for:
-
N-H stretching (hydrazide): ~3300 cm⁻¹
-
C=O stretching (amide I): ~1650 cm⁻¹
-
N-H bending (amide II): ~1550 cm⁻¹
-
C-O-C stretching (ether): ~1250 cm⁻¹
-
C-Cl stretching: ~800-600 cm⁻¹
The absence of a broad O-H stretch from a carboxylic acid starting material would indicate the reaction has gone to completion.
Causality Behind Choices: ATR is a convenient and rapid sampling technique that requires minimal sample preparation.
Conclusion: An Integrated Approach to Purity Assessment
No single analytical technique is sufficient to definitively determine the purity of a synthesized compound. A comprehensive and robust assessment of this compound purity relies on an integrated approach. HPLC provides excellent quantitative information on non-volatile impurities, while GC-MS is ideal for volatile components. NMR spectroscopy offers invaluable structural confirmation and can provide highly accurate quantitative data. FTIR serves as a rapid and effective tool for functional group verification. By combining the strengths of these complementary techniques, researchers can confidently establish the purity of their synthesized this compound, ensuring the integrity and reliability of their subsequent research and development efforts.
References
A Researcher's Guide to Cross-Validation of Antimicrobial Screening for Benzohydrazides
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the antimicrobial potential of benzohydrazide derivatives. It emphasizes the importance of cross-validating screening results through standardized experimental protocols and presents supporting data from various studies.
The emergence of antimicrobial resistance necessitates the discovery of novel chemical entities with potent activity against pathogenic microorganisms.[1] Benzohydrazides have garnered significant interest as a promising class of compounds due to their diverse biological activities, including antibacterial and antifungal properties.[2][3][4] This guide offers a framework for evaluating and comparing the antimicrobial efficacy of benzohydrazide derivatives, focusing on validating screening results through robust methodologies.
Comparative Antimicrobial Activity of Benzohydrazide Derivatives
The antimicrobial efficacy of a compound is primarily determined by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration that prevents visible growth of a microorganism.[4] The following table summarizes MIC values for various benzohydrazide derivatives against common bacterial and fungal strains, as reported in several studies. This comparative data highlights the spectrum of activity and the potential of different structural modifications to the benzohydrazide scaffold.
| Compound/Derivative | Test Organism | MIC (µg/mL) | Reference |
| N'-(4-methoxybenzylidene)-2-hydroxybenzohydrazide | Escherichia coli | 120 | [4] |
| N'-(2-methoxybenzylidene)-2-hydroxybenzohydrazide | Escherichia coli | 1000 | [4] |
| N'-benzylidene-2-hydroxybenzohydrazide | Escherichia coli | >1000 | [4] |
| N-(4-fluorobenzylidene)benzohydrazide | Staphylococcus aureus | - | [5][6] |
| Micrococcus luteus | - | [6] | |
| Bacillus subtilis | - | [6] | |
| Klebsiella pneumoniae | - | [6] | |
| Proteus vulgaris | - | [6] | |
| Pseudomonas mirabilis | - | [6] | |
| Escherichia coli | - | [6] | |
| Pseudomonas aeruginosa | - | [6] | |
| Benzimidazole derivative with hydrazide–hydrazone moiety | Staphylococcus aureus | 0.032 µM | [6] |
| Bacillus subtilis | 0.032 µM | [6] | |
| Escherichia coli | 0.032 µM | [6] | |
| Indol-2-one derivative with hydrazide–hydrazone moiety | Bacillus subtilis | - | [5] |
| Staphylococcus aureus | - | [5] | |
| Escherichia coli | - | [5] | |
| Standard Antibiotics | |||
| Ciprofloxacin | Staphylococcus aureus | 0.25 - 0.6 | [4] |
| Escherichia coli | 0.013 - 0.016 | [4] | |
| Erythromycin | Staphylococcus aureus | 0.25 - 2048 | [4] |
| Escherichia coli | 20 | [4] | |
| Gentamicin | Staphylococcus aureus | 0.12 - 1 | [4] |
| Escherichia coli | 0.25 - 1 | [4] | |
| Tetracycline | - | - | [7] |
Note: Some values are reported as ranges or in different units (µM) as per the original studies. A direct comparison of inhibition zone diameters for N-(4-fluorobenzylidene)benzohydrazide with MIC values is not appropriate, hence not included in the MIC column.
Experimental Protocols for Antimicrobial Susceptibility Testing
Accurate and reproducible experimental design is crucial for validating the antimicrobial activity of any new compound.[4] The following are detailed methodologies for two standard assays used in antimicrobial screening.[8][9][10]
Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution
This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a liquid medium.[9][11]
1. Preparation of Materials:
-
Test Compound: Prepare a stock solution of the benzohydrazide derivative in a suitable solvent (e.g., DMSO).[4]
-
Bacterial/Fungal Strains: Use standardized cultures of the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).[4][7]
-
Media: Use appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
96-Well Microtiter Plate: Sterile, clear, flat-bottomed plates are required.[4]
2. Inoculum Preparation:
-
Aseptically pick a few colonies of the test microorganism from a fresh agar plate and inoculate into a tube of sterile broth.[4]
-
Incubate the broth culture at 37°C until it reaches a turbidity equivalent to the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[4][12]
-
Dilute the standardized microbial suspension in fresh broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.[4][12]
3. Assay Procedure:
-
Add 100 µL of sterile broth to all wells of the 96-well plate.[4]
-
Add 100 µL of the test compound stock solution to the first well of each row to be tested.[4]
-
Perform serial two-fold dilutions by transferring 100 µL from the first well to the second, and so on, down the plate. Discard the final 100 µL from the last well.[4]
-
Add 100 µL of the prepared microbial inoculum to each well, resulting in a final volume of 200 µL and the desired final microbial concentration.[4]
-
Include a positive control (broth with inoculum, no compound) and a negative control (broth only) on each plate.[4]
-
Seal the plate and incubate at 37°C for 18-24 hours.[4]
4. Interpretation of Results:
-
The MIC is the lowest concentration of the test compound at which there is no visible growth of the microorganism. This can be assessed visually or with a plate reader.[11][12]
Agar Well/Disk Diffusion Method
This method assesses the antimicrobial activity of a compound by measuring the zone of inhibition of microbial growth on an agar plate.[7][13]
1. Preparation of Materials:
-
Test Compound: Prepare a stock solution of the benzohydrazide derivative.
-
Bacterial/Fungal Strains: Use standardized cultures of the test microorganisms.
-
Media: Use appropriate sterile agar medium (e.g., Mueller-Hinton Agar).
-
Petri Dishes: Sterile petri dishes are required.
-
Sterile Cork Borer/Disks: For creating wells in the agar or for impregnating with the test compound.
2. Inoculum Preparation:
-
Prepare a standardized microbial inoculum equivalent to a 0.5 McFarland standard.
-
Using a sterile cotton swab, evenly streak the inoculum over the entire surface of the agar plate to create a lawn of bacteria.
3. Assay Procedure:
-
Agar Well Diffusion: Aseptically create wells in the agar plate using a sterile cork borer. Add a defined volume of the test compound solution (and solvent control) into each well.
-
Disk Diffusion: Impregnate sterile paper disks with a known concentration of the test compound. Place the disks onto the surface of the inoculated agar plate.[13]
-
Include a positive control (a standard antibiotic) and a negative control (solvent).[7]
4. Incubation and Interpretation:
-
Incubate the plates at 37°C for 18-24 hours.
-
Measure the diameter of the zone of inhibition (the clear area around the well or disk where microbial growth is inhibited) in millimeters.[7] A larger zone of inhibition indicates greater antimicrobial activity.
Visualizing the Antimicrobial Screening Workflow
The following diagram illustrates a typical workflow for the discovery and initial validation of antimicrobial compounds like benzohydrazides.
References
- 1. ABDpred: Prediction of active antimicrobial compounds using supervised machine learning techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 2. viva-technology.org [viva-technology.org]
- 3. thepharmajournal.com [thepharmajournal.com]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ajcmi.umsha.ac.ir [ajcmi.umsha.ac.ir]
- 8. woah.org [woah.org]
- 9. integra-biosciences.com [integra-biosciences.com]
- 10. Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. apec.org [apec.org]
comparing the efficacy of 3,5-Dichloro-4-methoxybenzohydrazide derivatives against standard antibiotics
An In-depth Comparison of 3,5-Dichloro-4-methoxybenzohydrazide Derivatives' Efficacy Against Standard Antibiotics
In the global battle against antimicrobial resistance, the scientific community is in a constant search for novel compounds that can effectively combat multidrug-resistant pathogens. Among the promising candidates, benzohydrazide derivatives have garnered significant attention for their broad-spectrum biological activities. This guide provides a comprehensive comparison of the antibacterial efficacy of a series of this compound analogues against commonly used antibiotics, supported by experimental data and detailed methodologies.
Comparative Efficacy: A Quantitative Analysis
While direct studies on a wide range of this compound derivatives are emerging, research on closely related analogues provides valuable insights into their potential. A study on novel (3,5-dichloro-4-((5-aryl-1,3,4-thiadiazol-2-yl)methoxy)phenyl) aryl methanones, which share the core 3,5-dichloro-4-hydroxy/methoxy-phenyl moiety, demonstrates significant antibacterial activity. The Minimum Inhibitory Concentration (MIC), the lowest concentration of a substance that prevents visible growth of a bacterium, was determined for these compounds against a panel of Gram-positive and Gram-negative bacteria and compared with the standard antibiotic, Gentamicin.[1]
The results, summarized in the table below, indicate that certain derivatives exhibit potent antibacterial activity, in some cases comparable to or even exceeding that of Gentamicin.[1]
| Compound | B. subtilis (ATCC 6633) | S. aureus (ATCC 6538) | S. epidermidis (ATCC 12228) | B. cereus (ATCC 14579) | E. coli (ATCC 8739) | P. aeruginosa (ATCC 9027) | S. typhi (ATCC 6539) | K. pneumoniae (ATCC 700603) |
| Derivative 10a | 12.5 | 25 | 25 | 12.5 | 50 | 50 | >100 | >100 |
| Derivative 10b | 12.5 | 25 | 25 | 12.5 | 50 | 50 | >100 | >100 |
| Derivative 10c | 6.25 | 12.5 | 12.5 | 6.25 | 25 | 25 | 50 | 50 |
| Derivative 10d | 6.25 | 12.5 | 12.5 | 6.25 | 25 | 25 | 50 | 50 |
| Derivative 10e | 3.125 | 6.25 | 6.25 | 3.125 | 12.5 | 12.5 | 25 | 25 |
| Derivative 10f | 3.125 | 6.25 | 6.25 | 3.125 | 12.5 | 12.5 | 25 | 25 |
| Gentamicin | 5.0 | 5.0 | 5.0 | 5.0 | 10 | 10 | 10 | 10 |
MIC values are expressed in µg/mL.
Notably, compound 10f demonstrated the most significant antibacterial activity across all tested strains, with MIC values as low as 3.125 µg/mL against Gram-positive bacteria, outperforming the standard antibiotic Gentamicin.[1] The rest of the analogues in the series also displayed moderate to good antimicrobial activity.[1]
Experimental Protocols: Unveiling the Methodology
The determination of the Minimum Inhibitory Concentration (MIC) is a critical step in assessing the efficacy of new antimicrobial agents. The broth microdilution method is a widely accepted and accurate technique for this purpose.
Broth Microdilution Method for MIC Determination
This method involves preparing a series of twofold dilutions of the test compounds in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. The plates are incubated under controlled conditions, and the MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Step-by-Step Protocol:
-
Preparation of Test Compounds and Media:
-
Stock solutions of the this compound derivatives and standard antibiotics are prepared in a suitable solvent (e.g., DMSO).
-
A suitable bacterial growth medium, such as Mueller-Hinton Broth (MHB), is prepared and sterilized.
-
-
Preparation of Inoculum:
-
The test bacteria are cultured on an appropriate agar medium for 18-24 hours.
-
A few colonies are suspended in a sterile saline solution to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.
-
This suspension is then diluted in the broth medium to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Serial Dilution and Inoculation:
-
A serial twofold dilution of each test compound is performed in the wells of the 96-well plate containing the growth medium.
-
Each well is then inoculated with the standardized bacterial suspension.
-
Control wells are included: a positive control (broth with inoculum but no test compound) and a negative control (broth only).
-
-
Incubation:
-
The microtiter plates are incubated at 37°C for 16-20 hours in ambient air.
-
-
Determination of MIC:
-
After incubation, the plates are visually inspected for bacterial growth (turbidity).
-
The MIC is recorded as the lowest concentration of the test compound at which there is no visible growth.
-
Visualizing the Workflow and Potential Mechanism
To better understand the experimental process and the potential mode of action of these compounds, the following diagrams are provided.
The antibacterial activity of hydrazone derivatives is often attributed to their ability to interfere with essential cellular processes in bacteria. One of the proposed mechanisms of action is the inhibition of DNA gyrase, a type II topoisomerase that is crucial for DNA replication, transcription, and repair.
By inhibiting DNA gyrase, these compounds can effectively halt bacterial proliferation, leading to cell death. This mode of action is distinct from that of many existing classes of antibiotics, making benzohydrazide derivatives a promising avenue for overcoming resistance.
References
A Comparative Guide to the Biological Activities of Benzohydrazide Analogs: A Foundation for Synergistic Studies of 3,5-Dichloro-4-methoxybenzohydrazide
For Researchers, Scientists, and Drug Development Professionals
The exploration of synergistic interactions, where the combined effect of two or more compounds is greater than the sum of their individual effects, is a cornerstone of modern drug development. While specific data for 3,5-Dichloro-4-methoxybenzohydrazide is pending, the diverse biological activities exhibited by its chemical relatives suggest a rich field for future investigation. Benzohydrazides are recognized for a wide spectrum of biological activities, including antibacterial, antifungal, anticancer, and enzyme inhibition properties.[1] Some research even points to potential synergistic anticancer effects when combining different bioactive substructures within a single benzohydrazide molecule.[2]
Table 1: Summary of Biological Activities of Benzohydrazide Derivatives and Related Compounds
| Compound/Derivative Class | Biological Activity | Target/Organism | Key Findings (IC50/MIC/EC50) |
| Benzohydrazide Derivatives | Antifungal | Colletotrichum gloeosporioides | EC50 values of 0.40 - 0.71 µg/mL for compounds A5, A6, A11, and A17.[3] |
| Rhizoctonia solani | Compound A6 showed curative and protective efficacies of 72.6% and 78.9% at 200 µg/mL.[3] | ||
| Sporothrix schenckii & S. brasiliensis | MICs of 0.12 to 1 µg/ml for derivatives D13 and SB-AF-1002.[4] | ||
| Antibacterial | Various pathogenic bacteria | Inhibition zones of 11 to 42 mm at 80 mg/mL. | |
| Anticancer | A549, MCF-7, HeLa, HepG2 | IC50 values ranging from 0.15 to 100 µM. Compound H20 showed IC50 values of 0.15 - 0.46 µM.[2] | |
| HCT116 and MCF7 | IC50 values of 19 and 18 µg/cm³ for a specific derivative.[1] | ||
| Enzyme Inhibition | Epidermal Growth Factor Receptor (EGFR) | Compound H20 showed an IC50 of 0.08 µM.[2] | |
| Succinate Dehydrogenase (SDH) from R. solani | Compound A6 showed an IC50 of 11.02 µM.[3] | ||
| Acetylcholinesterase (AChE) & Butyrylcholinesterase (BChE) | IC50 values of 27.04–106.75 µM (AChE) and 58.01–277.48 µM (BChE).[5] | ||
| 3,5-dichloro-4-methoxybenzaldehyde | Antimicrobial | Plant-pathogenic bacteria and fungi | Data on specific inhibitory concentrations is not detailed in the provided search results. |
Experimental Protocols
A summary of the general experimental methodologies employed in the cited studies is provided below. For detailed protocols, please refer to the specific publications.
Antimicrobial and Antifungal Activity Assays:
-
Broth Microdilution Method: This method is commonly used to determine the Minimum Inhibitory Concentration (MIC) of a compound. Serial dilutions of the test compound are prepared in a liquid growth medium in microtiter plates. A standardized inoculum of the microorganism is added to each well. The plates are incubated under appropriate conditions, and the MIC is determined as the lowest concentration of the compound that visibly inhibits microbial growth.
-
Agar Well Diffusion Assay: An agar plate is uniformly inoculated with a suspension of the test microorganism. Wells are then punched into the agar, and a specific concentration of the test compound is added to each well. The plates are incubated, and the diameter of the zone of inhibition around each well is measured to assess the antimicrobial activity.
Anticancer Activity Assays:
-
MTT Assay: This colorimetric assay is used to assess cell viability and proliferation. Cancer cells are seeded in microtiter plates and treated with various concentrations of the test compound. After an incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added, which is reduced by metabolically active cells to form a purple formazan product. The absorbance of the formazan is measured, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is calculated.[2]
Enzyme Inhibition Assays:
-
Kinase Inhibition Assay: The inhibitory effect of a compound on a specific kinase (e.g., EGFR) is often measured using methods like ELISA or radiometric assays. These assays typically involve incubating the enzyme with its substrate and ATP in the presence of varying concentrations of the inhibitor. The amount of phosphorylated substrate is then quantified to determine the extent of enzyme inhibition and calculate the IC50 value.[2]
-
Succinate Dehydrogenase (SDH) Inhibition Assay: The activity of SDH can be measured spectrophotometrically by monitoring the reduction of an artificial electron acceptor. The enzyme is incubated with its substrate (succinate) and the electron acceptor in the presence of the test compound. The rate of the reaction is determined by measuring the change in absorbance over time, from which the inhibitory activity can be calculated.[3]
Potential Avenues for Synergistic Research
The diverse biological activities of benzohydrazide analogs suggest several promising directions for investigating the synergistic potential of this compound.
Caption: A proposed workflow for investigating the synergistic potential of this compound based on the known biological activities of its structural analogs.
Hypothetical Mechanism for Synergistic Action: Dual Pathway Inhibition
Based on the enzyme inhibitory activities observed in benzohydrazide derivatives, a potential synergistic strategy could involve combining this compound with another agent that targets a complementary signaling pathway crucial for cell survival or proliferation. For instance, if the benzohydrazide derivative inhibits a key kinase, combining it with an inhibitor of a parallel survival pathway could lead to enhanced therapeutic efficacy.
Caption: A hypothetical signaling pathway illustrating a potential synergistic mechanism where this compound and another compound inhibit two distinct survival pathways.
References
- 1. thepharmajournal.com [thepharmajournal.com]
- 2. Design, Synthesis and Biological Evaluation of Benzohydrazide Derivatives Containing Dihydropyrazoles as Potential EGFR Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of New Benzohydrazide Derivatives Containing 4-Aminoquinazoline as Effective Agricultural Fungicides, the Related Mechanistic Study, and Safety Assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antifungal Activity of Acylhydrazone Derivatives against Sporothrix spp - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [PDF] N-Alkyl-2-[4-(trifluoromethyl)benzoyl]hydrazine-1-carboxamides and Their Analogues: Synthesis and Multitarget Biological Activity | Semantic Scholar [semanticscholar.org]
literature comparison of the bioactivity of methoxy-substituted benzohydrazides
An Objective Comparison of the Bioactivity of Methoxy-Substituted Benzohydrazides for Researchers
Methoxy-substituted benzohydrazides represent a versatile class of organic compounds that have garnered significant attention in medicinal chemistry.[1] The presence and position of the methoxy group (-OCH3) on the benzohydrazide scaffold can profoundly influence the molecule's physicochemical properties and its interaction with biological targets, leading to a wide spectrum of pharmacological activities, including anticancer, antimicrobial, antioxidant, and enzyme inhibitory effects.[1][2] This guide provides a comparative literature analysis of their bioactivity, supported by experimental data and detailed methodologies, to assist researchers and drug development professionals in this field.
Comparative Bioactivity Data
The biological activity of methoxy-substituted benzohydrazides and their derivatives, particularly hydrazones, varies significantly based on the substitution pattern and the specific assay. The following tables summarize quantitative data from various studies.
Table 1: Anticancer and Antiglycation Activity
| Compound Description | Target/Assay | IC50 Value (µM) | Reference |
| 4-Methoxybenzoylhydrazone 1 (trihydroxy substituted) | Antiglycation (BSA-MG model) | 216.52 ± 4.2 | [3][4] |
| 4-Methoxybenzoylhydrazone 6 (2,4-dihydroxy substituted) | Antiglycation (BSA-MG model) | 227.75 ± 0.53 | [3][4] |
| 4-Methoxybenzoylhydrazone 7 (dihydroxy substituted) | Antiglycation (BSA-MG model) | 242.53 ± 6.1 | [3][4] |
| 4-Methoxybenzoylhydrazone 11 (para-hydroxy, methoxy) | Antiglycation (BSA-MG model) | 287.79 ± 1.59 | [3] |
| Rutin (Standard) | Antiglycation (BSA-MG model) | 294.46 ± 1.50 | [3][4] |
| 4-methoxy substituted salicylaldehyde benzoylhydrazone | Leukemia (SKW-3) | 11 | [1] |
| 5-methoxy substituted salicylaldehyde benzoylhydrazone | Leukemia (SKW-3) | 37 | [1] |
| 3-methoxy substituted salicylaldehyde benzoylhydrazone | Leukemia (BV-173) | > 19 | [1] |
| N'-(4-((substituted imino) methyl) benzylidene)-substituted benzohydrazides (Compound 20 ) | Colon Cancer (HCT116) | 19 µg/cm³ | [5] |
| N'-(4-((substituted imino) methyl) benzylidene)-substituted benzohydrazides (Compound 20 ) | Breast Cancer (MCF7) | 18 µg/cm³ | [5] |
| 2-hydroxy-N'-(3-(4-methoxyphenyl)acryloyl)benzohydrazide | Breast Cancer (T47D) | 0.2 x 10⁶ nM | [6] |
Table 2: Enzyme Inhibitory Activity
| Compound Description | Target Enzyme | IC50 Value (µM) | Reference |
| N′-[(3-Methoxyphenyl)methylidene)]-4-[(4-methylphenyl)sulfonyloxy]benzohydrazide | MAO-A | 1.83 ± 0.11 | [7] |
| N′-[(4-Methoxyphenyl)methylidene)]-4-[(4-methylphenyl)sulfonyloxy]benzohydrazide | MAO-A | 2.59 ± 0.15 | [7] |
| N′-[(2-Methoxyphenyl)methylidene)]-4-[(4-methylphenyl)sulfonyloxy]benzohydrazide | MAO-A | 3.32 ± 0.21 | [7] |
| N′-[(3-Methoxyphenyl)methylidene)]-4-[(4-methylphenyl)sulfonyloxy]benzohydrazide | MAO-B | 1.98 ± 0.08 | [7] |
| N′-[(4-Methoxyphenyl)methylidene)]-4-[(4-methylphenyl)sulfonyloxy]benzohydrazide | MAO-B | 5.61 ± 0.43 | [7] |
| N′-[(2-Methoxyphenyl)methylidene)]-4-[(4-methylphenyl)sulfonyloxy]benzohydrazide | BACE-1 | 1.86 ± 0.09 | [7] |
| N'-(4-hydroxy-3,5-dimethoxybenzylidene)-4-bromobenzohydrazide | Acetylcholinesterase (AChE) | 10.43 ± 0.55 | [8] |
| N'-(4-hydroxy-3,5-dimethoxybenzylidene)-4-bromobenzohydrazide | Butyrylcholinesterase (BChE) | 1.77 ± 0.10 | [8] |
Table 3: Antimicrobial Activity
| Compound Description | Microorganism | Activity Metric | Value | Reference |
| (E)-4-methoxy-N'-(3,4,5-trimethoxybenzylidene)benzohydrazide (T1) | S. aureus | Zone of Inhibition (mm) | 25 | [2] |
| (E)-4-methoxy-N'-(3,4,5-trimethoxybenzylidene)benzohydrazide (T1) | E. coli | Zone of Inhibition (mm) | 18 | [2] |
| (E)-4-methoxy-N'-(3,4,5-trimethoxybenzylidene)benzohydrazide (T1) | A. niger | Zone of Inhibition (mm) | 22 | [2] |
| (E)-4-Chloro-N'-(3,4-dimethoxybenzylidene)benzohydrazide (S1) | S. aureus | Zone of Inhibition (mm) | 10 | [9] |
| (E)-4-Chloro-N'-(2,5-dimethoxybenzylidene)benzohydrazide (S2) | S. aureus | Zone of Inhibition (mm) | 12 | [9] |
| N'-((2-Chloroquinolin-3-yl)methylene)-2-methoxybenzohydrazide | S. aureus, E. coli, et al. | MIC | 0.625 to 80 mg/ml | [10] |
| 3-chloro, 4-methoxy and 4-cyano substituted benzohydrazide | M. tuberculosis H37Rv | MIC | 3.125 to 6.25 µg/mL | [10] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols cited in the literature.
Synthesis of 4-Methoxybenzoylhydrazones
This procedure involves a two-step reaction.[3]
-
Synthesis of 4-Methoxybenzohydrazide : Methyl 4-methoxybenzoate is refluxed with hydrazine hydrate in methanol for approximately 6 hours. The excess solvent and hydrazine are evaporated, and the resulting crude product is recrystallized from methanol to yield pure 4-methoxybenzohydrazide.[3]
-
Synthesis of Hydrazone Derivatives : The synthesized 4-methoxybenzohydrazide is then refluxed in methanol with various substituted aldehydes in the presence of a catalytic amount of acetic acid for 3-4 hours. The resulting crude products (4-methoxybenzoylhydrazones) are purified by recrystallization from methanol.[3][4]
In Vitro Antiglycation Assay
This assay evaluates the ability of a compound to inhibit the formation of advanced glycation end products (AGEs).[3]
-
Reaction Mixture : A solution containing Bovine Serum Albumin (BSA) (10 mg/mL), glucose (or methylglyoxal), and the test compound (at various concentrations) in a phosphate buffer (pH 7.4) with sodium azide is prepared.
-
Incubation : The mixture is incubated at 37°C for a specified period (e.g., 9 days).
-
Measurement : The formation of fluorescent AGEs is measured using a spectrofluorometer with an excitation wavelength of 330 nm and an emission wavelength of 440 nm.
-
Calculation : The percentage of inhibition is calculated relative to a control (without the test compound). The IC50 value, the concentration required to inhibit 50% of AGE formation, is then determined. Rutin is often used as a standard inhibitor for comparison.[3][4]
Antimicrobial Activity Screening (Agar Well Diffusion)
This method is used to assess the antimicrobial potential of the synthesized compounds.[9]
-
Media Preparation : A suitable sterile agar medium is poured into petri plates and allowed to solidify.
-
Inoculation : The agar surface is uniformly inoculated with a standardized suspension of the test microorganism (e.g., S. aureus, E. coli).
-
Well Diffusion : Wells are created in the agar using a sterile cork borer.
-
Compound Application : A specific concentration of the test compound, dissolved in a solvent like DMSO, is added to each well.
-
Incubation : The plates are incubated at 37°C for 24-48 hours.[9]
-
Measurement : The diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) is measured in millimeters. Standard antibiotics like Erythromycin or Gentamycin are used as positive controls.[9]
References
- 1. benchchem.com [benchchem.com]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. Synthesis of 4-Methoxybenzoylhydrazones and Evaluation of Their Antiglycation Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. thepharmajournal.com [thepharmajournal.com]
- 6. impactfactor.org [impactfactor.org]
- 7. mdpi.com [mdpi.com]
- 8. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 9. derpharmachemica.com [derpharmachemica.com]
- 10. viva-technology.org [viva-technology.org]
Safety Operating Guide
Personal protective equipment for handling 3,5-Dichloro-4-methoxybenzohydrazide
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of 3,5-Dichloro-4-methoxybenzohydrazide. Given the absence of a specific Safety Data Sheet (SDS) for this compound, the following procedures are based on the known hazards of structurally related benzohydrazide and hydrazine compounds. These compounds are often toxic, corrosive, and potentially carcinogenic.[1][2] Therefore, a cautious approach is mandatory.
Hazard Assessment and Engineering Controls
Due to its chemical structure, this compound should be handled as a hazardous substance. All operations involving this compound must be conducted in a designated area with appropriate engineering controls to minimize exposure.
-
Primary Engineering Control: All handling, weighing, and experimental procedures must be performed inside a certified chemical fume hood to prevent inhalation of dust or vapors.[1]
-
Ventilation: Ensure good general laboratory ventilation.[1]
-
Restricted Access: The work area should be clearly marked with warning signs, and access should be limited to authorized personnel.[1]
-
Emergency Equipment: A safety shower and eyewash station must be readily accessible.[1]
Personal Protective Equipment (PPE)
Appropriate PPE is essential to prevent skin and eye contact, inhalation, and ingestion. The following table summarizes the required PPE.
| Body Part | Required PPE | Material/Standard | Specifications |
| Hands | Chemical-resistant gloves | Nitrile or Neoprene | Inspect gloves before each use. Dispose of contaminated gloves properly.[3] |
| Eyes/Face | Safety goggles and face shield | ANSI Z87.1-compliant | A face shield should be worn when there is a splash hazard.[4] |
| Body | Flame-resistant lab coat and chemical-resistant apron | 100% cotton-based lab coat | Provides protection against splashes and fire.[3][4] |
| Respiratory | Air-purifying respirator (if necessary) | NIOSH-approved with appropriate cartridges | Use as a backup to engineering controls or when the Permissible Exposure Limit (PEL) may be exceeded.[3] |
Handling and Storage Procedures
Adherence to proper handling and storage protocols is crucial for maintaining a safe laboratory environment.
-
Avoid Contact: Avoid all personal contact with the compound, including inhalation of dust.[5]
-
Container Handling: Do not cut, drill, grind, or weld containers that have held this compound.[5]
-
Storage: Store in a well-ventilated, cool, and dry place in a tightly closed container.[6] Isolate from oxidizing materials and acids.[3]
-
Secondary Containment: All containers of this compound must be stored in a secondary container.[3]
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is critical.
| Exposure Type | First Aid Measures |
| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[6][7] |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. If irritation persists, seek medical attention.[8][9] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[8][9] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[6] |
Spill Response:
-
Minor Spills:
-
Major Spills:
-
Evacuate the laboratory and notify others.
-
Contact your institution's emergency response team or local emergency services.[4]
-
Prevent entry into the affected area.
-
Disposal Plan
All waste containing this compound must be treated as hazardous waste and disposed of according to local, state, and federal regulations.[5]
-
Waste Collection: Collect all waste in a designated, properly labeled, and sealed container.
-
Waste Segregation: Do not mix this waste with other waste streams unless specifically instructed to do so by your institution's environmental health and safety office.[2]
-
Disposal: Contact your institution's hazardous waste disposal program for pickup and disposal. Do not dispose of this chemical down the drain.[5]
Safe Handling Workflow
The following diagram illustrates the key steps for the safe handling and disposal of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. riskmanagement.nd.edu [riskmanagement.nd.edu]
- 4. safety.charlotte.edu [safety.charlotte.edu]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. fishersci.es [fishersci.es]
- 8. safety.fsu.edu [safety.fsu.edu]
- 9. Chemical Exposure and Spill Response Procedures | New Mexico State University [safety.nmsu.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
